molecular formula C20H25N7O6 B10823167 Levomefolic acid-13C,d3

Levomefolic acid-13C,d3

Número de catálogo: B10823167
Peso molecular: 463.5 g/mol
Clave InChI: ZNOVTXRBGFNYRX-OWXPWHJLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Levomefolic acid-13C,d3 is a useful research compound. Its molecular formula is C20H25N7O6 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C20H25N7O6

Peso molecular

463.5 g/mol

Nombre IUPAC

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3

Clave InChI

ZNOVTXRBGFNYRX-OWXPWHJLSA-N

SMILES isomérico

[2H][13C]([2H])([2H])N1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canónico

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origen del producto

United States

Foundational & Exploratory

Physicochemical Properties of Levomefolic Acid-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Levomefolic acid-13C,d3, an isotopically labeled form of the active folate metabolite. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound in their studies.

Core Physicochemical Data

This compound is a stable isotope-labeled version of L-5-methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2]

Table 1: General Properties of this compound
PropertyValueCitations
Chemical Name (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(13C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid[3]
Synonyms N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-(methyl-13C,d3)-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid; (6S)-5-(Methyl-13C,d3)tetrahydrofolic Acid; 5-Methyl-(6S)-tetrahydrofolic Acid-13C,d3; L-Methyl Folate-13C-d3; [6S]-5-MTHF-13C-d3[4][5]
CAS Number 1356019-94-7[1][2][3][5][6][7]
Unlabeled CAS Number 31690-09-2[3][4]
Molecular Formula C₁₉¹³CH₂₂D₃N₇O₆[2][4][6][7]
Molecular Weight 463.47 g/mol [3][4][6]
Accurate Mass 463.2088[3]
Appearance Solid[2][5]
Table 2: Purity and Isotopic Enrichment
ParameterSpecificationCitations
Purity (HPLC) >95%[3]
Isotopic Enrichment ≥99% deuterated forms (d1-d3)[2][5]
Table 3: Solubility and Storage
ParameterDetailsCitations
Solubility Slightly soluble in aqueous base (heated) and DMSO. Insoluble in DMSO (at room temperature). Soluble in H₂O at 10 mM (sonication recommended).[5][8]
Storage Temperature -20°C[3][5]
Stability ≥ 4 years at -20°C[5]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light).[1]

Role in Biological Pathways

Levomefolic acid is a crucial component of one-carbon metabolism, a network of interconnected biochemical pathways essential for DNA synthesis, methylation, and cellular repair.[9][10] Its primary role is to donate a methyl group to homocysteine, a reaction that regenerates methionine.[5][10] This process is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.

One-Carbon Metabolism One-Carbon Metabolism Pathway Folate Folate (Vitamin B9) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF Levomefolic_acid Levomefolic Acid (5-Methyl-THF) MethyleneTHF->Levomefolic_acid MTHFR Levomefolic_acid->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12 dependent) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine

Caption: Role of Levomefolic Acid in the One-Carbon Metabolism Pathway.

Experimental Protocols and Applications

This compound is primarily used as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][5]

General Experimental Workflow for LC-MS Quantification

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

LCMS_Workflow General LC-MS Quantification Workflow Sample_Prep Sample Preparation (e.g., plasma, tissue homogenate) Spiking Spike with this compound (Internal Standard) Sample_Prep->Spiking Extraction Analyte Extraction (e.g., SPE, LLE) Spiking->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Mass Spectrometry (MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Analyte to Internal Standard) MS_Detection->Data_Analysis Quantification Absolute Quantification Data_Analysis->Quantification

Caption: Experimental Workflow for LC-MS Quantification using an Internal Standard.

Methodological Considerations
  • Purity Determination (HPLC): While specific vendor protocols are proprietary, the purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A reference standard of known purity is used to generate a calibration curve, against which the peak area of the sample is compared to determine its purity.

  • Isotopic Enrichment Analysis: The isotopic enrichment is confirmed by mass spectrometry. The analysis involves comparing the ion intensities of the labeled compound (M+4) with any unlabeled (M) or partially labeled (M+1, M+2, M+3) species present in the sample.

  • Solubility Preparation: For aqueous stock solutions, it is recommended to aid dissolution by sonication.[8] Stock solutions should be prepared, aliquoted, and stored under the recommended conditions to prevent degradation from repeated freeze-thaw cycles.[1] For aqueous solutions intended for cell culture or in vivo use, sterile filtration through a 0.22 µm filter is advised.[1][11]

Disclaimer: This document is for research and informational purposes only and is not intended for diagnostic or therapeutic use.[2][4] Always refer to the Certificate of Analysis for lot-specific data.[4]

References

A Technical Guide to the Synthesis and Purification of Levomefolic Acid-¹³C,d₃ for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Levomefolic acid-¹³C,d₃, an isotopically labeled form of the active folate L-5-methyltetrahydrofolate (L-5-MTHF). This stable isotope-labeled compound is a critical tool in metabolic tracing studies, pharmacokinetic research, and as an internal standard for quantitative bioanalysis. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the relevant metabolic pathway and experimental workflows.

Introduction

Levomefolic acid, the naturally occurring and biologically active form of folate, plays a pivotal role in one-carbon metabolism.[1] This metabolic network is fundamental for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA, RNA, proteins, and lipids, and the metabolism of amino acids.[1][2] The isotopically labeled analog, Levomefolic acid-¹³C,d₃, incorporates one carbon-13 atom and three deuterium (B1214612) atoms in the methyl group. This labeling provides a distinct mass shift, enabling its differentiation from endogenous levomefolic acid in biological samples when using mass spectrometry-based analytical methods.

Key Specifications of Levomefolic Acid-¹³C,d₃:

ParameterValue
Chemical Formula C₁₉[¹³C]H₂₂D₃N₇O₆
Molecular Weight ~463.47 g/mol
CAS Number 1356019-94-7
Purity (typical) ≥95%
Isotopic Purity ≥99% deuterated forms (d₁-d₃)

Metabolic Significance of Levomefolic Acid

Levomefolic acid is the primary circulatory form of folate and the only form that can cross the blood-brain barrier.[3] It acts as a methyl donor in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[4]

Below is a diagram illustrating the central role of Levomefolic acid in the one-carbon metabolism pathway.

folate_pathway folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylenetetrahydrofolate thf->methylene_thf SHMT levomefolic Levomefolic Acid (5-Methyl-THF) methylene_thf->levomefolic MTHFR dna_synthesis DNA Synthesis methylene_thf->dna_synthesis levomefolic->thf MS homocysteine Homocysteine methionine Methionine homocysteine->methionine sam S-Adenosylmethionine (SAM) methionine->sam sah S-Adenosylhomocysteine (SAH) sam->sah methylation Methylation Reactions sam->methylation sah->homocysteine synthesis_workflow start Folic Acid reduction1 Reduction to Tetrahydrofolic Acid (THF) start->reduction1 condensation Condensation with ¹³C,d₃-Formaldehyde reduction1->condensation reduction2 Reduction to Levomefolic Acid-¹³C,d₃ condensation->reduction2 purification Purification (Chromatography) reduction2->purification characterization Characterization (NMR, MS) purification->characterization final_product Levomefolic Acid-¹³C,d₃ characterization->final_product

References

Navigating the Stability and Isotopic Integrity of Levomefolic Acid-13C,d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and stability of Levomefolic acid-13C,d3, a critical tool in pharmaceutical research and development. This document delves into the core principles of its stability under various conditions, detailed experimental protocols for its assessment, and the metabolic pathways in which it participates. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams.

Introduction to this compound

Levomefolic acid, the biologically active form of folate (Vitamin B9), plays a pivotal role in one-carbon metabolism. Its isotopically labeled counterpart, this compound, incorporates one carbon-13 atom and three deuterium (B1214612) atoms. This labeling provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of endogenous levomefolic acid in biological matrices by mass spectrometry. Furthermore, it serves as a tracer to elucidate the pharmacokinetics and metabolism of levomefolic acid in vivo. The stability and isotopic purity of this labeled compound are paramount to ensure the accuracy and reliability of experimental results.

Isotopic Labeling and Purity

This compound is synthesized to have a high degree of isotopic enrichment, ensuring minimal interference from naturally occurring isotopes. The purity of the compound is a critical parameter, encompassing both chemical and isotopic purity.

Table 1: Representative Specifications for this compound

ParameterSpecification
Chemical Formula C₁₉[¹³C]H₂₂D₃N₇O₆
Molecular Weight 463.5 g/mol
Isotopic Purity ≥98%
Chemical Purity ≥95%
Appearance Solid

Stability of this compound

The stability of this compound is a crucial factor for its storage and use in experimental settings. Stability studies are conducted under various conditions to determine the optimal storage and handling procedures.

Long-Term Storage Stability

Long-term stability studies are essential to define the shelf-life of the labeled compound.

Table 2: Recommended Long-Term Storage Conditions and Stability

Storage ConditionDurationStabilityReference
-20°C≥ 4 yearsStable[1]
-80°C (Stock Solution)6 monthsStable (protect from light)[2]
-20°C (Stock Solution)1 monthStable (protect from light)[2]
Forced Degradation Studies

Table 3: Forced Degradation Conditions for Levomefolic Acid

Stress ConditionReagent/ConditionDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl24 hoursDegradation observed
Base Hydrolysis 0.1 M NaOH24 hoursDegradation observed
Oxidative 3% H₂O₂24 hoursSignificant degradation observed
Thermal 60°C48 hoursDegradation observed
Photolytic UV light (254 nm)24 hoursMinor degradation observed

Note: The expected degradation is inferred from studies on unlabeled levomefolic acid and is intended as a general guideline. Specific degradation percentages for the labeled compound would require dedicated studies.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and analysis of this compound.

Protocol for Forced Degradation Study

This protocol is adapted from methodologies used for unlabeled levomefolic acid and serves as a template for investigating the stability of this compound.[3][4]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with a small amount of base).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of the control sample.

Protocol for LC-MS/MS Analysis of Levomefolic Acid using this compound as an Internal Standard

Objective: To quantify the concentration of levomefolic acid in a biological matrix (e.g., plasma) using a stable isotope dilution method.

Materials:

  • Plasma samples

  • This compound (internal standard)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of the analyte in the sample by comparing this ratio to a standard curve prepared with known concentrations of levomefolic acid and a constant concentration of the internal standard.

Visualizations of Pathways and Workflows

One-Carbon Metabolism Pathway

Levomefolic acid is a central component of the one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides and for methylation reactions.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT dTMP dTMP Methylene_THF->dTMP TS DHF Dihydrofolate (DHF) Methylene_THF->DHF Levomefolic_acid Levomefolic acid (5-Methyl-THF) Methylene_THF->Levomefolic_acid MTHFR dUMP dUMP dUMP->dTMP DHF->THF DHFR Levomefolic_acid->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine

Caption: Simplified diagram of the one-carbon metabolism pathway.

Experimental Workflow for Isotopic Labeling and Analysis

The following diagram illustrates a typical workflow for a stable isotope labeling experiment using this compound.

Experimental_Workflow Start Start: Experimental Design Cell_Culture Cell Culture / Animal Model Start->Cell_Culture Tracer_Intro Introduce this compound Cell_Culture->Tracer_Intro Sample_Collection Sample Collection (e.g., plasma, tissue) Tracer_Intro->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis (Quantification, Flux Analysis) LC_MS_Analysis->Data_Analysis End End: Results Interpretation Data_Analysis->End

Caption: General workflow for stable isotope labeling experiments.

Conclusion

This compound is a robust and reliable tool for quantitative and metabolic studies in pharmaceutical research. Understanding its stability profile and employing validated analytical methods are crucial for obtaining high-quality, reproducible data. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of this important isotopically labeled compound. Further studies to quantify the degradation of this compound under forced conditions would be beneficial to further refine its stability profile.

References

A Technical Guide to the Comparative Analysis of Labeled and Unlabeled Levomefolic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a cornerstone of one-carbon metabolism, playing a pivotal role in DNA synthesis, methylation, and neurotransmitter production.[1][2] Understanding its metabolic fate is crucial for nutritional science, drug development, and clinical research. The advent of stable isotope-labeled compounds, such as Levomefolic acid-13C,d3, has revolutionized our ability to trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of this vital nutrient with high precision. This technical guide provides an in-depth comparison of the use of this compound versus its unlabeled counterpart in metabolic studies, detailing experimental protocols, data presentation, and the underlying biochemical pathways.

While this compound is most commonly employed as an internal standard for the accurate quantification of endogenous levomefolic acid, this guide will also explore its application as a metabolic tracer to differentiate exogenous from endogenous pools, enabling sophisticated pharmacokinetic and bioavailability studies.

Core Concepts: Labeled vs. Unlabeled Levomefolic Acid

The fundamental principle behind using stable isotope-labeled compounds like this compound is that they are chemically identical to their unlabeled counterparts but have a different mass. This mass difference allows them to be distinguished by mass spectrometry, enabling researchers to track the labeled molecule's journey through a biological system without altering the underlying physiological processes.

Unlabeled Levomefolic Acid represents the total pool of the compound within a biological system, comprising both endogenous and exogenously introduced amounts. Studies relying solely on unlabeled levomefolic acid can quantify overall changes in concentration but cannot distinguish between the fate of a newly administered dose and the pre-existing pool.

This compound is a synthetic version of levomefolic acid where one carbon atom is replaced with its heavier isotope, carbon-13, and three hydrogen atoms are replaced with deuterium. This labeling makes it an ideal tool for:

  • Internal Standard in Bioanalysis: By adding a known amount of this compound to a biological sample, it can be used to accurately quantify the concentration of unlabeled levomefolic acid. The labeled standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample preparation and analysis.

  • Metabolic Tracer: When administered to a subject, this compound can be tracked independently of the endogenous levomefolic acid pool. This allows for precise determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion of the administered dose.

Experimental Design: A Comparative Pharmacokinetic Study

A typical study designed to compare the metabolism of labeled and unlabeled levomefolic acid would involve the co-administration of both compounds to subjects, followed by the collection of biological samples (e.g., plasma, urine) over a defined time course. The concentrations of both the labeled and unlabeled forms are then quantified using a validated LC-MS/MS method.

Below is a generalized workflow for such a study:

Experimental Workflow cluster_protocol Experimental Protocol Subject Subject Recruitment (Fasted State) Dosing Oral Co-administration (Unlabeled Levomefolic Acid + this compound) Subject->Dosing Sampling Serial Blood & Urine Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Processing Sample Processing (Centrifugation, Addition of Antioxidants) Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Data Pharmacokinetic Modeling & Data Analysis Analysis->Data

Caption: A generalized workflow for a comparative pharmacokinetic study of labeled and unlabeled levomefolic acid.

Detailed Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of levomefolic acid in biological matrices requires robust sample preparation to remove interfering substances and stabilize the analyte.

a) Protein Precipitation (for Plasma/Serum)

This is a rapid method for removing the bulk of proteins from the sample.

  • Materials:

    • Human plasma or serum

    • This compound internal standard solution

    • Acetonitrile (ACN) or Methanol (B129727), chilled

    • Centrifuge

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.

    • Add 300 µL of chilled ACN or methanol.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Plasma/Serum and Urine)

SPE provides a cleaner sample extract compared to protein precipitation, which can improve assay sensitivity and reduce matrix effects.

  • Materials:

    • Human plasma, serum, or urine

    • This compound internal standard solution

    • SPE cartridges (e.g., mixed-mode anion exchange)

    • Conditioning, wash, and elution solvents

    • Vacuum manifold or positive pressure processor

  • Protocol:

    • Pre-treat the sample by adding the internal standard and diluting with an appropriate buffer.

    • Condition the SPE cartridge with methanol followed by equilibration with water or a specified buffer.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Simultaneous Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of levomefolic acid and its isotopologues.

ParameterTypical Conditions
Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol or acetonitrile
GradientA linear gradient from low to high organic phase over several minutes
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Unlabeled)Q1: m/z 460.2 -> Q3: m/z 313.1 (example)
MRM Transition (Labeled)Q1: m/z 464.2 -> Q3: m/z 317.1 (for 13C,d3)
Collision EnergyOptimized for each transition

Data Presentation: Pharmacokinetic Parameters

The primary output of a comparative metabolic study is a set of pharmacokinetic parameters that describe the absorption, distribution, and elimination of both the labeled and unlabeled compounds. These data are best presented in a tabular format for clear comparison.

Pharmacokinetic ParameterUnlabeled Levomefolic AcidThis compound
Cmax (ng/mL) Mean ± SDMean ± SD
Tmax (h) Median (Range)Median (Range)
AUC0-t (ng·h/mL) Mean ± SDMean ± SD
AUC0-∞ (ng·h/mL) Mean ± SDMean ± SD
t1/2 (h) Mean ± SDMean ± SD
CL/F (L/h) Mean ± SDMean ± SD
Vd/F (L) Mean ± SDMean ± SD
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

  • CL/F: Apparent total clearance.

  • Vd/F: Apparent volume of distribution.

Studies have shown that levomefolic acid has comparable bioavailability to folic acid.[1][2] When comparing labeled and unlabeled levomefolic acid, it is expected that their pharmacokinetic profiles will be nearly identical, as the stable isotope labeling does not significantly alter the molecule's chemical properties or biological interactions.

Folate Metabolism and the One-Carbon Cycle

Levomefolic acid is a central player in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (precursors of DNA and RNA) and for methylation reactions. The following diagram illustrates the key steps in this pathway.

One_Carbon_Metabolism FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethylTHF Levomefolic Acid (5-Methyl-THF) MethyleneTHF->MethylTHF MTHFR dTMP dTMP (DNA Synthesis) MethyleneTHF->dTMP TS Serine Serine MethyleneTHF->Serine MethylTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine dUMP dUMP dUMP->dTMP Glycine Glycine Serine->Glycine

Caption: The central role of levomefolic acid in the one-carbon metabolism pathway.

Conclusion

The use of this compound in metabolic studies offers unparalleled precision and insight. As an internal standard, it is indispensable for the accurate quantification of unlabeled levomefolic acid in complex biological matrices. As a metabolic tracer, it enables the detailed characterization of the pharmacokinetic profile of exogenous levomefolic acid, providing a clear distinction from the endogenous pool. While the primary application remains in bioanalysis, the principles and protocols outlined in this guide provide a robust framework for designing and executing comparative metabolic studies. Such studies are essential for advancing our understanding of folate metabolism in health and disease, and for the development of novel therapeutic and nutritional strategies.

References

The Pivotal Role of Levomefolic Acid-¹³C,d₃ in Illuminating One-Carbon Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

One-carbon metabolism, a complex network of interconnected biochemical pathways, is fundamental to cellular function, supporting critical processes such as nucleotide synthesis, amino acid homeostasis, and methylation reactions. Dysregulation of these pathways is implicated in a range of pathologies, including cancer and neurological disorders. Stable isotope tracing, utilizing molecules such as Levomefolic acid-¹³C,d₃, has emerged as a powerful technique to dissect the intricate fluxes within this network. This technical guide provides a comprehensive overview of the application of Levomefolic acid-¹³C,d₃ in tracing one-carbon metabolism. It details experimental protocols for in vitro and in vivo studies, presents methods for quantitative data analysis, and offers visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of this critical research area.

Introduction to One-Carbon Metabolism and Stable Isotope Tracing

One-carbon metabolism comprises the folate and methionine cycles, which are responsible for the transfer of one-carbon units.[1][2][3] These pathways are crucial for the de novo synthesis of purines and thymidylate, the interconversion of serine and glycine, and the generation of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[3]

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the most abundant and biologically active form of folate in human plasma.[4] Unlike synthetic folic acid, it does not require reduction by dihydrofolate reductase (DHFR) to enter the metabolic cycle.[3] The use of isotopically labeled Levomefolic acid, such as Levomefolic acid-¹³C,d₃, allows researchers to trace the fate of the folate molecule and its associated one-carbon unit through various metabolic pathways. By employing analytical techniques like mass spectrometry, the incorporation of the stable isotopes into downstream metabolites can be precisely quantified.[5] This approach, known as metabolic flux analysis, provides invaluable insights into the dynamic regulation of one-carbon metabolism in both healthy and diseased states.[2]

Experimental Design and Protocols

A well-designed experiment is critical for obtaining robust and interpretable data from stable isotope tracing studies. The following sections outline key considerations and detailed protocols for both in vitro and in vivo applications of Levomefolic acid-¹³C,d₃.

In Vitro Cell Culture Labeling

This protocol is designed for adherent cell lines but can be adapted for suspension cultures.

Materials:

  • Folate-free cell culture medium (e.g., RPMI 1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Levomefolic acid-¹³C,d₃

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Extraction solvent (e.g., 80% methanol in water), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Protocol:

  • Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth throughout the experiment.

  • Adaptation to Folate-Free Medium: Two days prior to the experiment, switch the cells to folate-free medium supplemented with dFBS to deplete endogenous folate stores.

  • Tracer Introduction: On the day of the experiment, replace the medium with fresh folate-free medium containing a known concentration of Levomefolic acid-¹³C,d₃ (typically in the low micromolar range, but should be optimized for the specific cell line and experimental goals).

  • Incubation: Incubate the cells for a predetermined time to allow for the tracer to be taken up and metabolized. The incubation time should be sufficient to approach isotopic steady-state for the metabolites of interest.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

    • Add a small volume of ice-cold extraction solvent to the plate and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15 minutes with occasional vortexing to ensure complete extraction.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Storage: The metabolite extracts can be stored at -80°C until analysis. For mass spectrometry analysis, it is recommended to dry the extracts under a stream of nitrogen or using a vacuum concentrator.

In Vivo Animal Studies

This protocol provides a general framework for in vivo tracing studies in animal models, such as mice.

Materials:

  • Levomefolic acid-¹³C,d₃ sterile solution for injection

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvent (e.g., 80% methanol in water), ice-cold

Protocol:

  • Tracer Administration: Administer a bolus of Levomefolic acid-¹³C,d₃ to the animal via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage). The dosage should be optimized based on the animal model and the specific research question.

  • Time Course: Collect tissues and biofluids at various time points after tracer administration to capture the dynamic changes in metabolite labeling.

  • Sample Collection:

    • Anesthetize the animal at the designated time point.

    • Collect blood via cardiac puncture or other appropriate method. Process to obtain plasma or serum.

    • Perfuse the animal with ice-cold saline to remove blood from the tissues.

    • Rapidly excise the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissues:

    • Weigh the frozen tissue.

    • Homogenize the tissue in ice-cold extraction solvent.

    • Follow the extraction procedure as outlined for in vitro samples (steps 5e-5f).

  • Sample Storage: Store all samples at -80°C until analysis.

Analytical Methodology: LC-MS/MS for Labeled Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying the incorporation of stable isotopes into metabolites due to its high sensitivity and specificity.

Sample Preparation for LC-MS/MS
  • Reconstitute dried metabolite extracts in a suitable solvent (e.g., 50% methanol in water) compatible with the LC method.

  • Centrifuge the reconstituted samples to pellet any insoluble material before transferring the supernatant to autosampler vials.

LC-MS/MS Parameters

The specific LC-MS/MS parameters will need to be optimized for the instrument being used and the specific metabolites of interest. Below are general guidelines.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a HILIC column is typically used for the separation of polar metabolites.

    • Mobile Phases: Common mobile phases consist of water and acetonitrile (B52724) or methanol with a small amount of an acid modifier (e.g., 0.1% formic acid) to improve ionization.

    • Gradient: A gradient elution is typically employed to achieve optimal separation of a wide range of metabolites.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of folate and related metabolites.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for targeted quantification of known metabolites. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled (endogenous) and labeled metabolites.

Table 1: Example MRM Transitions for Levomefolic Acid and Related Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Isotopic Label
Levomefolic acid460.2313.1Unlabeled
Levomefolic acid-¹³C,d₃ 464.2 317.1 ¹³C,d₃
5,10-Methenyl-THF456.1309.1Unlabeled
5,10-Methenyl-THF-¹³C457.1310.1¹³C
10-Formyl-THF474.1327.1Unlabeled
10-Formyl-THF-¹³C475.1328.1¹³C
Serine106.160.1Unlabeled
Serine-¹³C107.161.1¹³C
Glycine76.130.1Unlabeled
Glycine-¹³C77.131.1¹³C
Methionine150.1104.1Unlabeled
Methionine-¹³C151.1105.1¹³C
S-Adenosylmethionine (SAM)399.1250.1Unlabeled
S-Adenosylmethionine (SAM)-¹³C400.1251.1¹³C
Adenosine Monophosphate (AMP)348.1136.1Unlabeled
Adenosine Monophosphate (AMP)-¹³C₅353.1141.1¹³C₅
Guanosine Monophosphate (GMP)364.1152.1Unlabeled
Guanosine Monophosphate (GMP)-¹³C₅369.1157.1¹³C₅

Note: These are representative transitions and should be empirically optimized on the specific mass spectrometer being used.

Data Analysis and Interpretation

The primary output from an LC-MS/MS analysis in a stable isotope tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule that differs only in its isotopic composition).

Correction for Natural Isotope Abundance

It is crucial to correct the raw MID data for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to accurately determine the enrichment from the tracer. Several algorithms and software packages are available for this correction.

Quantitative Data Presentation

The corrected MIDs provide a quantitative measure of the contribution of the tracer to the synthesis of downstream metabolites. This data can be presented in tables to facilitate comparison between different experimental conditions.

Table 2: Hypothetical Mass Isotopomer Distribution Data in Cancer Cells

MetaboliteIsotopologueControl Cells (Fractional Abundance)Treated Cells (Fractional Abundance)
SerineM+00.400.60
M+1 (from ¹³C) 0.60 0.40
GlycineM+00.550.75
M+1 (from ¹³C) 0.45 0.25
AMPM+00.300.50
M+10.250.20
M+20.200.15
M+30.150.10
M+40.070.03
M+5 (from ¹³C₅) 0.03 0.02
GMPM+00.350.55
M+10.280.22
M+20.180.13
M+30.120.07
M+40.050.02
M+5 (from ¹³C₅) 0.02 0.01

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.

Visualization of Pathways and Workflows

Visualizing the complex relationships within one-carbon metabolism and the experimental process is crucial for both understanding and communicating the research. The following diagrams were generated using the Graphviz DOT language.

OneCarbonMetabolism Levomefolic_acid Levomefolic Acid (5-Methyl-THF) THF Tetrahydrofolate (THF) Levomefolic_acid->THF MS Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF SHMT Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate TYMS Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Purines Purine (B94841) Synthesis Formyl_THF->Purines Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, Protein) SAM->Methylation SAH->Homocysteine

Caption: Overview of the Folate and Methionine Cycles.

ExperimentalWorkflow Start Start: Cell Culture or Animal Model Labeling Introduce Levomefolic acid-13C,d3 Tracer Start->Labeling Incubation Incubation/ Time Course Labeling->Incubation Quenching Quench Metabolism (e.g., Cold PBS/Liquid N2) Incubation->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Analysis LC-MS/MS Analysis (MID Quantification) Extraction->Analysis DataProcessing Data Processing: - Natural Isotope Correction - Flux Analysis Analysis->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation

Caption: General Experimental Workflow for Stable Isotope Tracing.

Conclusion

Levomefolic acid-¹³C,d₃ serves as a powerful and biologically relevant tracer for elucidating the complex dynamics of one-carbon metabolism. Its use in conjunction with modern analytical platforms like LC-MS/MS provides researchers with a quantitative tool to probe the intricate metabolic reprogramming that occurs in various physiological and pathological states. The detailed protocols and data analysis frameworks presented in this guide offer a foundation for researchers to design and execute robust stable isotope tracing experiments, ultimately contributing to a deeper understanding of the critical role of one-carbon metabolism in health and disease and paving the way for the development of novel therapeutic strategies.

References

The Metabolic Journey of Levomefolic Acid-13C,d3: A Technical Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of isotopically labeled Levomefolic acid (L-methylfolate) in cellular models. By tracing the path of Levomefolic acid-13C,d3, researchers can gain critical insights into one-carbon metabolism, a fundamental process implicated in numerous diseases, including cancer and neurological disorders. This document provides a comprehensive overview of the experimental protocols, quantitative data analysis, and the intricate signaling pathways involved.

Introduction to Levomefolic Acid and One-Carbon Metabolism

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a crucial cofactor in one-carbon metabolism.[1] This intricate network of biochemical reactions is responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression and protein function.[1][2] Dysregulation of one-carbon metabolism is a hallmark of various pathologies, making the study of folate metabolism a key area of research.

Stable isotope tracing, using compounds like this compound, allows for the precise tracking of the molecule and its metabolites within the cell. This technique provides a dynamic view of metabolic pathways, enabling the quantification of flux through different routes and offering a deeper understanding of cellular physiology in both healthy and diseased states.

Cellular Uptake and Intracellular Conversion

The journey of this compound begins with its transport across the cell membrane. This process is primarily mediated by three types of transporters: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). The expression and activity of these transporters can vary significantly between different cell types and disease states.

Once inside the cell, Levomefolic acid is typically polyglutamylated, a process that adds multiple glutamate (B1630785) residues to the molecule. This modification traps the folate within the cell and increases its affinity for folate-dependent enzymes. The polyglutamated forms are the predominant active cofactors in the cell.

Core Signaling Pathways: Folate and Methionine Cycles

This compound plays a central role in two interconnected pathways: the folate cycle and the methionine cycle. The labeled carbon and deuterium (B1214612) atoms allow for the tracing of its contribution to these cycles.

The Folate Cycle

The primary role of the folate cycle is to provide one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA replication and repair. The cycle involves a series of enzymatic conversions of different folate forms.

Folate_Cycle DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Serine->Methylene_THF Methylene_THF->DHF Methyl_THF 5-Methyl-THF (Levomefolic Acid) Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP TS Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD dUmp dUMP dUmp->dTMP Purine_Synth Purine Synthesis Formyl_THF->THF Formyl_THF->Purine_Synth

Folate Cycle and its connection to nucleotide synthesis.
The Methionine Cycle

The methionine cycle is crucial for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. Levomefolic acid donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase.

Methionine_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Methyl_THF 5-Methyl-THF THF THF Methyl_THF->THF Methyl_Acceptor Acceptor Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product

The Methionine Cycle, highlighting the role of 5-Methyl-THF.

Experimental Protocols

A successful stable isotope tracing study requires meticulous planning and execution. The following provides a general framework for investigating the metabolic fate of this compound in cellular models.

Experimental Workflow

The overall workflow involves several key stages, from cell culture to data analysis and interpretation.

Experimental_Workflow Cell_Culture 1. Cell Culture (Select and maintain cell line) Isotope_Labeling 2. Isotope Labeling (Incubate with this compound) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quench metabolism and extract metabolites) Isotope_Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis (Separate and detect labeled metabolites) Metabolite_Extraction->LCMS_Analysis Data_Processing 5. Data Processing (Peak integration and isotopologue correction) LCMS_Analysis->Data_Processing MFA 6. Metabolic Flux Analysis (Quantify pathway activity) Data_Processing->MFA Interpretation 7. Biological Interpretation (Relate findings to cellular physiology) MFA->Interpretation

A typical experimental workflow for stable isotope tracing.
Detailed Methodologies

Cell Culture and Isotope Labeling:

  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., cancer cell lines such as HeLa or MCF-7, or normal cell lines like HEK293).

  • Culture Conditions: Maintain cells in a standard growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Labeling Medium Preparation: Prepare a folate-free version of the growth medium. Supplement with dialyzed FBS to minimize the presence of unlabeled folates. Add this compound to the desired final concentration (typically in the nanomolar range).

  • Labeling: When cells reach the desired confluency, replace the standard medium with the labeling medium and incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

Metabolite Extraction:

  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites and store at -80°C until analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a liquid chromatography (LC) system with a suitable column (e.g., a HILIC or reversed-phase C18 column) to separate the metabolites.

  • Mass Spectrometry: Couple the LC system to a tandem mass spectrometer (MS/MS) to detect and quantify the metabolites and their isotopologues. Use selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis of folate pathway intermediates.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

Quantitative Data Presentation

The analysis of LC-MS/MS data allows for the determination of the mass isotopomer distribution (MID) for various metabolites. The MID reveals the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes). This data provides quantitative insights into the contribution of this compound to different metabolic pathways.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with Levomefolic acid-¹³C₅

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Serine 75.35.112.55.90.80.4
Glycine 80.18.29.81.9--
Methionine 65.210.513.84.13.23.2
ATP 55.915.712.38.65.42.1
GTP 60.413.211.87.94.52.2

This table presents a hypothetical mass isotopomer distribution (MID) for several key metabolites involved in one-carbon metabolism, based on typical results from ¹³C-tracer experiments. The different isotopologues (M+n) represent the incorporation of one or more ¹³C atoms from the tracer. This data is for illustrative purposes and is adapted from a technical guide by a chemical supplier.

Table 2: Intracellular Concentrations of Folate Metabolites in a Lymphoblastoid Cell Line

MetaboliteConcentration (ng/mg protein)
5-Methyl-THF 0.006 - 0.471
Folic Acid 0.010 - 0.205
Homocysteine 0.921 - 1.422

This table shows the concentration range of key metabolites measured in lymphoblastoid cell lines, providing an example of the quantitative data that can be obtained from such studies.[3]

Conclusion

The use of stable isotope-labeled this compound in cellular models is a powerful technique for dissecting the complexities of one-carbon metabolism. The detailed protocols and data analysis workflows presented in this guide provide a framework for researchers to investigate the metabolic fate of this essential nutrient. By understanding how cells utilize levomefolic acid, scientists can uncover novel therapeutic targets and develop new strategies for the treatment of a wide range of diseases.

References

Pharmacokinetic Profile of Levomefolic Acid-13C,d3 in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a critical component in one-carbon metabolism, essential for DNA synthesis, repair, and methylation. Stable isotope-labeled versions of levomefolic acid, such as Levomefolic acid-13C,d3, are invaluable tools in preclinical research. They serve as tracers to elucidate the pharmacokinetic (PK) and metabolic pathways of folates without altering their fundamental biochemical behavior. This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of levomefolic acid, drawing upon data from studies of structurally similar stable isotope-labeled and unlabeled levomefolic acid in rodent models. The methodologies and data presented herein offer a robust framework for designing and interpreting preclinical studies involving labeled folates.

Core Concepts in Preclinical Pharmacokinetics of Folates

The preclinical evaluation of levomefolic acid pharmacokinetics involves the administration of the compound to animal models, typically rodents, to characterize its absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled compounds like this compound allows for the differentiation of the administered dose from endogenous folate pools, enabling precise quantification and kinetic modeling.

One-Carbon Metabolism Signaling Pathway

The following diagram illustrates the central role of levomefolic acid (5-MTHF) in the one-carbon metabolism pathway.

One_Carbon_Metabolism FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF THF Tetrahydrofolate (THF) DHF->THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MTHF Levomefolic Acid (5-Methyl-THF) MethyleneTHF->MTHF MTHFR dTMP dTMP MethyleneTHF->dTMP TS MTHF->THF Met Methionine MTHF->Met SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation Hcy Homocysteine SAH->Hcy Hcy->Met MS dUMP dUMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA

Caption: Simplified diagram of the folate and methionine cycles.

Experimental Protocols

A well-designed experimental protocol is fundamental to obtaining reliable preclinical pharmacokinetic data. The following outlines a typical workflow for assessing the pharmacokinetic profile of a stable isotope-labeled folate compound in a rat model.

Experimental Workflow

PK_Workflow A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Fasting (Overnight) A->B C Dosing (Oral Gavage or IV) This compound B->C D Serial Blood Sampling (Predetermined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Sample Preparation (Protein Precipitation, SPE) F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Analysis (e.g., Non-compartmental) H->I J Data Reporting (Tables, Figures) I->J

Caption: General experimental workflow for a preclinical PK study.
Detailed Methodology

1. Animal Model:

  • Species: Sprague-Dawley rats are commonly used.

  • Health Status: Healthy, male rats, typically 50-60 days old.

  • Acclimatization: Animals are acclimatized for at least one week prior to the study under controlled conditions (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water.

2. Dosing:

  • Test Article: this compound dissolved in a suitable vehicle (e.g., water or a buffered solution).

  • Route of Administration: Oral gavage is common for assessing oral bioavailability, while intravenous (IV) administration is used to determine clearance and volume of distribution.

  • Dose Level: A representative dose, for example, 70 µg/kg of levomefolic acid equivalents, is administered.[1]

  • Fasting: Animals are fasted overnight prior to dosing to minimize food-drug interactions.[2]

3. Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected at multiple time points post-dose. Typical time points for oral administration include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[2]

  • Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., at 4°C) and immediately frozen at -80°C until analysis.[2]

4. Bioanalytical Method:

  • Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying labeled and unlabeled folates in plasma.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile), followed by solid-phase extraction (SPE) for cleanup and concentration.

  • Internal Standard: A different stable isotope-labeled folate, such as 13C5-5-methyltetrahydrofolate, is used as an internal standard to ensure accuracy and precision.[3]

  • Chromatography: Reversed-phase chromatography is commonly employed to separate the analytes.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both the analyte and the internal standard.

5. Pharmacokinetic Analysis:

  • Software: Standard pharmacokinetic software (e.g., Phoenix WinNonlin) is used to perform non-compartmental analysis.

  • Parameters: The key pharmacokinetic parameters calculated include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time (for IV administration).

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body (for IV administration).

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of (6S)5-MTHF in Sprague-Dawley Rats Following a Single Oral Administration of 70 µg/kg (6S)5-MTHF Equivalents [1]

Folate Form AdministeredCmax (ng/mL)tmax (h)AUC0-8h (ng/mL·h)
Quatrefolic® ((6S)5-MTHF glucosamine (B1671600) salt)879.6 ± 330.3~1.01123.9
(6S)5-MTHF Calcium Salt 486.8 ± 184.1~1.0997.6
Folic Acid 281.5 ± 135.7~1.0114.7

Data are presented as mean ± standard deviation where available.

This data demonstrates that the glucosamine salt of levomefolic acid (Quatrefolic®) resulted in a significantly higher plasma concentration (Cmax) and overall exposure (AUC) compared to both the calcium salt and folic acid, suggesting enhanced oral bioavailability.[1] The time to reach the maximum concentration (tmax) was similar for all three forms.[1]

Conclusion

The use of stable isotope-labeled this compound in conjunction with robust experimental designs and sensitive bioanalytical methods is essential for accurately characterizing the pharmacokinetic profile of this vital nutrient in preclinical models. While direct PK data for this specific labeled compound as a therapeutic agent is limited, the available data on closely related folate forms in rats provides a strong foundation for future research. The methodologies and comparative data presented in this guide are intended to assist researchers in the design and interpretation of their preclinical studies, ultimately facilitating the translation of these findings to clinical applications.

References

A Technical Guide to the Bioavailability and Absorption of Levomefolic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is crucial for numerous physiological processes, including DNA synthesis, repair, and methylation. Its synthetic, isotopically labeled counterpart, Levomefolic acid-13C,d3, serves as an invaluable tool in clinical and research settings. The incorporation of stable isotopes (one carbon-13 and three deuterium (B1214612) atoms) allows for its use as an internal standard in quantitative analyses and as a tracer in metabolic studies, enabling precise tracking of its metabolic fate. This technical guide provides a comprehensive overview of the bioavailability and absorption characteristics of Levomefolic acid, with a focus on its isotopically labeled form, this compound. While specific pharmacokinetic data for the labeled variant is not extensively available, the principles of stable isotope labeling suggest that its biological behavior closely mimics that of the endogenous, unlabeled compound.

Bioavailability and Pharmacokinetics

Stable isotope-labeled compounds are designed to be metabolically indistinguishable from their unlabeled counterparts. Therefore, the bioavailability and pharmacokinetic profile of this compound is considered equivalent to that of unlabeled levomefolic acid.

Levomefolic acid is the primary form of folate found in circulation and is readily taken up by cells.[1] Unlike folic acid, a synthetic precursor, levomefolic acid does not require enzymatic reduction to become metabolically active, which contributes to its high bioavailability.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for levomefolic acid, which can be considered representative for this compound.

Table 1: Pharmacokinetic Parameters of Levomefolic Acid in Healthy Adults

ParameterValueConditionsReference
Tmax (Time to Maximum Concentration) 1-3 hoursSingle oral dose[1]
Cmax (Maximum Concentration) 39.4 nmol/LSingle oral dose of 906 nmol[1]
Elimination Half-life Approximately 3 hoursFollowing 5mg daily oral dose for 7 days[1]

Table 2: Comparative Bioavailability of a Glucosamine (B1671600) Salt of (6S)5-MTHF vs. Calcium Salt and Folic Acid in Rats

Treatment GroupCmax (ng/mL)AUC (ng/mL*h)
(6S)5-MTHF Glucosamine Salt (Quatrefolic®)879.6 ± 330.31123.9
(6S)5-MTHF Calcium Salt486.8 ± 184.1997.6
Folic Acid281.5 ± 135.7114.7

This study in rats demonstrated the enhanced oral bioavailability of a novel glucosamine salt of levomefolic acid compared to its calcium salt and folic acid.[3]

Absorption Characteristics

The absorption of levomefolic acid from the gastrointestinal tract is a well-characterized process primarily occurring in the proximal small intestine.[1]

Mechanisms of Absorption:

  • Proton-Coupled Folate Transporter (PCFT): This is the primary active transport mechanism for levomefolic acid. The PCFT is a high-affinity transporter that is most active in the acidic microenvironment of the duodenum and upper jejunum.

  • Passive Diffusion: At higher concentrations, levomefolic acid can also be absorbed via passive diffusion along the entire length of the small intestine.[1]

Experimental Protocols

The following section outlines a general methodology for a clinical study designed to assess the bioavailability of this compound. This protocol is based on established methods for studying folate bioavailability using stable isotope tracers.

Study Design: A Randomized, Crossover Bioavailability Study

Objective: To determine the pharmacokinetic profile and relative bioavailability of a single oral dose of this compound in healthy adult subjects.

1. Subject Recruitment:

  • Enroll a cohort of healthy adult volunteers (n=10-20).

  • Inclusion Criteria: Healthy males and non-pregnant, non-lactating females, aged 18-50 years, with a body mass index (BMI) between 18.5 and 29.9 kg/m ².

  • Exclusion Criteria: History of gastrointestinal disorders, use of medications known to interfere with folate metabolism, and consumption of folate-fortified foods or supplements for a specified period before and during the study.

2. Study Protocol:

  • Folate Saturation: Administer a daily oral dose of unlabeled folic acid (e.g., 1-2 mg) for one week prior to the study to saturate tissue stores and minimize the impact of endogenous folate on the measurements.

  • Washout Period: A washout period of at least 48 hours should follow the saturation phase.

  • Dosing: Following an overnight fast, subjects will receive a single oral dose of a precisely known amount of this compound dissolved in water.

  • Blood Sampling: Collect serial blood samples at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma should be immediately separated by centrifugation and stored at -80°C until analysis.

3. Analytical Method: LC-MS/MS Quantification

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation using an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • The supernatant is then typically purified using solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis:

    • Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of labeled (this compound) and unlabeled levomefolic acid in plasma samples.

    • The use of a different isotopically labeled internal standard (e.g., Levomefolic acid-13C5) is recommended for accurate quantification.

  • Data Analysis:

    • Construct plasma concentration-time curves for this compound.

    • Calculate key pharmacokinetic parameters: Cmax, Tmax, and the area under the curve (AUC).

Visualizations

Metabolic Pathway of Levomefolic Acid

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_tissues Tissues Dietary_Folate Dietary Folate (Polyglutamates) Levomefolic_Acid_Mono Levomefolic Acid (Monoglutamate) Dietary_Folate->Levomefolic_Acid_Mono Hydrolysis Levomefolic_Acid_Oral Oral this compound Levomefolic_Acid_Oral->Levomefolic_Acid_Mono Absorption (PCFT/Diffusion) Intestinal_Lumen Intestinal Lumen Enterocyte Enterocyte Bloodstream Bloodstream Tissues Tissues Levomefolic_Acid_Blood This compound Levomefolic_Acid_Mono->Levomefolic_Acid_Blood THF Tetrahydrofolate (THF) Levomefolic_Acid_Blood->THF Demethylation Homocysteine Homocysteine Levomefolic_Acid_Blood->Homocysteine One_Carbon_Metabolism One-Carbon Metabolism (DNA/RNA Synthesis, Methylation) THF->One_Carbon_Metabolism Methionine Methionine Homocysteine->Methionine Methylation (MTR)

Caption: Metabolic pathway of orally administered this compound.

Experimental Workflow for a Bioavailability Study

Start Start: Subject Recruitment Saturation Folate Saturation Phase Start->Saturation Washout Washout Period Saturation->Washout Dosing Oral Administration of This compound Washout->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Analysis of Labeled and Unlabeled Levomefolic Acid Processing->Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Analysis->Data_Analysis End End: Bioavailability Assessment Data_Analysis->End

Caption: Workflow for a clinical bioavailability study of this compound.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of Levomefolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolic acid, the biologically active form of vitamin B9, is a pivotal molecule in cellular metabolism. It serves as a primary methyl group donor in a series of interconnected biochemical pathways collectively known as one-carbon metabolism. This guide provides a comprehensive technical overview of the mechanism of action of levomefolic acid at the cellular level. It details its critical role in the synthesis of nucleotides and amino acids, the regulation of homocysteine, and the epigenetic control of gene expression through DNA methylation. This document summarizes key quantitative data, provides detailed experimental protocols for the assessment of folate metabolism, and presents visual representations of the core biochemical pathways.

Introduction

Folate is an essential nutrient required for numerous physiological processes. While folic acid is the synthetic form commonly found in supplements and fortified foods, it is biologically inactive and must be metabolized to its active form, levomefolic acid ((6S)-5-methyltetrahydrofolate or 5-MTHF). Levomefolic acid is the predominant form of folate in human plasma, accounting for approximately 98% of circulating folates[1][2][3]. Unlike folic acid, levomefolic acid can directly participate in cellular reactions, bypassing the enzymatic reduction steps required for folic acid activation. This direct bioavailability makes it a crucial area of study for understanding cellular function and for the development of therapeutic interventions.

This guide will delve into the core mechanisms by which levomefolic acid exerts its effects on cellular processes, with a focus on its interactions with key enzymes and its central role in the one-carbon metabolism pathway.

The Central Role of Levomefolic Acid in One-Carbon Metabolism

One-carbon metabolism comprises a network of biochemical reactions that involve the transfer of one-carbon units. These reactions are fundamental for the synthesis of essential biomolecules and for the regulation of cellular processes. Levomefolic acid is a key player in this network, acting as a donor of a methyl group.

The primary function of levomefolic acid is to donate its methyl group to homocysteine in a reaction that forms methionine. This reaction is catalyzed by the vitamin B12-dependent enzyme, methionine synthase (MS)[1][2][4]. The regeneration of methionine is critical for two main reasons:

  • Protein Synthesis: Methionine is an essential amino acid required for the synthesis of proteins.

  • S-Adenosylmethionine (SAM) Production: Methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions[1][2].

These SAM-dependent methylation reactions are vital for the proper functioning of the cell and include:

  • DNA Methylation: The epigenetic regulation of gene expression.

  • RNA Methylation: The processing and function of RNA molecules.

  • Protein Methylation: The post-translational modification of proteins, affecting their function and stability.

  • Neurotransmitter Synthesis: The production of key neurotransmitters such as dopamine, serotonin, and norepinephrine[1][2][3].

  • Phospholipid Synthesis: The formation of cell membranes.

By facilitating the conversion of homocysteine to methionine, levomefolic acid plays an indirect but crucial role in maintaining the cellular methylation potential. Elevated levels of homocysteine are associated with an increased risk of cardiovascular disease[4].

Following the donation of its methyl group, levomefolic acid is converted to tetrahydrofolate (THF). THF is a versatile carrier of one-carbon units and can be subsequently converted into other folate derivatives, such as 5,10-methylenetetrahydrofolate, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA[5][6][7].

Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the central role of levomefolic acid in the one-carbon metabolism pathway.

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_synthesis Biosynthesis Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR (NADPH) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH) Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT (Serine -> Glycine) Purines Purine Synthesis THF->Purines GAR/AICAR Transformylase Methylene_THF->DHF TS Levomefolic_Acid Levomefolic Acid (5-Methyl-THF) Methylene_THF->Levomefolic_Acid MTHFR (NADPH) Thymidylate Thymidylate Synthesis (dUMP -> dTMP) Levomefolic_Acid->THF MS (Vitamin B12) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (Vitamin B12) SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methyl-Acceptor) SAH->Homocysteine SAHH DNA_Synthesis DNA_Synthesis Purines->DNA_Synthesis DNA/RNA Synthesis Thymidylate->DNA_Synthesis DNA Synthesis

Figure 1: The central role of levomefolic acid in one-carbon metabolism.

Key Enzymes in Levomefolic Acid Metabolism

Several key enzymes regulate the availability and function of levomefolic acid. Understanding their kinetics and regulation is crucial for comprehending the overall mechanism of action.

Dihydrofolate Reductase (DHFR)

DHFR is responsible for the reduction of folic acid to dihydrofolate (DHF) and subsequently to tetrahydrofolate (THF)[5][8]. This two-step reduction is essential for the activation of synthetic folic acid. Levomefolic acid, being the already reduced and methylated form, bypasses the need for DHFR activity. This is particularly relevant in individuals with reduced DHFR activity or those taking medications that inhibit DHFR, such as methotrexate.

Methylenetetrahydrofolate Reductase (MTHFR)

MTHFR is a critical enzyme in the folate pathway that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to levomefolic acid (5-methyl-THF)[5][9]. This reaction is a key regulatory point in one-carbon metabolism, as it directs folate metabolites towards the methionine cycle for methylation reactions.

Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity. The most common polymorphism, C677T, results in a thermolabile enzyme with decreased activity[9]. Individuals with this polymorphism may have a reduced capacity to produce levomefolic acid, leading to elevated homocysteine levels and an altered methylation profile. Supplementation with levomefolic acid can bypass this enzymatic step and may be more effective than folic acid in individuals with MTHFR polymorphisms[10].

Methionine Synthase (MS)

As previously mentioned, methionine synthase is a vitamin B12-dependent enzyme that catalyzes the transfer of a methyl group from levomefolic acid to homocysteine, yielding methionine and THF[1][2]. This is the primary reaction in which levomefolic acid participates directly. The activity of MS is crucial for maintaining adequate levels of methionine and for preventing the accumulation of homocysteine.

Serine Hydroxymethyltransferase (SHMT)

SHMT catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate[10][11]. This reaction is a major source of one-carbon units for the folate pool. The 5,10-methylenetetrahydrofolate produced can then be used for thymidylate synthesis or be reduced by MTHFR to form levomefolic acid.

Quantitative Data on Enzyme Kinetics

The following table summarizes available kinetic parameters for key enzymes involved in levomefolic acid metabolism. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and substrate concentrations.

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Source OrganismReference
Dihydrofolate Reductase (DHFR)Dihydrofolate (DHF)1.6 ± 0.41.6 ± 0.1M. tuberculosis[12]
Folic Acid1.8-Rat Liver[5]
NADPH< 1-M. tuberculosis[12]
Serine Hydroxymethyltransferase (SHMT)L-serine260 ± 401.09 ± 0.05P. vivax[4]
Tetrahydrofolate (THF)110 ± 101.09 ± 0.05P. vivax[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular function of levomefolic acid.

MTHFR Enzyme Activity Assay

This protocol describes the measurement of MTHFR activity in cell lysates by quantifying the production of 5-methyltetrahydrofolate (levomefolic acid) using high-performance liquid chromatography (HPLC).

Materials:

  • Cultured cells (e.g., fibroblasts, lymphoblasts)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing protease inhibitors)

  • Bradford assay reagent and bovine serum albumin (BSA) standards

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.6)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • 5,10-methylenetetrahydrofolate (substrate)

  • Stopping solution (e.g., 10% perchloric acid)

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Cell Lysate Preparation: a. Harvest cultured cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant (cytosolic extract) and keep it on ice.

  • Protein Quantification: a. Determine the protein concentration of the cytosolic extract using the Bradford assay with BSA as a standard.

  • Enzymatic Reaction: a. Prepare a reaction mixture containing reaction buffer, FAD, and NADPH. b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding the cell lysate and 5,10-methylenetetrahydrofolate. d. Incubate at 37°C for a defined period (e.g., 20 minutes). e. Terminate the reaction by adding an equal volume of stopping solution.

  • Sample Processing for HPLC: a. Vortex the terminated reaction mixture and incubate on ice for 10 minutes. b. Centrifuge at high speed to pellet the precipitated protein. c. Filter the supernatant through a 0.22 µm filter into an HPLC vial.

  • HPLC Analysis: a. Inject the sample into the HPLC system. b. Separate the folate derivatives on a C18 column using an appropriate mobile phase gradient. c. Detect 5-methyltetrahydrofolate using a fluorescence detector (excitation ~290 nm, emission ~360 nm). d. Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to a standard curve of known concentrations.

Calculation of Enzyme Activity: MTHFR activity is typically expressed as nanomoles of product formed per minute per milligram of protein (nmol/min/mg).

Experimental Workflow: MTHFR Activity Assay

MTHFR_Assay_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Cell_Harvest Harvest & Wash Cells Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Centrifugation1 Centrifugation Cell_Lysis->Centrifugation1 Collect_Supernatant Collect Supernatant (Cytosolic Extract) Centrifugation1->Collect_Supernatant Protein_Quantification Protein Quantification (Bradford Assay) Collect_Supernatant->Protein_Quantification Enzymatic_Reaction Enzymatic Reaction (37°C) Protein_Quantification->Enzymatic_Reaction Reaction_Termination Terminate Reaction (Perchloric Acid) Enzymatic_Reaction->Reaction_Termination Centrifugation2 Centrifugation Reaction_Termination->Centrifugation2 Filter_Supernatant Filter Supernatant Centrifugation2->Filter_Supernatant HPLC_Analysis HPLC Analysis (Fluorescence Detection) Filter_Supernatant->HPLC_Analysis Data_Analysis Data Analysis & Calculation of Activity HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for MTHFR enzyme activity assay.
Quantification of Levomefolic Acid in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of levomefolic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • Ascorbic acid solution (as an antioxidant)

  • Internal standard (e.g., ¹³C₅-labeled levomefolic acid)

  • Protein precipitation reagent (e.g., methanol)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 or HILIC analytical column

Procedure:

  • Sample Preparation: a. To a plasma sample, add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation. b. Add the internal standard solution. c. Precipitate proteins by adding a cold organic solvent (e.g., methanol). d. Vortex and centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the analytes using a suitable analytical column and mobile phase gradient. c. Detect and quantify levomefolic acid and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: a. Construct a calibration curve using known concentrations of levomefolic acid. b. Determine the concentration of levomefolic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

DNA Methylation Analysis by Bisulfite Sequencing

This protocol provides a general workflow for analyzing DNA methylation patterns, which can be influenced by the availability of SAM derived from the levomefolic acid-dependent methionine cycle.

Materials:

  • Genomic DNA

  • Bisulfite conversion kit

  • PCR primers specific for the target region

  • Taq polymerase

  • DNA sequencing platform

Procedure:

  • Bisulfite Conversion: a. Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

  • PCR Amplification: a. Amplify the bisulfite-converted DNA using PCR with primers specific for the genomic region of interest. During PCR, uracils are replaced by thymines.

  • DNA Sequencing: a. Sequence the PCR products.

  • Data Analysis: a. Align the sequencing reads to the reference genome. b. Compare the sequence of the bisulfite-treated DNA to the original untreated sequence. c. Cytosines that remain as cytosines in the sequence were methylated, while those that are read as thymines were unmethylated.

Conclusion

Levomefolic acid is a cornerstone of cellular metabolism, playing an indispensable role in the synthesis of genetic material, amino acid homeostasis, and the epigenetic regulation of gene expression. Its direct bioavailability and ability to bypass key enzymatic steps in folic acid metabolism make it a subject of intense research and a valuable tool in clinical practice. A thorough understanding of its mechanism of action, the kinetics of the enzymes involved, and the methodologies to study its function is essential for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular function and to develop novel therapeutic strategies for a range of human diseases. This guide provides a foundational resource to aid in these endeavors.

References

The Role of Stable Isotope-Labeled Levomefolic Acid (¹³C,d₃-L-MTHF) in Advancing Folate Deficiency Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B-vitamin, is critical for a myriad of physiological processes, including DNA synthesis, repair, and methylation. Its biologically active form, levomefolic acid (L-5-methyltetrahydrofolate or L-5-MTHF), plays a pivotal role as a methyl group donor in the one-carbon metabolism pathway.[1][2] Folate deficiency is implicated in a range of pathologies, from neural tube defects to cardiovascular disease and neuropsychiatric disorders.[3][4] The study of folate metabolism and the diagnosis of deficiency-related disorders have been significantly advanced by the use of stable isotope-labeled compounds. This technical guide focuses on the application of Levomefolic acid-¹³C,d₃ (¹³C,d₃-L-MTHF), a heavy-labeled analog of the active folate vitamer, as a powerful tool for investigating the intricacies of folate deficiency. Its use as an internal standard in mass spectrometry-based assays allows for precise quantification of endogenous levomefolate levels, enabling more accurate pharmacokinetic studies and a deeper understanding of folate's metabolic fate.[5][6][7]

Folate Metabolism and the Central Role of Levomefolic Acid

The folate metabolic pathway is a complex network of enzymatic reactions crucial for cellular function. Dietary folates and synthetic folic acid are converted to tetrahydrofolate (THF), which then enters a series of one-carbon transfer reactions. A key enzyme in this pathway is methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to levomefolic acid (L-5-MTHF).[8][9][10] L-5-MTHF is the predominant form of folate in circulation and the only form that can cross the blood-brain barrier.[1] It donates its methyl group to homocysteine in a vitamin B12-dependent reaction catalyzed by methionine synthase, forming methionine and regenerating THF.[5][8][9] Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.[9]

Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, impairing the production of L-5-MTHF and potentially leading to a state of functional folate deficiency, even with adequate folate intake.[4][11] Such conditions can result in elevated homocysteine levels, a known risk factor for cardiovascular disease.[4]

Signaling Pathways and Metabolic Interconnections

The intricate connections of the folate pathway are best visualized to appreciate the central role of levomefolic acid.

Folate_Metabolism Diet Dietary Folates (Folic Acid) DHF Dihydrofolate (DHF) Diet->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF->THF Levomefolic_Acid Levomefolic Acid (L-5-MTHF) MethyleneTHF->Levomefolic_Acid MTHFR dTMP dTMP (DNA Synthesis) MethyleneTHF->dTMP TS MTHFR MTHFR Levomefolic_Acid->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosyl- methionine (SAM) Methionine->SAM MS Methionine Synthase (MS) + Vit B12 SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH->Homocysteine dUMP dUMP dUMP->dTMP TS Thymidylate Synthase (TS) DHFR DHFR

Folate Metabolism and One-Carbon Pathway.

Quantitative Analysis using ¹³C,d₃-Levomefolic Acid

The primary application of ¹³C,d₃-Levomefolic acid is as an internal standard for quantitative analysis of endogenous levomefolic acid in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The known concentration of the stable isotope-labeled standard allows for accurate determination of the analyte's concentration by correcting for variations in sample preparation and instrument response.

Sample Quantitative Data from Clinical and Preclinical Studies

The following tables summarize quantitative data from studies investigating folate metabolism and the effects of levomefolate supplementation. While not all studies explicitly used ¹³C,d₃-L-MTHF for quantification, they provide crucial data that can be obtained using such precise analytical methods.

Table 1: Pharmacokinetics of Levomefolic Acid

Parameter Value Species Study Details Reference
Mean Peak Plasma Concentration (Cmax) 39.4 nmol/L Human (female) Single oral dose of 906 nmol of levomefolic acid. [1]

| Urinary Excretion | 5-6% of ingested dose | Human (male) | 48-hour urinary excretion after a single dose of deuterated folic acid. |[12] |

Table 2: Dosages of L-Methylfolate in Clinical Trials for Depression

Condition Dosage Duration Outcome Reference
SSRI-Resistant Major Depressive Disorder 15 mg/day (adjunctive) 60 days Significantly greater efficacy than placebo. [13]
Major Depressive Disorder 7.5 mg or 15 mg/day (adjunctive) 90 days Significant improvement in clinical and social recovery in folate-deficient patients. [14]

| Bipolar I Depression | 15 mg/day (adjunctive) | 6 weeks | 55% improvement in depression symptom ratings. |[15] |

Table 3: Biodistribution of Folate Tracers in Preclinical Models

Tracer Tissue Uptake (%ID/g) Time Point Animal Model Reference
18F-6R-aza-5-MTHF FRα-positive xenograft 81% - 94% 1 and 3 hours Mouse with RT16 xenografts [16]
99mTc-His-folate KB tumor xenograft 4.29 ± 0.67 4 hours Nude mouse [17]

| 99mTc-His-folate | Kidneys | 24.56 ± 3.17 | 4 hours | Nude mouse |[18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of ¹³C,d₃-Levomefolic acid in research. Below are representative protocols for sample analysis and preclinical studies.

Protocol 1: Quantification of Levomefolate in Human Plasma using LC-MS/MS

This protocol outlines the general steps for the quantification of levomefolic acid in plasma using a stable isotope dilution assay with ¹³C,d₃-Levomefolic acid as an internal standard.[3][7][19]

1. Sample Preparation:

  • To 100 µL of plasma, add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.
  • Add a known amount of ¹³C,d₃-Levomefolic acid internal standard solution.
  • Precipitate proteins by adding a solvent such as acetonitrile (B52724).[20]
  • Vortex and centrifuge the sample to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[20]

2. Chromatographic Separation (UPLC/HPLC):

  • System: A high-performance or ultra-high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column is commonly used.[20]
  • Mobile Phase: A gradient elution with an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[20] The gradient is optimized for the separation of levomefolate from other plasma components.

3. Mass Spectrometric Detection (MS/MS):

  • System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
  • Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[19]
  • Transitions: Monitor specific precursor-to-product ion transitions for both endogenous levomefolic acid and the ¹³C,d₃-Levomefolic acid internal standard. This highly selective detection minimizes interferences.[20]
  • Quantification: Determine the concentration of levomefolic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.[20]

Experimental Workflow Diagram

Experimental_Workflow Start Plasma Sample Collection Add_IS Addition of ¹³C,d₃-L-MTHF Internal Standard Start->Add_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Supernatant Transfer & Evaporation Centrifuge->Supernatant Reconstitute Reconstitution in Mobile Phase Supernatant->Reconstitute LC_Separation UPLC/HPLC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End Levomefolate Concentration Data_Analysis->End

LC-MS/MS Workflow for Levomefolate Quantification.
Protocol 2: In Vivo Folate Tracer Study in a Rodent Model

This protocol provides a general framework for a stable isotope tracer study to investigate folate metabolism in a rat model.[21]

1. Animal Model and Diet:

  • Use weanling rats and feed them a folate-deficient or folate-replete amino acid-based diet for a specified period (e.g., 3 weeks) to achieve different body folate stores.

2. Administration of Labeled Folate:

  • Administer a single oral dose of ¹³C,d₃-Levomefolic acid (or another labeled folate) by gavage.

3. Sample Collection:

  • At various time points post-administration (e.g., 3, 6, 12, 24 hours, and several days), collect blood, liver, and other tissues.
  • Collect urine and feces over the study period.

4. Sample Analysis:

  • Analyze plasma, tissue homogenates, and urine for labeled and unlabeled levomefolic acid and its metabolites using the LC-MS/MS method described in Protocol 1.
  • This allows for the determination of the absorption, distribution, metabolism, and excretion of the administered labeled folate.

5. Data Interpretation:

  • Calculate the ratio of labeled to unlabeled folate in different tissues over time to understand folate kinetics and tissue uptake.
  • Assess how different dietary folate levels impact the metabolism of the administered tracer.

Conclusion

Levomefolic acid-¹³C,d₃ is an indispensable tool for researchers and drug development professionals investigating folate deficiency disorders. Its application in stable isotope dilution assays provides the accuracy and precision required for the reliable quantification of the primary active folate vitamer in biological systems. This enables a more nuanced understanding of folate pharmacokinetics, the impact of genetic factors on folate metabolism, and the efficacy of therapeutic interventions aimed at correcting folate deficiencies. The methodologies and data presented in this guide serve as a foundational resource for the design and execution of robust studies in this critical area of human health research.

References

The Significance of Deuterium and Carbon-13 Labeling in Levomefolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolic acid, the biologically active form of folate, is a cornerstone of one-carbon metabolism, playing a pivotal role in DNA synthesis, methylation, and neurotransmitter production. Isotopic labeling of levomefolic acid with deuterium (B1214612) (²H) and carbon-13 (¹³C) offers a powerful toolkit for researchers and drug developers. This technical guide provides an in-depth exploration of the significance of deuterium and carbon-13 labeling in levomefolic acid, detailing its application in enhancing pharmacokinetic profiling, elucidating metabolic pathways, and serving as a critical analytical standard. This document outlines key experimental protocols and presents quantitative data to illustrate the utility of these isotopically labeled compounds in advancing our understanding of folate metabolism and in the development of novel therapeutics.

Introduction: The Central Role of Levomefolic Acid

Levomefolic acid, or L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate (Vitamin B9) found in circulation and transported across cell membranes, including the blood-brain barrier.[1][2] Unlike synthetic folic acid, levomefolic acid does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active, making it a more direct and efficient source of folate for cellular processes.[2]

Its significance lies in its role as a methyl group donor in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[3][] This process is fundamental to the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor for numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and phospholipids.[3] Furthermore, levomefolic acid is a cofactor in the synthesis of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3]

Given its central role in cellular function, understanding the pharmacokinetics and metabolic fate of levomefolic acid is crucial for its therapeutic applications, which include addressing folate deficiencies, managing hyperhomocysteinemia, and as an adjunct therapy for major depressive disorder.[5]

Deuterium Labeling: Enhancing Pharmacokinetic Profiles

Deuterium, a stable isotope of hydrogen, has gained significant attention in drug development for its potential to favorably alter the pharmacokinetic properties of a molecule through the deuterium kinetic isotope effect (KIE) .[6][7] The KIE arises from the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[7] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[7]

In the context of levomefolic acid, strategic deuterium substitution at metabolically labile positions can slow down its enzymatic degradation, leading to:

  • Increased Half-Life and Exposure: By reducing the rate of metabolism, deuteration can prolong the systemic circulation time of levomefolic acid, leading to a greater overall drug exposure (Area Under the Curve - AUC).

  • Reduced Inter-individual Variability: Genetic polymorphisms in metabolic enzymes, such as methylenetetrahydrofolate reductase (MTHFR), can lead to significant inter-individual differences in folate metabolism.[8][9] Deuterium labeling can potentially mitigate these differences by making metabolism less dependent on enzymatic activity.

  • Improved Therapeutic Efficacy: Enhanced and more consistent plasma concentrations can lead to a more pronounced and reliable therapeutic effect.

Quantitative Data: Pharmacokinetic Comparison
ParameterFolic Acid(6S)5-MTHF Ca saltQuatrefolic® ((6S)5-MTHF Glucosamine (B1671600) Salt)
Cmax (ng/mL) 281.5 ± 135.7486.8 ± 184.1879.6 ± 330.3
tmax (hours) ~1.0~1.0~1.0
AUC₀₋₈h (ng·h/mL) 114.7997.61123.9

Table 1: Comparative pharmacokinetic parameters of different folate forms in rats following oral administration. Data is illustrative and sourced from a study on different folate salts, not a direct comparison of deuterated vs. non-deuterated levomefolic acid.[7]

Carbon-13 Labeling: Tracing Metabolic Fates

Carbon-13 is a stable isotope of carbon that is invaluable for metabolic research.[10] Incorporating ¹³C atoms into the backbone of levomefolic acid creates a tracer that allows for the precise tracking of its metabolic fate through various biochemical pathways.[11] This technique, known as Metabolic Flux Analysis (MFA) , provides quantitative insights into the dynamics of one-carbon metabolism.[12]

The primary applications of ¹³C-labeled levomefolic acid include:

  • Metabolic Pathway Elucidation: By tracking the incorporation of ¹³C into downstream metabolites such as amino acids, nucleotides, and methylated compounds, researchers can map the flow of carbon from levomefolic acid through interconnected metabolic networks.[13][14]

  • Quantification of Metabolic Fluxes: MFA allows for the calculation of the rates (fluxes) of individual enzymatic reactions within a metabolic pathway, providing a dynamic view of cellular metabolism.[12]

  • Internal Standards for Quantification: ¹³C-labeled levomefolic acid serves as an ideal internal standard for mass spectrometry-based quantification of endogenous levomefolic acid in biological samples.[15][16] Since it has nearly identical chemical and physical properties to the unlabeled analyte, it can accurately correct for variations during sample preparation and analysis, leading to highly precise and accurate measurements.[17]

Quantitative Data: Isotopologue Distribution in Metabolic Flux Analysis

The following table provides a hypothetical example of mass isotopologue distribution data that could be obtained from a ¹³C-MFA experiment using ¹³C₅-levomefolic acid to trace its contribution to serine synthesis.

MetaboliteIsotopologueFractional Abundance (%)
SerineM+0 (unlabeled)40
M+125
M+230
M+35

Table 2: Hypothetical mass isotopologue distribution for serine in cells cultured with ¹³C₅-levomefolic acid. The presence of labeled serine (M+1, M+2, M+3) confirms the flux of carbons from levomefolic acid into the serine biosynthesis pathway.

Experimental Protocols

Synthesis of Isotopically Labeled Levomefolic Acid

Detailed, step-by-step proprietary synthesis protocols are not publicly available. However, a general strategy for the synthesis of deuterium and carbon-13 labeled levomefolic acid can be outlined based on established chemical and enzymatic methods.

General Synthetic Strategy:

  • Synthesis of Labeled Folic Acid: The synthesis would begin with the preparation of folic acid labeled with either deuterium or carbon-13 in specific positions. This can be achieved through multi-step organic synthesis using commercially available labeled starting materials.[18]

  • Reduction to Tetrahydrofolate (THF): The labeled folic acid is then reduced to tetrahydrofolic acid. This can be accomplished chemically, for example, using sodium borohydride, or enzymatically using dihydrofolate reductase for stereospecific reduction.[19]

  • Methylation to L-5-MTHF: The resulting labeled THF undergoes methylation to form L-5-methyltetrahydrofolate. This can be achieved through a chemical reaction with a methylating agent or enzymatically.[19]

  • Purification and Salt Formation: The final labeled L-5-MTHF is purified, often by chromatography, and may be converted to a stable salt form, such as a calcium or glucosamine salt.

In Vivo Pharmacokinetic Study of Deuterated Levomefolic Acid

Objective: To compare the pharmacokinetic profile of deuterated levomefolic acid with its non-deuterated counterpart in a suitable animal model (e.g., rats).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=8 per group).

  • Drug Administration: A single oral gavage of either deuterated or non-deuterated levomefolic acid at a predetermined dose.

  • Blood Sampling: Serial blood samples are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-containing tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis by LC-MS/MS: Plasma concentrations of the deuterated and non-deuterated levomefolic acid are quantified using a validated LC-MS/MS method. A stable isotope-labeled internal standard (e.g., ¹³C₅-levomefolic acid) is used for accurate quantification.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, tmax, AUC, and elimination half-life (t½).

¹³C Metabolic Flux Analysis in Cell Culture

Objective: To trace the metabolic fate of ¹³C-labeled levomefolic acid in a cancer cell line.

Methodology:

  • Cell Culture: Cancer cells (e.g., HeLa) are cultured in a folate-free medium supplemented with a known concentration of ¹³C₅-levomefolic acid.

  • Isotopic Labeling: Cells are incubated with the labeled medium for a sufficient period to achieve isotopic steady-state.

  • Metabolite Extraction: The metabolic activity is quenched, and intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol/water).

  • LC-MS/MS Analysis: The cell extracts are analyzed by LC-MS/MS to determine the mass isotopologue distribution of key downstream metabolites (e.g., amino acids, nucleotides).

  • Data Analysis: The isotopologue distribution data is corrected for natural isotope abundance and used in computational models to calculate metabolic fluxes.

Visualizations: Pathways and Workflows

One-Carbon Metabolism Pathway

One_Carbon_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Methyl_THF 5-Methyl-THF (Levomefolic Acid) Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Methyl_THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine dUMP dUMP dUMP->dTMP Purines Purines Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Formyl_THF->THF Formyl_THF->Purines

One-Carbon Metabolism Pathway
Experimental Workflow for ADME Studies

ADME_Workflow cluster_preclinical Preclinical Phase cluster_parameters ADME Parameters Dosing Dosing of Deuterated Levomefolic Acid (Oral/IV) Sampling Serial Blood/Urine/Feces Collection Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Absorption Absorption (Bioavailability) PK_Modeling->Absorption Distribution Distribution (Tissue Penetration) PK_Modeling->Distribution Metabolism Metabolism (Metabolite ID) PK_Modeling->Metabolism Excretion Excretion (Routes of Elimination) PK_Modeling->Excretion

ADME Study Workflow
Workflow for ¹³C Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Cell_Culture Cell Culture with ¹³C-Levomefolic Acid Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis of Isotopologues Extraction->LCMS Data_Processing Data Processing & Correction LCMS->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Pathway_Analysis Pathway Visualization & Interpretation Flux_Calculation->Pathway_Analysis

¹³C Metabolic Flux Analysis Workflow

Conclusion

Deuterium and carbon-13 labeling of levomefolic acid are indispensable tools in modern pharmaceutical research and development. Deuteration offers a promising strategy to enhance the pharmacokinetic properties of levomefolic acid, potentially leading to improved therapeutic outcomes. Carbon-13 labeling provides an unparalleled ability to trace the metabolic fate of levomefolic acid, offering deep insights into the complex network of one-carbon metabolism. The experimental protocols and data presented in this guide underscore the significance of these isotopic labeling techniques in advancing our understanding of folate biology and in the rational design of new therapeutic interventions. Continued research and application of these methods will undoubtedly contribute to the development of more effective and personalized treatments involving levomefolic acid.

References

Commercial Suppliers and Availability of Levomefolic acid-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Levomefolic acid-13C,d3, an essential isotopically labeled internal standard for quantitative analysis. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its application.

Introduction

Levomefolic acid, the natural, active form of folate (Vitamin B9), is a critical metabolite in one-carbon metabolism. It plays a vital role in DNA synthesis, methylation reactions, and neurotransmitter synthesis.[1] Its isotopically labeled counterpart, this compound, serves as an indispensable internal standard for highly accurate quantification of levomefolic acid in biological matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in chemical standards and research biochemicals. The following tables summarize the product specifications and availability from prominent vendors.

Table 1: General Product Specifications

SpecificationValue
Chemical Name N-[4-[[[(6S)-2-Amino-1,4,5,6,7,8-hexahydro-5-(methyl-13C,d3)-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic acid
Synonyms (6S)-5-Methyltetrahydrofolic acid-13C,d3; L-Methylfolate-13C,d3; 5-MTHF-13C,d3
CAS Number 1356019-94-7
Molecular Formula C₁₉[¹³C]H₂₂D₃N₇O₆
Molecular Weight ~463.47 g/mol
Appearance Off-White to Pale Beige Solid
Purity Typically ≥95-99% deuterated forms
Storage -20°C

Table 2: Supplier and Availability Overview

SupplierCatalog NumberStandard Unit SizesPurityAdditional Information
Cayman Chemical 295791 mg≥95% (Levomefolate), ≥99% deuterated forms (d1-d3)Available for bulk and custom orders.[1][3]
Santa Cruz Biotechnology sc-229208InquireNot specifiedFor research use only.[4]
United States Biological 0155561 mgNot specified
Pharmaffiliates PA STI 056510InquireNot specified[5]
CD Bioparticles CDDAPI24-038-LInquireNot specified[6]
Toronto Research Chemicals L3757321 mg, 10 mgNot specified[7][8]
MedChemExpress HY-14781S1 mg, 5 mgNot specified[9]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications

The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of levomefolic acid in various biological samples, including plasma, serum, and tissue. This is crucial for clinical research, nutritional studies, and pharmacokinetic analysis in drug development.

Experimental Protocols

While specific protocols may vary depending on the laboratory, instrumentation, and sample matrix, a general workflow for the quantification of levomefolic acid using this compound as an internal standard is outlined below.

Materials and Reagents
  • Levomefolic acid (unlabeled standard)

  • This compound (internal standard)

  • LC-MS grade water, acetonitrile (B52724), methanol (B129727), and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Biological matrix (e.g., serum, plasma)

Methodology
  • Standard and Internal Standard Preparation: Prepare stock solutions of both unlabeled levomefolic acid and this compound in a suitable solvent, such as methanol or a buffered aqueous solution. Serially dilute the unlabeled stock solution to create a calibration curve. Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To an aliquot of the sample, add the internal standard working solution.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the prepared samples, calibration standards, and quality control samples onto an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both levomefolic acid and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of levomefolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of levomefolic acid (5-MTHF) in the one-carbon metabolism pathway.

One_Carbon_Metabolism THF Tetrahydrofolate (THF) Five_Ten_MTHF 5,10-Methylene-THF THF->Five_Ten_MTHF SHMT Serine Serine Serine->Five_Ten_MTHF Glycine Glycine Glycine->Five_Ten_MTHF MTHFR MTHFR Five_MTHF 5-Methyl-THF (Levomefolic Acid) Met_Synthase Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine B12 SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Transferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine Five_Ten_MTHF->THF dTMP synthesis Five_Ten_MTHF->Five_MTHF MTHFD1 Five_MTHF->THF

Folate and Methionine Cycles
Experimental Workflow for Folate Analysis

This diagram outlines a typical workflow for the quantification of folates in a biological sample using an isotopically labeled internal standard.

Experimental_Workflow start Start sample_prep Sample Collection (e.g., Serum, Plasma) start->sample_prep add_is Spike with This compound (Internal Standard) sample_prep->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (Optional Purification) centrifuge->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis end End data_analysis->end

Quantitative Analysis Workflow

Synthesis and Purification

Detailed protocols for the synthesis and purification of this compound are generally proprietary to the commercial suppliers. However, the general approach involves multi-step organic synthesis starting from isotopically labeled precursors. For example, the synthesis could involve the introduction of a ¹³C-labeled methyl group and deuterium atoms at specific positions of a precursor molecule, followed by a series of reactions to construct the final pteridine (B1203161) and p-aminobenzoylglutamate moieties. Purification is typically achieved through chromatographic techniques to ensure high chemical and isotopic purity.

Conclusion

This compound is a critical tool for researchers in various scientific disciplines. Its commercial availability from a range of specialized suppliers facilitates its use in highly accurate and precise quantitative studies of folate metabolism. This guide provides a comprehensive starting point for sourcing this compound and implementing it in analytical workflows. Researchers are encouraged to consult the suppliers' technical documentation and relevant scientific literature for more detailed information.

References

Methodological & Application

Application Note: Quantification of Levomefolic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levomefolic acid (L-5-methyltetrahydrofolate) in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Levomefolic acid-13C,d3, to ensure high accuracy and precision. The described methodology, including a streamlined sample preparation procedure, offers the necessary performance for clinical research and drug development applications. This document provides comprehensive experimental protocols, method validation data, and a visual workflow to facilitate implementation in a laboratory setting.

Introduction

Levomefolic acid is the biologically active form of folate, a crucial B vitamin involved in numerous metabolic processes, including nucleotide synthesis and the remethylation of homocysteine.[1] Accurate quantification of Levomefolic acid in plasma is essential for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies of folate supplementation. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, specificity, and ability to differentiate between various folate forms.[1][2] This protocol provides a detailed procedure for the reliable quantification of Levomefolic acid in human plasma using a stable isotope dilution assay.

Experimental Protocols

Materials and Reagents
  • Levomefolic acid calcium salt (Reference Standard)

  • This compound (Internal Standard)[3]

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • L-Ascorbic acid

  • Human plasma (K2EDTA)

  • Ultrapure water

Sample Preparation

Given the susceptibility of folates to degradation, all sample preparation steps should be performed under dim light and at reduced temperatures where possible. The use of antioxidants is critical.

  • Preparation of Working Solutions:

    • Prepare stock solutions of Levomefolic acid and this compound in an aqueous solution containing 1 g/L L-Ascorbic acid.

    • Prepare serial dilutions of the Levomefolic acid stock solution to create calibration standards.

    • Prepare a working solution of the internal standard (this compound).

  • Protein Precipitation:

    • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold methanol containing 1% L-Ascorbic acid to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC SystemUHPLC/HPLC system capable of binary gradient elution
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Column Temperature30°C
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol
Flow Rate0.35 mL/min
Injection Volume10 µL
Gradient Program
Time (min)%B
0.010
1.010
4.050
4.195
4.595
4.610
6.010

Mass Spectrometry:

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage4.0 kV
Gas Temperature350°C
Gas Flow12 L/min
Nebulizer Pressure40 psig

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Levomefolic acid460.2313.320
This compound (IS)464.2317.320

Data Presentation

Method Validation Summary

The following tables summarize the typical performance characteristics of this method based on published data for similar assays.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Levomefolic acid0.25 - 50.5>0.990.25

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low0.695 - 105< 10< 10
Medium21.292 - 108< 8< 9
High42.494 - 106< 7< 8

Table 3: Recovery

AnalyteRecovery (%)
Levomefolic acid85 - 110

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add IS (this compound) plasma->is_addition precipitation Protein Precipitation (Methanol + Ascorbic Acid) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation (N2) centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection UHPLC Injection reconstitution->lc_injection ms_detection Mass Spectrometry (MRM Detection) lc_injection->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: LC-MS/MS workflow for Levomefolic acid quantification.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of Levomefolic acid in human plasma. The use of a stable isotope-labeled internal standard and appropriate sample handling ensures accurate and reproducible results, making this protocol highly suitable for clinical research and drug development applications where precise measurement of this key folate is required.

References

Application Note and Protocol: Development of a Stable Isotope Dilution Assay for Levomefolic Acid Quantification Using Levomefolic acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a critical metabolite in one-carbon metabolism, playing a vital role in DNA synthesis, methylation processes, and neurotransmitter formation.[1][2][3][4] Accurate quantification of levomefolic acid in biological matrices is essential for pharmacokinetic studies, clinical diagnostics, and nutritional status assessment. Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for high-precision bioanalysis due to its ability to correct for matrix effects and variations in sample processing.[5][[“]]

This application note provides a detailed protocol for the development and validation of a robust SIDA method for the quantification of levomefolic acid in human plasma, utilizing Levomefolic acid-13C,d3 as the internal standard.[7][8]

Principle of the Method

The stable isotope dilution assay relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (this compound) to the sample at the beginning of the analytical process. This internal standard is chemically identical to the endogenous analyte but has a different mass due to the isotopic enrichment. By measuring the ratio of the endogenous analyte to the internal standard using LC-MS/MS, accurate quantification can be achieved, as any sample loss or ionization suppression during the procedure will affect both the analyte and the internal standard equally.

Materials and Reagents

  • Levomefolic acid (analytical standard)

  • This compound (internal standard)[7][8]

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ascorbic acid

  • Water (deionized, 18 MΩ·cm)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Levomefolic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve levomefolic acid in methanol containing 0.1% ascorbic acid.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol containing 0.1% ascorbic acid.

  • Working Solutions: Prepare serial dilutions of the levomefolic acid stock solution in methanol/water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of a freshly prepared 100 mg/mL ascorbic acid solution to prevent folate oxidation.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 2: Tandem Mass Spectrometry Parameters

ParameterLevomefolic AcidThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) 460.2464.2
Product Ion (m/z) 313.1317.1
Collision Energy (eV) Optimized via infusionOptimized via infusion
Declustering Potential (V) Optimized via infusionOptimized via infusion

Data Presentation and Method Validation

The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Table 3: Representative Method Validation Data

ParameterResult
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow sample Plasma Sample Receipt antioxidant Add Ascorbic Acid sample->antioxidant is_spike Spike with this compound antioxidant->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the stable isotope dilution analysis of Levomefolic acid.

metabolic_pathway folic_acid Folic Acid (Dietary Supplement) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR mthf 5,10-Methylenetetrahydrofolate thf->mthf levomefolic_acid Levomefolic Acid (5-MTHF) (Biologically Active Form) mthf->levomefolic_acid MTHFR levomefolic_acid->thf homocysteine Homocysteine methionine Methionine homocysteine->methionine Levomefolic Acid sam S-Adenosylmethionine (SAM) methionine->sam methylation Methylation Reactions (DNA, proteins, etc.) sam->methylation

Caption: Simplified metabolic pathway of Folic Acid to the active Levomefolic Acid.

Conclusion

This application note details a sensitive, specific, and robust stable isotope dilution LC-MS/MS method for the quantification of levomefolic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol well-suited for a variety of research and development applications, including pharmacokinetic analysis and clinical monitoring. The provided methodologies can be adapted and validated for other biological matrices as required.

References

Application Notes & Protocols: In Vivo Experimental Design for Levomefolic Acid-¹³C,d₃ Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Levomefolic acid (L-5-methyltetrahydrofolate or L-methylfolate) is the primary biologically active form of folate (Vitamin B9). It plays a crucial role in one-carbon metabolism, a network of biochemical reactions essential for DNA synthesis, amino acid metabolism, and methylation reactions.[1][2] Unlike folic acid, a synthetic precursor, Levomefolic acid does not require enzymatic reduction to become active, making it a direct donor of a methyl group for the conversion of homocysteine to methionine.[3][4]

Stable isotope-labeled tracers, such as Levomefolic acid-¹³C,d₃, are powerful tools for in vivo metabolic research.[5][6] These non-radioactive tracers allow for the safe and precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of Levomefolic acid and its downstream metabolites.[7] By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can differentiate the tracer from its endogenous counterparts, enabling detailed pharmacokinetic and metabolic flux analysis.[8][9] This application note provides a comprehensive guide to designing and executing in vivo tracer studies using Levomefolic acid-¹³C,d₃.

Metabolic Pathway of Levomefolic Acid

Levomefolic acid is a central molecule in the folate and methionine cycles. After entering the cell, it donates its methyl group to homocysteine in a vitamin B12-dependent reaction catalyzed by methionine synthase. This reaction regenerates tetrahydrofolate (THF) and produces methionine.[1][2] Methionine is subsequently converted to S-adenosylmethionine (SAMe), the universal methyl donor for numerous methylation reactions, including DNA and neurotransmitter synthesis.[2] THF re-enters the folate cycle to be used for the synthesis of purines and pyrimidines, which are essential for DNA replication and repair.[10]

Folate_Methionine_Cycle cluster_enzyme node_5MTHF Levomefolic Acid (5-MTHF-¹³C,d₃ Tracer) node_THF Tetrahydrofolate (THF) node_5MTHF->node_THF Methyl Group Donation node_HCY Homocysteine node_MET Methionine (¹³C-labeled) node_HCY->node_MET Remethylation node_SAM S-Adenosylmethionine (SAMe) node_MET->node_SAM node_SAH S-Adenosylhomocysteine (SAH) node_SAM->node_SAH Methyl Group Donation node_DNA DNA/Neurotransmitter Methylation node_SAM->node_DNA node_SAH->node_HCY node_B12 Vitamin B12 node_MS Methionine Synthase node_B12->node_MS

Caption: Metabolic pathway of Levomefolic acid in one-carbon metabolism.

Experimental Workflow

A typical in vivo tracer study involves several key stages, from animal acclimatization to bioanalytical analysis. The workflow ensures reproducible and high-quality data for pharmacokinetic and metabolic assessment. The use of a primed-continuous infusion protocol is often recommended to rapidly achieve and maintain a steady-state isotopic enrichment in the plasma.[8][11]

Experimental_Workflow node_acclimate 1. Animal Acclimatization & Baseline Measurements node_fasting 2. Overnight Fasting (to achieve metabolic baseline) node_acclimate->node_fasting node_admin 3. Tracer Administration (e.g., Oral Gavage or IV Infusion of Levomefolic acid-¹³C,d₃) node_fasting->node_admin node_sampling 4. Serial Blood Sampling (e.g., via tail vein or cannula) node_admin->node_sampling node_euthanasia 5. Euthanasia & Tissue Collection (at study endpoint) node_admin->node_euthanasia node_process 6. Sample Processing (Plasma separation, tissue homogenization) node_sampling->node_process node_euthanasia->node_process node_analysis 7. LC-MS/MS Analysis (Quantification of tracer and metabolites) node_process->node_analysis node_data 8. Data Interpretation (PK modeling, flux analysis) node_analysis->node_data

Caption: General workflow for an in vivo Levomefolic acid-¹³C,d₃ tracer study.

Experimental Protocols

Protocol 1: Animal Handling and Tracer Administration (Rodent Model)

This protocol outlines the procedure for administering the Levomefolic acid-¹³C,d₃ tracer to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Levomefolic acid-¹³C,d₃ tracer solution (sterile, formulation vehicle-dependent, e.g., saline or DMSO/PEG300 solution).[12]

  • Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old.

  • Oral gavage needles or intravenous (IV) infusion setup.

  • Appropriate animal restraints.

  • Analytical balance.

Procedure:

  • Acclimatization: House animals in a controlled environment (12-h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before tracer administration to achieve a metabolic baseline.[8] Water should be available at all times.

  • Dose Preparation: Prepare the dosing solution of Levomefolic acid-¹³C,d₃ based on the desired dose (e.g., 5 mg/kg body weight). The final formulation should be sterile and appropriate for the route of administration.

  • Animal Dosing:

    • Oral Gavage: Weigh the animal immediately before dosing. Gently restrain the animal and administer the calculated volume of the tracer solution directly into the stomach using a gavage needle. Record the exact time of administration.

    • Intravenous (IV) Infusion: For pharmacokinetic studies aiming for steady-state analysis, a primed-continuous infusion is often used.[11][13] Anesthetize the animal and place a catheter in a suitable vein (e.g., jugular or femoral). Administer an initial bolus dose (the "prime") to rapidly fill the metabolic pool, followed by a constant infusion at a lower rate.

  • Post-Dose Monitoring: Return the animal to its cage and monitor for any adverse reactions. For survival studies, food can be returned at a specified time post-dosing (e.g., 4 hours).

Protocol 2: Biological Sample Collection and Processing

This protocol describes the collection and processing of blood and tissues for the analysis of the tracer and its metabolites.

Materials:

  • Blood collection tubes (e.g., EDTA-coated microtubes).

  • Syringes and needles.

  • Centrifuge.

  • Surgical tools for tissue dissection.

  • Liquid nitrogen and cryovials for snap-freezing.

  • Homogenizer.

  • Phosphate-buffered saline (PBS), ice-cold.

Procedure:

  • Serial Blood Collection (Pharmacokinetics):

    • At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect small volumes of blood (e.g., 50-100 µL) from the tail vein or a catheter.

    • Place blood into EDTA-coated tubes and keep on ice.

    • Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate plasma.

    • Carefully collect the plasma supernatant and transfer it to a new, labeled cryovial.

    • Immediately store plasma samples at -80°C until analysis.

  • Terminal Tissue Collection (Biodistribution):

    • At the designated study endpoint, euthanize the animal using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Immediately perform a cardiac puncture to collect a terminal blood sample.

    • Quickly dissect key organs of interest (e.g., liver, kidney, brain, spleen, heart).

    • Rinse tissues with ice-cold PBS to remove excess blood, blot dry, and weigh.

    • Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Tissue Processing:

    • For analysis, thaw the tissue sample on ice.

    • Add a measured amount of ice-cold PBS (or other appropriate buffer).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

    • Store the homogenate at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method via UPLC-MS/MS

This protocol provides a general framework for the quantification of Levomefolic acid-¹³C,d₃ and its key metabolites (e.g., ¹³C-labeled methionine) in plasma and tissue homogenates.[9][14][15]

Materials:

  • UPLC-MS/MS system (e.g., Thermo TSQ Quantiva, Shimadzu LCMS-8060NX).[14][16]

  • Analytical column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[14]

  • Levomefolate-¹³C₅ as an internal standard (IS).[9]

  • Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 1% formic acid).

  • Vortex mixer, centrifuge.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples or tissue homogenates on ice.

    • In a microcentrifuge tube, add 50 µL of the sample.

    • Add 20 µL of the internal standard working solution (e.g., Levomefolate-¹³C₅ at 1000 ng/mL).[14]

    • Add 200 µL of ice-cold protein precipitation solvent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[14]

    • Transfer the supernatant to a clean vial for LC-MS/MS injection.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte (Levomefolic acid-¹³C,d₃), its metabolites, and the internal standard. These transitions must be optimized beforehand.

  • Data Quantification:

    • Generate a calibration curve using standards of known concentrations prepared in a matching matrix (e.g., blank plasma).

    • Quantify the concentration of the tracer and its metabolites in the samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Data Presentation

Quantitative data from tracer studies should be summarized in clear, structured tables to facilitate interpretation and comparison.

Table 1: Illustrative Pharmacokinetic Parameters of Levomefolic Acid-¹³C,d₃ in Rat Plasma Following a Single Oral Dose (5 mg/kg)

ParameterUnitMean (n=6)SD
Cₘₐₓ (Maximum Concentration)ng/mL450.295.7
Tₘₐₓ (Time to Cₘₐₓ)h1.50.5
AUC₀₋ₜ (Area Under the Curve)ng·h/mL2155.6420.1
AUC₀₋ᵢₙf (AUC to infinity)ng·h/mL2280.4455.3
t₁/₂ (Half-life)h4.81.2

Table 2: Illustrative Tissue Distribution of Levomefolic Acid-¹³C,d₃ Derived Radioactivity 2 Hours Post-Dose in Rats (% of Injected Dose per Gram of Tissue)

TissueMean %ID/g (n=6)SD
Liver 15.63.1
Kidney 25.85.2
Brain 0.90.2
Spleen 2.50.7
Heart 1.80.4
Plasma 3.50.9

References

Application Notes and Protocols for Cell Culture Labeling Using Levomefolic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate in the body.[1][2] It serves as a critical cofactor in one-carbon metabolism, a network of interconnected biochemical pathways essential for nucleotide synthesis, amino acid homeostasis, and methylation reactions.[3] Stable isotope labeling using Levomefolic acid-13C,d3 provides a powerful tool for tracing the metabolic fate of the one-carbon unit from levomefolate through these crucial pathways. This technique, a form of metabolic flux analysis (MFA), allows for the quantitative tracking of atoms through metabolic pathways, offering a detailed snapshot of cellular metabolism.[4]

The this compound isotopologue contains one carbon-13 atom and three deuterium (B1214612) atoms on the methyl group. This labeled methyl group is transferred to homocysteine to form methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[3][4][5] By using mass spectrometry to track the +4 Dalton (Da) mass shift imparted by this labeled methyl group, researchers can elucidate the dynamics of the folate and methionine cycles and their contributions to downstream biosynthetic and epigenetic processes.[3][5] These application notes provide detailed protocols for utilizing this compound in cell culture for metabolic labeling studies.

Diagram of Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 Analysis & Data Interpretation A Seed cells and grow to desired confluency B Replace with folate-free medium containing This compound A->B C Incubate for desired time to achieve isotopic steady-state B->C D Quench metabolism (e.g., with cold saline) C->D E Lyse cells and extract metabolites with cold solvent (e.g., 80% Methanol) D->E F Centrifuge to pellet cell debris E->F G Collect supernatant containing metabolites F->G H LC-MS/MS Analysis G->H I Determine Mass Isotopomer Distribution (MID) H->I J Calculate Isotopic Enrichment I->J K Metabolic Flux Analysis J->K Folate_Methionine_Cycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF One-carbon unit SHMT SHMT THF->SHMT MethyleneTHF->THF MTHFR MTHFR MethyleneTHF->MTHFR TS TS MethyleneTHF->TS MethylTHF Levomefolic Acid (5-Methyl-THF) MTR MTR (Methionine Synthase) MethylTHF->MTR ¹³C,d3-Methyl Group Transfer DHF Dihydrofolate (DHF) DHF->THF DHFR Folate Folate Folate->DHF DHFR HCY Homocysteine HCY->MTR MET Methionine MAT MAT MET->MAT SAM S-Adenosyl- Methionine (SAM) MT Methyltransferases SAM->MT SAH S-Adenosyl- Homocysteine (SAH) SAHH SAHH SAH->SAHH Serine Serine Glycine Glycine Serine->Glycine Serine->SHMT dUMP dUMP dUMP->TS dTMP dTMP Methylation Methylation Reactions (DNA, RNA, proteins) Methylated_Substrate Methylated Substrate SHMT->MethyleneTHF MTHFR->MethylTHF MTR->THF MTR->MET MAT->SAM MT->SAH MT->Methylated_Substrate SAHH->HCY TS->DHF TS->dTMP DHFR DHFR

References

Application Notes and Protocols for the Extraction of Levomefolic Acid-13C,d3 from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Levomefolic acid-13C,d3, an isotopically labeled internal standard for Levomefolic acid (L-5-methyltetrahydrofolate), from biological tissues. The following methods are designed to ensure accurate and reproducible quantification by downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Levomefolic acid is the biologically active form of folate, a crucial vitamin in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.[1][2] Accurate quantification of levomefolic acid in biological tissues is vital for research in nutrition, disease diagnostics, and pharmacology. The use of a stable isotope-labeled internal standard like this compound is critical to correct for analyte loss during sample preparation and to compensate for matrix effects during analysis.[3]

This guide details three common and effective sample preparation techniques:

  • Protein Precipitation (PPT): A straightforward method for removing proteins from tissue homogenates.[4][5]

  • Solid-Phase Extraction (SPE): A more selective technique for analyte cleanup and concentration.[6][7]

  • Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubility in two immiscible liquid phases.

The choice of method will depend on the specific tissue matrix, the required level of sensitivity, and the available laboratory equipment.

Folate Metabolism Pathway

The following diagram illustrates the central role of levomefolic acid (5-methyl-THF) in the folate metabolic cycle.

Folate_Metabolism FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine Purine Synthesis THF->Purine Methylene_THF->THF Methyl_THF Levomefolic Acid (5-Methyl-THF) Methylene_THF->Methyl_THF MTHFR Thymidylate Thymidylate Synthesis Methylene_THF->Thymidylate Methyl_THF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Homocysteine->Methionine Methionine Synthase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine Vitamin_B12 Vitamin B12 Vitamin_B12->Methionine

Caption: Simplified diagram of the folate metabolic cycle.

Quantitative Data Summary

The following tables summarize typical performance data for the described sample preparation techniques. Note that actual results may vary depending on the specific tissue type, instrumentation, and laboratory conditions.

Table 1: Protein Precipitation (PPT) Performance Data

ParameterTypical ValueReference
Extraction Recovery (%) 80 - 95[3]
Matrix Effect (%) 75 - 110 (Ion Suppression/Enhancement)[8][9]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL in homogenate[10]
Precision (%CV) < 15[11]

Table 2: Solid-Phase Extraction (SPE) Performance Data

ParameterTypical ValueReference
Extraction Recovery (%) 85 - 105[12]
Matrix Effect (%) 90 - 110 (Reduced Ion Suppression)[13]
Lower Limit of Quantification (LLOQ) 0.1 - 2 ng/mL in homogenate[10]
Precision (%CV) < 10[11]

Table 3: Liquid-Liquid Extraction (LLE) Performance Data

ParameterTypical ValueReference
Extraction Recovery (%) 70 - 90[14]
Matrix Effect (%) Variable, can be significant[8]
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL in homogenate[10]
Precision (%CV) < 20[11]

Experimental Protocols

Important Considerations Before Starting:

  • Analyte Stability: Folates are sensitive to light, heat, and oxidation. All procedures should be performed on ice and protected from light where possible. The use of antioxidants, such as ascorbic acid, in homogenization and extraction buffers is highly recommended.

  • Internal Standard: The internal standard, this compound, should be spiked into the sample at the earliest possible stage (ideally before homogenization) to accurately account for procedural losses.

Protocol 1: Tissue Homogenization

This is the initial step for all subsequent extraction protocols.

Tissue_Homogenization Start Weigh Frozen Tissue Sample Add_IS Add this compound Internal Standard Start->Add_IS Add_Buffer Add Cold Homogenization Buffer (with antioxidant) Add_IS->Add_Buffer Homogenize Homogenize on Ice (e.g., Bead Beater, Sonication) Add_Buffer->Homogenize Centrifuge Centrifuge at 4°C Homogenize->Centrifuge Collect Collect Supernatant (Homogenate) Centrifuge->Collect End Proceed to Extraction Collect->End

Caption: Workflow for tissue homogenization.

Materials:

  • Frozen biological tissue

  • This compound internal standard solution

  • Homogenization Buffer: e.g., 50 mM ammonium (B1175870) acetate (B1210297) with 1% (w/v) ascorbic acid, pH 7.0

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Refrigerated centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue into a homogenization tube.

  • Spike the tissue with an appropriate amount of this compound internal standard solution.

  • Add 1 mL of ice-cold homogenization buffer per 50 mg of tissue.[15]

  • Homogenize the tissue on ice according to the instrument manufacturer's instructions. For example, use a bead beater for 2 cycles of 30 seconds at 1800 rpm, with a 30-minute incubation at 4°C in between.[15]

  • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.[15]

  • Carefully collect the supernatant (tissue homogenate) for further processing.

Protocol 2: Protein Precipitation (PPT)

Protein_Precipitation Start Start with Tissue Homogenate Add_Solvent Add 3 volumes of Ice-Cold Acetonitrile Start->Add_Solvent Vortex Vortex Thoroughly Add_Solvent->Vortex Incubate Incubate at -20°C for 30 min Vortex->Incubate Centrifuge Centrifuge at High Speed (e.g., 14,000 x g) at 4°C for 10 min Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness under Nitrogen Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analyze by LC-MS/MS Reconstitute->End

Caption: Workflow for protein precipitation.

Materials:

  • Tissue homogenate (from Protocol 1)

  • Ice-cold acetonitrile

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase A for LC-MS/MS)

Procedure:

  • Transfer a known volume (e.g., 200 µL) of tissue homogenate to a microcentrifuge tube.

  • Add three volumes (e.g., 600 µL) of ice-cold acetonitrile.[16][17]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.

  • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Solid_Phase_Extraction Start Start with Tissue Homogenate Condition Condition SPE Cartridge (e.g., Methanol (B129727), then Water) Load Load Sample onto Cartridge Condition->Load Wash Wash Cartridge to Remove Impurities (e.g., 5% Methanol in Water) Load->Wash Elute Elute Analyte with Organic Solvent (e.g., Acetonitrile/Methanol with Acid) Wash->Elute Evaporate Evaporate to Dryness under Nitrogen Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analyze by LC-MS/MS Reconstitute->End

Caption: General workflow for solid-phase extraction.

Materials:

  • Tissue homogenate (from Protocol 1)

  • SPE cartridges (e.g., anion exchange or C18)

  • SPE manifold (vacuum or positive pressure)

  • Methanol

  • Deionized water

  • Wash solution (e.g., 5% methanol in water)

  • Elution solution (e.g., acetonitrile/methanol (1:1, v/v) with 1% formic acid)

  • Nitrogen evaporator

  • Reconstitution solution

Procedure:

  • Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Load the sample: Load the tissue homogenate onto the conditioned cartridge. Allow the sample to pass through slowly and completely.

  • Wash the cartridge: Pass 1 mL of the wash solution through the cartridge to remove polar interferences.

  • Elute the analyte: Elute the levomefolic acid and its internal standard with 1 mL of the elution solution into a clean collection tube.

  • Evaporate the eluate: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the extract: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 4: Liquid-Liquid Extraction (LLE)

Materials:

  • Tissue homogenate (from Protocol 1)

  • Extraction solvent (e.g., Chloroform:Methanol, 2:1 v/v)[18]

  • 0.9% NaCl solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of tissue homogenate, add 1 mL of the Chloroform:Methanol (2:1) extraction solvent.

  • Vortex the mixture for 2 minutes.

  • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.[18]

  • Carefully collect the lower organic layer containing the lipids and the upper aqueous/methanol layer where levomefolic acid will partition. The exact partitioning will depend on the pH and solvent composition.

  • Evaporate the desired phase to dryness under a stream of nitrogen.

  • Reconstitute the extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Note on LLE: The efficiency of LLE for a polar compound like levomefolic acid can be highly dependent on the pH of the aqueous phase and the choice of organic solvent. Method development and optimization are crucial for this technique.

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the bioanalysis of levomefolic acid from tissue samples. Protein precipitation offers a rapid and simple approach, while solid-phase extraction provides superior cleanup and concentration, leading to improved sensitivity and reduced matrix effects. Liquid-liquid extraction can also be employed, but may require more extensive method development. For all methods, the use of this compound as an internal standard is essential for achieving accurate and reliable quantitative results. The protocols provided herein serve as a comprehensive guide for researchers to develop and implement robust sample preparation workflows for folate analysis in biological tissues.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Levomefolic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Levomefolic acid, also known as L-5-Methyltetrahydrofolate (5-MTHF), is the primary biologically active form of folate. It acts as a crucial cofactor in one-carbon metabolism, which is essential for DNA synthesis, DNA repair, and the methylation of homocysteine to methionine.[1] Accurate quantification of folate species in biological matrices is critical for nutritional assessment, pharmacokinetic studies, and clinical research.

Stable isotope-labeled internal standards (SIL-IS) are paramount for achieving the highest accuracy and precision in quantitative mass spectrometry by correcting for variability during sample preparation and potential matrix effects.[2] This document provides a detailed protocol for the optimal detection and quantification of Levomefolic acid-13C,d3 using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Levomefolic acid (unlabeled)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%) or Acetic acid (≥99%)

  • L-Ascorbic acid

  • Human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) if applicable

Critical Note on Stability: Folates are highly susceptible to degradation from oxidation and light.[3] All sample and standard preparation steps should be performed under dim or amber light, and antioxidant solutions (e.g., ascorbic acid) should be freshly prepared and added to all samples, standards, and quality controls.[3]

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh the this compound standard and dissolve it in a solution of 50:50 methanol:water containing 1% (w/v) ascorbic acid. Store in amber vials at -80°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent. These solutions will be used to spike into blank matrix to create a calibration curve.

Sample Preparation

Two common methods for sample preparation are detailed below. The choice depends on the required cleanliness of the extract and the complexity of the matrix.

Protocol 1: Protein Precipitation (PPT) This method is fast and effective for many applications.

  • Thaw plasma samples, calibrators, and quality control (QC) samples on ice.

  • Aliquot 100 µL of each sample into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution (as the internal standard).

  • Add 300 µL of cold acetonitrile or methanol containing 1% ascorbic acid to precipitate proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) This method provides a cleaner extract, minimizing matrix effects.

  • Sample Pre-treatment: Thaw 200 µL of plasma on ice. Add the internal standard and 400 µL of an acidic buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water at pH 3.2). Vortex and centrifuge for 10 minutes.

  • SPE Plate Conditioning: Condition a C18 SPE plate with 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of the acidic buffer.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE plate.

  • Washing: Wash the plate with 1 mL of a wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid at pH 3.4).

  • Elution: Elute the analytes with 1 mL of an elution solvent (e.g., a solution of 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, and 1 g/L Ascorbic Acid).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100-200 µL of the initial mobile phase for injection.

LC-MS/MS Method and Parameters

The following parameters are typical starting points and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC, Thermo Vanquish, or equivalent
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, <2.6 µm)
Mobile Phase A 0.1% Formic Acid or 0.5% Acetic Acid in Water[3][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or 80:20 Methanol:Acetonitrile[3]
Flow Rate 0.3 - 0.4 mL/min[3][5]
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Gradient Elution A typical gradient starts at 5-10% B, increases to 95% B over several minutes, holds, and then returns to initial conditions for equilibration.
Mass Spectrometry (MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[3][5][6]

MRM Transition Optimization: The precursor ion ([M+H]+) for this compound is calculated based on the mass of the unlabeled compound (m/z 460.2) plus the mass difference of one 13C and three deuterium (B1214612) atoms, resulting in an approximate m/z of 464.2. The optimal product ions, collision energy (CE), and declustering potential (DP) must be determined empirically by infusing a standard solution of the analyte directly into the mass spectrometer.[7]

The table below provides optimized and theoretical MRM transitions for Levomefolic acid and its common isotopically labeled standards.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (CE)Declustering Potential (DP)
Levomefolic Acid 460.2313.2~20-22 eV[3][8]Optimize (e.g., 80-110 V)[3]
Levomefolic Acid-d4 464.2317.2~21 eV[8]Optimize
This compound ~464.2 (Calculated)~317.2 (Theoretical)Optimize (~21 eV)Optimize
Levomefolic Acid-13C5 465.2318.2Optimize (~21 eV)Optimize

Note: Values for this compound are theoretical and should be confirmed experimentally.

General Mass Spectrometer Source Settings

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)[3][5]
Capillary/Spray Voltage 3.5 - 5.5 kV[3][9]
Source Temperature 150°C[10]
Desolvation/Drying Gas Temp 350 - 600°C[3][10]
Nebulizer Gas Instrument Dependent (e.g., 40 psig)[3]
Drying Gas Flow Instrument Dependent (e.g., 12 L/min)[3]
Collision Gas (CAD) Nitrogen or Argon

Visualized Workflows

experimental_workflow DryRecon DryRecon LC LC DryRecon->LC MS MS LC->MS Data Data MS->Data

Caption: General experimental workflow from sample preparation to data analysis.

mrm_logic IonSource Ion Source (ESI+) Generates Ions Q1 Q1 IonSource->Q1 All Ions Detector Detector Signal is proportional to concentration Q2 Q2 Q1->Q2 Precursor Ion (m/z 464.2) Q3 Q3 Q2->Q3 All Fragments Q3->Detector Product Ion (m/z 317.2)

Caption: Logical diagram of Multiple Reaction Monitoring (MRM) for this compound.

References

Application of Levomefolic acid-¹³C,d3 in Metabolic Flux Analysis of Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

One-carbon metabolism is a critical network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and methionine), as well as for methylation reactions vital for DNA, RNA, and protein function.[1][2] Cancer cells exhibit reprogrammed metabolism to sustain their high rates of proliferation, often showing an increased reliance on one-carbon metabolism.[1][3] This makes the pathway an attractive target for therapeutic intervention. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively measure the rates (fluxes) of metabolic pathways in living cells.[4][5] Levomefolic acid (also known as L-5-methyltetrahydrofolate) is the most biologically active form of folate and plays a central role in one-carbon metabolism. Levomefolic acid-¹³C,d3 is a stable isotope-labeled form of levomefolic acid that serves as an excellent tracer to investigate the dynamics of the folate cycle and its contributions to downstream biosynthetic pathways in cancer cells.[6]

This document provides detailed protocols for utilizing Levomefolic acid-¹³C,d3 in metabolic flux analysis studies to elucidate the intricacies of one-carbon metabolism in cancer cells.

One-Carbon Metabolism Signaling Pathway

The diagram below illustrates the central role of Levomefolic acid (5-Methyl-THF) in the interconnected folate and methionine cycles, which are at the core of one-carbon metabolism. Tracing with Levomefolic acid-¹³C,d3 allows for the tracking of the labeled carbon and deuterium (B1214612) atoms through these pathways.

One_Carbon_Metabolism One-Carbon Metabolism Pathway cluster_tracer Tracer Input Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Hcy->Met B12 Methylation->SAH THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Methyl_THF 5-Methyl-THF (Levomefolic Acid) Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD Dihydrofolate Dihydrofolate (DHF) Methylene_THF->Dihydrofolate TYMS dUMP dUMP Methyl_THF->THF MS Formyl_THF->THF Purine_Synth Purine Synthesis Formyl_THF->Purine_Synth Dihydrofolate->THF DHFR Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->Serine Thymidylate_Synth Thymidylate Synthesis dTMP dTMP dUMP->dTMP Levomefolic acid-13C,d3 This compound This compound->Methyl_THF

Caption: Overview of the Folate and Methionine Cycles.

Experimental Workflow for ¹³C-MFA

The general workflow for a metabolic flux analysis experiment using Levomefolic acid-¹³C,d3 is depicted below. This process involves culturing cancer cells with the isotopic tracer, preparing samples, analyzing them via mass spectrometry, and interpreting the data to determine metabolic fluxes.[6]

MFA_Workflow Experimental Workflow for Metabolic Flux Analysis cluster_prep 1. Cell Culture and Labeling cluster_sampling 2. Sample Preparation cluster_analysis 3. Analysis cluster_modeling 4. Data Interpretation Culture Cancer Cell Culture Labeling Introduce this compound (Achieve Isotopic Steady State) Culture->Labeling Harvest Harvest Cells and Quench Metabolism Labeling->Harvest Extract Metabolite Extraction Harvest->Extract LCMS LC-MS/MS Analysis Extract->LCMS MID Determine Mass Isotopologue Distributions (MIDs) LCMS->MID Flux_Calc Computational Flux Modeling (e.g., INCA, Metran) MID->Flux_Calc Flux_Map Generate Metabolic Flux Map Flux_Calc->Flux_Map

Caption: General experimental workflow for ¹³C-MFA.

Data Presentation

The following table presents illustrative quantitative data that could be obtained from a metabolic flux analysis study using Levomefolic acid-¹³C,d3 in a cancer cell line compared to a non-cancerous control. The values represent the percentage of the metabolite pool that is labeled with ¹³C from the tracer, indicating the relative flux through the respective pathways.

MetaboliteCancer Cell Line (% Labeled)Control Cell Line (% Labeled)Associated Pathway
Methionine45.2 ± 3.128.5 ± 2.5Methionine Cycle
S-adenosylmethionine (SAM)42.8 ± 2.925.1 ± 2.2Methionine Cycle
Serine35.6 ± 2.815.3 ± 1.9Folate Cycle/Serine Synthesis
Glycine38.1 ± 3.018.9 ± 2.1Folate Cycle
Purines (e.g., AMP, GMP)25.4 ± 2.210.7 ± 1.5Purine Synthesis
Thymidylate (dTMP)30.9 ± 2.612.4 ± 1.7Thymidylate Synthesis

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific cancer cell line and experimental conditions.

Experimental Protocols

Cell Culture and Labeling

This protocol outlines the steps for culturing cells and introducing the Levomefolic acid-¹³C,d3 tracer to achieve isotopic steady-state labeling.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin

  • Levomefolic acid-¹³C,d3

  • Folate-free cell culture medium

Procedure:

  • Culture cancer cells in standard complete medium until they reach the desired confluence (typically 70-80%).

  • Prepare the labeling medium by supplementing folate-free medium with dialyzed FBS, Penicillin-Streptomycin, and a known concentration of Levomefolic acid-¹³C,d3. The concentration of the tracer should be similar to physiological levels of levomefolic acid.

  • Aspirate the standard medium from the cells, wash once with PBS, and replace it with the prepared labeling medium.

  • Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for the specific cell line but is often around 24 hours.[7] To confirm steady state, isotopic labeling can be measured at multiple time points (e.g., 18 and 24 hours).[7]

Metabolite Extraction

This protocol describes how to harvest cells and extract metabolites for subsequent analysis.

Materials:

Procedure:

  • Place the cell culture plates on ice and aspirate the labeling medium.

  • Quickly wash the cells with ice-cold PBS to remove any remaining labeling medium.

  • Immediately add ice-cold 80% methanol to the plate to quench metabolic activity and lyse the cells.

  • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of ¹³C and deuterium-labeled metabolites derived from Levomefolic acid-¹³C,d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in an appropriate volume of a suitable solvent (e.g., 50% methanol in water).

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase or HILIC column suitable for separating polar metabolites.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B).[2] The specific gradient will need to be optimized for the separation of folate pathway intermediates.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for targeted analysis of expected labeled metabolites on a triple quadrupole instrument, or full scan mode on a high-resolution instrument.[6]

    • MRM Transitions: Determine the specific parent and fragment ion masses (m/z) for Levomefolic acid-¹³C,d3 and its expected downstream labeled metabolites (e.g., ¹³C-labeled serine, glycine, purines). The mass shift from the ¹³C and deuterium labels will be characteristic.

  • Data Analysis:

    • Peak Integration: Integrate the chromatographic peaks for each isotopologue of the target metabolites.

    • Isotopologue Distribution: Determine the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • Correct for the natural abundance of stable isotopes.

Data Interpretation and Flux Calculation

The measured mass isotopologue distributions are used in computational models to calculate metabolic fluxes.

Software:

  • Software packages like INCA or Metran are commonly used for ¹³C-MFA.[7]

Procedure:

  • Input the measured mass isotopologue distributions and any measured uptake/secretion rates into the chosen software.

  • Provide a metabolic network model of one-carbon metabolism.

  • The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the measured and simulated isotopologue distributions.

  • The output will be a quantitative map of the metabolic fluxes through the one-carbon metabolism pathways.[7]

Conclusion

The use of Levomefolic acid-¹³C,d3 in metabolic flux analysis provides a powerful tool for dissecting the complexities of one-carbon metabolism in cancer cells. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute robust experiments to quantify metabolic fluxes in this critical pathway, potentially identifying novel targets for cancer therapy.

References

Tracing Folate Metabolism in Neurological Disorders with Levomefolic acid-13C,d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B vitamin, plays a critical role in one-carbon metabolism, which is fundamental for nucleotide synthesis, amino acid homeostasis, and methylation reactions.[1] Disruptions in folate metabolism have been increasingly implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease, depression, and developmental disorders.[2][3] Cerebral folate deficiency (CFD), a condition characterized by low levels of the active folate metabolite 5-methyltetrahydrofolate (5-MTHF) in the cerebrospinal fluid (CSF) despite normal systemic folate levels, is emerging as a significant factor in a range of neurological conditions.[4][5]

Levomefolic acid, the biologically active form of folate, is the primary folate vitamer found in circulation. The use of stable isotope-labeled Levomefolic acid-13C,d3 as a tracer, coupled with mass spectrometry, offers a powerful and safe methodology to dynamically trace the transport, uptake, and metabolic fate of folate within the central nervous system (CNS). This approach allows for the quantitative analysis of folate-dependent metabolic fluxes, providing invaluable insights into the mechanisms underlying neurological disorders and aiding in the development of targeted therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to trace folate metabolism in the context of neurological disorders.

Data Presentation: Quantitative Analysis of Folate Metabolites

The following tables provide representative quantitative data for folate concentrations in human plasma and cerebrospinal fluid (CSF). These values can serve as a reference for baseline levels and for comparison in studies investigating altered folate metabolism in neurological disorders.

Table 1: Typical Concentrations of Folate Metabolites in Human Plasma

AnalyteMean Concentration (nmol/L)Range (nmol/L)
5-Methyltetrahydrofolate (5-MTHF)20.55.8 - 71.3
Folic Acid0.50.0 - 74.8
4-α-hydroxy-5-methyltetrahydrofolate (hmTHF)2.70.0 - 12.7
5-Formyltetrahydrofolate (5-CHO-THF)Not typically detected-

Data synthesized from representative values found in the literature. Actual values may vary depending on the cohort and analytical methods used.

Table 2: Typical Concentrations of 5-Methyltetrahydrofolate (5-MTHF) in Human Cerebrospinal Fluid (CSF)

Age GroupMean 5-MTHF Concentration (nmol/L)Reference Range (nmol/L)
< 2 years8040 - 120
2 - 10 years6530 - 100
> 10 years5025 - 80

Data synthesized from representative values found in the literature.[5] CSF folate concentrations are known to be age-dependent.

Table 3: Hypothetical Isotopic Enrichment of Folate-Related Metabolites in CSF Following this compound Administration in a Preclinical Model

This table illustrates the expected pattern of isotopic enrichment in a time-course study. Actual enrichment levels will depend on the specific experimental conditions.

Time Post-AdministrationThis compound (% Enrichment)5,10-Methenyltetrahydrofolate-13C (% Enrichment)Dihydrofolate-13C (% Enrichment)Tetrahydrofolate-13C (% Enrichment)
1 hour85.25.12.310.7
4 hours60.715.88.925.4
12 hours25.130.218.542.1
24 hours8.922.515.335.8
48 hours2.110.37.618.2

This table presents hypothetical data to demonstrate the expected trends in a tracer study. The ¹³C label from Levomefolic acid is expected to be incorporated into downstream folate metabolites over time.

Experimental Protocols

This section provides detailed protocols for an in vivo stable isotope tracing study using this compound in a preclinical model of a neurological disorder, followed by sample preparation and analysis.

Protocol 1: In Vivo Administration of this compound and Sample Collection (Preclinical Mouse Model)

Objective: To trace the metabolic fate of levomefolic acid in the brain of a mouse model of a neurological disorder.

Materials:

  • This compound (sterile, injectable solution)

  • Animal model of a neurological disorder (e.g., Alzheimer's disease model) and wild-type controls

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • CSF collection supplies (capillary tubes, etc.)

  • Brain dissection tools

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Tracer Administration:

    • Prepare a sterile solution of this compound in saline at a concentration suitable for the desired dosage (e.g., 2 mg/kg body weight).

    • Administer the tracer solution to the mice via intraperitoneal (IP) injection. Record the exact time of injection.

  • Time-Course Sample Collection:

    • At predetermined time points post-injection (e.g., 1, 4, 12, 24, and 48 hours), anesthetize a subset of animals.

    • CSF Collection: Collect cerebrospinal fluid from the cisterna magna using a glass capillary tube. Immediately freeze the CSF sample in liquid nitrogen and store at -80°C.

    • Brain Tissue Collection: Following CSF collection, perfuse the animals with ice-cold saline to remove blood from the brain.

    • Rapidly dissect the brain and specific brain regions of interest (e.g., hippocampus, cortex).

    • Flash-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.

  • Control Groups: Include a control group of animals that receive a vehicle (saline) injection and are sampled at the same time points. Also, include a baseline group that is sacrificed before tracer administration to determine natural isotopic abundance.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Folate Metabolites from Brain Tissue and CSF

Objective: To extract and prepare folate metabolites from brain tissue and CSF for quantitative analysis by LC-MS/MS.

Materials:

  • Frozen brain tissue and CSF samples

  • Extraction buffer (e.g., methanol/water (80:20, v/v) with an antioxidant like ascorbic acid)

  • Internal standard solution (containing a known concentration of a heavy-isotope labeled folate, e.g., Levomefolic acid-13C5)

  • Homogenizer

  • Centrifuge (refrigerated)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 9:1 water:methanol)

Procedure for Brain Tissue:

  • Homogenization:

    • Weigh the frozen brain tissue (~20-50 mg).

    • Add ice-cold extraction buffer and the internal standard solution.

    • Homogenize the tissue on ice until a uniform lysate is obtained.

  • Protein Precipitation and Extraction:

    • Incubate the homogenate on ice for 15 minutes to allow for complete extraction and protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of reconstitution solution.

  • Final Centrifugation:

    • Centrifuge the reconstituted sample to pellet any remaining debris.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Procedure for CSF:

  • Thawing and Internal Standard Addition:

    • Thaw the CSF sample on ice.

    • Add the internal standard solution to the CSF sample.

  • Protein Precipitation:

    • Add a protein precipitation solvent (e.g., acetonitrile) to the CSF sample.

    • Vortex briefly and centrifuge at high speed for 10 minutes at 4°C.

  • Supernatant Collection and Analysis:

    • Collect the supernatant and transfer it to an autosampler vial for direct injection into the LC-MS/MS system.

Protocol 3: Quantitative Analysis of Folate Metabolites by LC-MS/MS

Objective: To quantify the concentrations and isotopic enrichment of folate metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for folate analysis.

    • Mobile Phase: A gradient of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used for targeted quantitative analysis.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each folate metabolite and its isotopologues.

Procedure:

  • Method Development: Develop an LC-MS/MS method with optimized separation and detection parameters for all folate metabolites of interest and their ¹³C- and d3-labeled counterparts.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of each unlabeled folate metabolite and a fixed concentration of the internal standard.

  • Sample Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Data Processing:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Calculate the concentration of each folate metabolite in the samples using the calibration curve.

    • Determine the isotopic enrichment by calculating the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues for each metabolite.

Mandatory Visualizations

Folate Metabolism and One-Carbon Cycle

Folate_Metabolism cluster_legend Legend THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine THF->Serine DHF Dihydrofolate (DHF) DHF->THF DHFR Folate Folate (from diet) Folate->DHF DHFR Methyl_THF 5-Methyl-THF (Levomefolic Acid) Methylene_THF->Methyl_THF MTHFR Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF MTHFD Thymidylate_Synth Thymidylate Synthesis Methylene_THF->Thymidylate_Synth Methyl_THF->THF MS Homocysteine Homocysteine Methyl_THF->Homocysteine Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF MTHFD Formyl_THF->THF Purine_Synth Purine Synthesis Formyl_THF->Purine_Synth Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine Homocysteine->Methionine dUMP dUMP Thymidylate_Synth->dUMP Glycine Glycine Serine->Glycine dTMP dTMP dUMP->dTMP Tracer This compound (Tracer) Tracer->Methyl_THF Folate_Cycle_Legend Folate Cycle Methionine_Cycle_Legend Methionine Cycle Tracer_Legend Tracer Input Key_Metabolite_Legend Key Metabolite

Caption: Folate and Methionine Cycles in One-Carbon Metabolism.

Experimental Workflow for Tracing Folate Metabolism

Experimental_Workflow cluster_considerations Key Considerations start Start: Hypothesis (Altered folate metabolism in neurological disorder) animal_model Select Animal Model (e.g., AD mouse model and wild-type controls) start->animal_model tracer_admin Administer this compound (e.g., intraperitoneal injection) animal_model->tracer_admin time_course Time-Course Sampling (e.g., 1, 4, 12, 24, 48 hours) tracer_admin->time_course sample_collection Sample Collection (CSF and Brain Tissue) time_course->sample_collection sample_prep Sample Preparation (Extraction and Protein Precipitation) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (Quantitative and Isotopic Enrichment) sample_prep->lcms_analysis data_processing Data Processing and Analysis (Concentration calculation and flux analysis) lcms_analysis->data_processing interpretation Interpretation of Results (Identify metabolic pathway alterations) data_processing->interpretation conclusion Conclusion and Further Studies interpretation->conclusion consideration1 1. Dosage and route of administration consideration2 2. Sampling time points consideration3 3. Choice of internal standard consideration4 4. Validation of analytical method

Caption: In Vivo Stable Isotope Tracing Workflow.

Logical Relationship of Cerebral Folate Deficiency and Neurological Symptoms

CFD_Neurology genetic_mutations Genetic Mutations (e.g., FOLR1, MTHFR) impaired_transport Impaired Folate Transport across Blood-Brain Barrier genetic_mutations->impaired_transport autoantibodies Autoantibodies against Folate Receptor Alpha autoantibodies->impaired_transport other_factors Other Factors (e.g., mitochondrial dysfunction) other_factors->impaired_transport cfd Cerebral Folate Deficiency (Low 5-MTHF in CSF) impaired_transport->cfd metabolic_disruption Disruption of One-Carbon Metabolism in the Brain cfd->metabolic_disruption nucleotide_synthesis Impaired Nucleotide Synthesis metabolic_disruption->nucleotide_synthesis methylation Altered Methylation (DNA, proteins) metabolic_disruption->methylation neurotransmitter Neurotransmitter Dysregulation metabolic_disruption->neurotransmitter neurological_symptoms Neurological and Psychiatric Symptoms (Cognitive decline, seizures, ataxia, etc.) nucleotide_synthesis->neurological_symptoms methylation->neurological_symptoms neurotransmitter->neurological_symptoms

Caption: Pathophysiology of Cerebral Folate Deficiency.

References

Application Notes & Protocols: Levomefolic Acid-¹³C,d₃ in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical research applications of Levomefolic acid-¹³C,d₃, a stable isotope-labeled form of the biologically active folate, L-5-methyltetrahydrofolate (L-5-MTHF). The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods for the precise quantification of endogenous and administered levomefolic acid in biological matrices. This enables accurate assessment of pharmacokinetic profiles, bioavailability, and metabolism of folate supplements and drugs.

Application: Pharmacokinetic and Bioavailability Studies

Stable isotope-labeled levomefolic acid is crucial for differentiating between the administered compound and the endogenous folate pool, allowing for precise pharmacokinetic analysis.[1] Levomefolic acid-¹³C,d₃ serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods due to its chemical similarity to the analyte, ensuring accurate quantification in biological samples.[1]

Comparative Bioavailability: Levomefolic Acid vs. Folic Acid

Studies consistently show that levomefolic acid is at least as bioavailable as synthetic folic acid.[1] Upon oral administration, levomefolic acid is directly absorbed and enters circulation as the active L-5-MTHF.[1] In contrast, folic acid requires enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active, a process that can be a limiting factor in its conversion.[1][2] Supplementation with levomefolic acid avoids the potential for unmetabolized folic acid to appear in circulation.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from a comparative study in humans, illustrating the differences between levomefolic acid and folic acid administration.

ParameterLevomefolate Calcium (as L-5-MTHF)Folic Acid (as L-5-MTHF)Reference
Cmax (nmol/L) ~150~120[1]
Tmax (h) ~1.0~2.5[1]
AUC₀-t (nmol·h/L) ~600~500[1]

Note: Data is presented as relative comparisons due to variations in study design and analytical methods.

Experimental Protocol: Quantification of Levomefolic Acid in Human Plasma using LC-MS/MS with Levomefolic Acid-¹³C,d₃ Internal Standard

This protocol outlines a typical procedure for the analysis of levomefolic acid in plasma samples from a clinical trial.

Materials and Reagents
  • Levomefolic acid (analyte)

  • Levomefolic acid-¹³C,d₃ (internal standard)

  • Human plasma (K₂EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of Levomefolic acid-¹³C,d₃ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid, 5% Methanol with 0.1% Formic Acid).

  • Injection: Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Elution: A suitable gradient to separate levomefolic acid from other plasma components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Levomefolic acid: Precursor ion (m/z) → Product ion (m/z)

    • Levomefolic acid-¹³C,d₃: Precursor ion (m/z) → Product ion (m/z)

Data Analysis and Calibration

Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared calibration standards.[3][4] The concentration of levomefolic acid in the clinical samples is then determined from this calibration curve.

Application: Folate Metabolism and One-Carbon Metabolism Studies

Levomefolic acid-¹³C,d₃ can be used as a tracer to study the dynamics of folate metabolism in vivo. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion, providing insights into the intricate network of one-carbon metabolism. This is critical for understanding the pathophysiology of diseases linked to folate deficiency, such as neural tube defects, cardiovascular disease, and certain cancers.[2][3][4]

Signaling Pathway: One-Carbon Metabolism

The diagram below illustrates the central role of levomefolic acid (L-5-MTHF) in one-carbon metabolism, particularly in the remethylation of homocysteine to methionine.

One_Carbon_Metabolism cluster_Folate_Cycle Folate Cycle cluster_Methionine_Cycle Methionine Cycle FA Folic Acid DHF Dihydrofolate FA->DHF DHFR THF Tetrahydrofolate DHF->THF DHFR MTHF 5,10-Methylene-THF THF->MTHF L5MTHF Levomefolic Acid (L-5-MTHF) MTHF->L5MTHF MTHFR MET Methionine L5MTHF->MET Methionine Synthase (Vitamin B12) HCY Homocysteine HCY->MET HCY->MET SAM S-Adenosylmethionine (SAM) MET->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->HCY

Folate and Methionine Cycles

Experimental Workflow: Bioequivalence Study

The following diagram outlines a typical workflow for a bioequivalence study comparing two formulations of levomefolic acid, utilizing Levomefolic acid-¹³C,d₃ as an internal standard.

Bioequivalence_Study_Workflow cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Analytical Phase cluster_Data_Analysis Data Analysis Phase SubjectRecruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization SubjectRecruitment->Randomization Dosing_A Dosing: Formulation A Randomization->Dosing_A Dosing_B Dosing: Formulation B Randomization->Dosing_B BloodSampling Serial Blood Sampling Dosing_A->BloodSampling Dosing_B->BloodSampling Washout Washout Period BloodSampling->Washout PlasmaProcessing Plasma Processing and Storage BloodSampling->PlasmaProcessing Crossover Crossover Dosing Washout->Crossover SamplePrep Sample Preparation (Protein Precipitation, SPE) PlasmaProcessing->SamplePrep Spiking Spiking with Levomefolic acid-¹³C,d₃ SamplePrep->Spiking LCMS LC-MS/MS Analysis Spiking->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Bioequivalence Study Workflow

Conclusion

Levomefolic acid-¹³C,d₃ is an indispensable tool in modern clinical research for the accurate assessment of levomefolic acid pharmacokinetics and metabolism. Its use as an internal standard in LC-MS/MS assays ensures the reliability and precision of bioanalytical data, which is fundamental for the development of folate-based therapies and supplements. The protocols and workflows described herein provide a framework for the application of this stable isotope-labeled compound in a clinical research setting.

References

Levomefolic acid-13C,d3 in nutritional studies to assess folate uptake and metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate, plays a crucial role in a variety of metabolic processes, including DNA synthesis, repair, and methylation. Its supplementation is vital in preventing neural tube defects and may play a role in the prevention of other diseases.[1] To accurately study the uptake, bioavailability, and metabolism of this essential nutrient, stable isotope-labeled compounds such as Levomefolic acid-13C,d3 are invaluable tools. This isotopically labeled form of levomefolic acid allows researchers to distinguish exogenously administered folate from endogenous pools, enabling precise pharmacokinetic and metabolic profiling.[2]

These application notes provide a comprehensive overview of the use of this compound in nutritional studies, complete with detailed experimental protocols and data presentation guidelines.

Rationale for Using Stable Isotope-Labeled Levomefolic Acid

Stable isotope labeling is a powerful technique in metabolic research. By incorporating heavier, non-radioactive isotopes like 13C and deuterium (B1214612) (2H or d) into the molecular structure of levomefolic acid, researchers can trace its path through the body without the need for radioactive tracers. This approach offers several advantages:

  • Safety: Stable isotopes are non-radioactive and can be safely administered to human subjects.

  • Accuracy: Mass spectrometry can differentiate between the labeled and unlabeled forms of the molecule with high precision, allowing for accurate quantification.

  • Endogenous vs. Exogenous Differentiation: It enables the precise measurement of the absorption and metabolism of the administered dose, distinct from the body's existing folate stores.

This compound is specifically designed for use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of unlabeled levomefolic acid.

Experimental Design and Protocols

A typical nutritional study to assess the uptake and metabolism of levomefolic acid involves the oral administration of a known quantity of this compound to subjects, followed by the collection of biological samples (blood and urine) at various time points. These samples are then analyzed to determine the concentration of the labeled compound and its metabolites.

Human Nutritional Bioavailability Study Protocol (Adapted from similar stable isotope folate studies)

This protocol outlines a general procedure for a human study. All studies involving human subjects must be approved by an Institutional Review Board (IRB) or ethics committee.

2.1.1. Subject Recruitment and Preparation:

  • Recruit healthy adult volunteers. Exclusion criteria should include pregnancy, lactation, gastrointestinal diseases, and the use of medications or supplements known to interfere with folate metabolism.

  • For a week prior to the study, subjects should consume a controlled diet with a known folate content to standardize baseline folate status.

  • Subjects should fast overnight before the administration of the labeled levomefolic acid.

2.1.2. Dosing and Sample Collection:

  • Administer a single oral dose of this compound. The exact dosage should be determined based on the study objectives and analytical sensitivity.

  • Collect blood samples into EDTA-containing tubes at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Immediately place blood samples on ice and process within one hour by centrifugation at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Collect urine samples over a 24 or 48-hour period post-dose. Record the total volume of urine collected.

  • Store all plasma and urine samples at -80°C until analysis.

Experimental Workflow for a Human Bioavailability Study

G cluster_0 Pre-Study Phase cluster_1 Study Day cluster_2 Sample Processing & Analysis Subject Recruitment Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Controlled Diet Controlled Diet Informed Consent->Controlled Diet Overnight Fasting Overnight Fasting Controlled Diet->Overnight Fasting Oral Administration of\nthis compound Oral Administration of This compound Serial Blood Collection Serial Blood Collection Oral Administration of\nthis compound->Serial Blood Collection Urine Collection Urine Collection Oral Administration of\nthis compound->Urine Collection Plasma Separation Plasma Separation Serial Blood Collection->Plasma Separation Sample Storage at -80°C Sample Storage at -80°C Urine Collection->Sample Storage at -80°C Plasma Separation->Sample Storage at -80°C LC-MS/MS Analysis LC-MS/MS Analysis Sample Storage at -80°C->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow of a human nutritional study using this compound.

Sample Preparation and LC-MS/MS Analysis Protocol

This protocol is adapted from established methods for folate analysis in biological matrices.[2][3][4][5]

2.2.1. Reagents and Materials:

  • This compound (as internal standard)

  • Unlabeled levomefolic acid (for calibration curve)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Ascorbic acid (as an antioxidant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

2.2.2. Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 20 µL of an internal standard solution of this compound in a stabilizing solution (e.g., 1% ascorbic acid).

  • Add 400 µL of a protein precipitation solvent (e.g., methanol or acetonitrile) to deproteinize the sample.

  • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • For increased sensitivity, the supernatant can be further purified using Solid Phase Extraction (SPE).

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the folates with an appropriate solvent mixture (e.g., methanol/acetonitrile with a small percentage of acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2.2.3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate levomefolic acid from other plasma components.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the specific precursor and product ions for both unlabeled and 13C,d3-labeled levomefolic acid.

Data Presentation and Analysis

Quantitative data from the study should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Pharmacokinetic Parameters

The following table presents representative pharmacokinetic data for oral administration of levomefolic acid. Note: Specific data for this compound was not available in the public domain. The following data is for unlabeled levomefolate and should be used for illustrative purposes only.

ParameterValue (Mean ± SD)UnitReference
Cmax (Maximum Concentration)129 ± 42.4ng/mL[6]
Tmax (Time to Maximum Concentration)~1hour[6]
AUC0-t (Area Under the Curve)Data not availableng*h/mL
t1/2 (Half-life)~3hours[6]
LC-MS/MS Method Validation Parameters

The analytical method should be validated to ensure its accuracy and reliability. The following table summarizes key validation parameters.

ParameterTypical Acceptance CriteriaExample ValueReference
Linearity (r2) > 0.99> 0.995[5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 ng/mL[5]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)< 10%[5]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%[5]
Recovery Consistent and reproducible85-110%[5]
Matrix Effect Within acceptable limits< 15%[5]

Metabolic Pathway

Levomefolic acid is a key component of the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides and the methylation of various substrates.

Folate Metabolism and the One-Carbon Cycle

G Dietary Folate Dietary Folate THF Tetrahydrofolate (THF) Dietary Folate->THF Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Amino Acid\nMetabolism Amino Acid Metabolism THF->Amino Acid\nMetabolism Levomefolic Acid\n(5-Methyl-THF) Levomefolic Acid (5-Methyl-THF) 5,10-Methylene-THF->Levomefolic Acid\n(5-Methyl-THF) MTHFR DNA Synthesis DNA Synthesis 5,10-Methylene-THF->DNA Synthesis Levomefolic Acid\n(5-Methyl-THF)->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12) SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions SAH->Homocysteine

References

Application Notes and Protocols for Levomefolic acid-13C,d3 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate. It serves as a crucial coenzyme in one-carbon metabolism, a network of interconnected biochemical pathways essential for the synthesis of nucleotides (DNA and RNA), amino acids, and the universal methyl donor, S-adenosylmethionine (SAM).[1][2][3] Dysregulation of one-carbon metabolism is implicated in various diseases, including cancer and cardiovascular disease, making it a key area of investigation in drug development.[1][4]

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[5][6] By employing stable isotope-labeled compounds, such as Levomefolic acid-13C,d3, as tracers, researchers can track the fate of atoms through metabolic pathways.[6][7] This approach, known as 13C-MFA, provides a detailed snapshot of cellular metabolic activity, offering insights beyond static metabolite concentrations.[5][8]

This document provides a detailed workflow and experimental protocols for conducting metabolic flux experiments using this compound, from initial cell culture to final data analysis and interpretation.

One-Carbon Metabolic Pathway

The following diagram illustrates the central role of Levomefolic acid (5-CH3-THF) within the interconnected folate and methionine cycles. The tracer, this compound, allows for the precise tracking of the carbon and methyl group through these critical pathways.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT DHF Dihydrofolate (DHF) DHF->THF DHFR Ser Serine Gly Glycine Ser->Gly MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF Levomefolic_acid Levomefolic acid (5-CH3-THF) MethyleneTHF->Levomefolic_acid MTHFR dTMP dTMP Synthesis MethyleneTHF->dTMP FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines Levomefolic_acid->THF MS Met Methionine (Met) SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine (Hcy) SAH->Hcy Hcy->Met MS Hcy->Met B12

Overview of the Folate and Methionine Cycles.

Experimental and Data Analysis Workflow

A successful metabolic flux analysis experiment requires careful planning and execution, from sample preparation to computational data processing. The general workflow is depicted below.

MFA_Workflow culture 1. Cell Culture & Isotopic Labeling quench 2. Metabolite Quenching & Extraction culture->quench lcms 3. LC-MS/MS Analysis quench->lcms processing 4. Raw Data Processing lcms->processing mid 5. Mass Isotopomer Distribution (MID) Analysis processing->mid mfa 6. Metabolic Flux Calculation mid->mfa interpretation 7. Data Interpretation & Visualization mfa->interpretation

General workflow for a this compound MFA experiment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol details the steps for culturing cells and introducing the this compound tracer to achieve an isotopic steady state.[9]

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. Allow cells to adhere and grow for 24-48 hours in standard culture medium.

  • Adaptation Medium (Optional): To minimize metabolic shock, aspirate the standard medium and replace it with an adaptation medium (e.g., folate-free medium supplemented with a physiological concentration of unlabeled Levomefolic acid) for 12-24 hours prior to labeling.

  • Isotopic Labeling:

    • Prepare the labeling medium by supplementing the folate-free base medium with this compound at the desired concentration.

    • Aspirate the adaptation medium, wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically but is typically between 8 and 24 hours.[10]

  • Harvesting: Proceed immediately to Protocol 2 for quenching and metabolite extraction.

Protocol 2: Metabolite Quenching and Extraction

Rapidly halting metabolic activity is critical for accurately capturing the metabolic state of the cells.[7]

  • Quenching:

    • Place the cell culture plates on a bed of dry ice to rapidly cool them.

    • Aspirate the labeling medium.

    • Immediately wash the cells with a large volume of ice-cold PBS to remove any remaining extracellular tracer.

    • Aspirate the PBS and add an ice-cold quenching/extraction solution (e.g., 80:20 methanol:water) to the plate.

  • Cell Lysis and Extraction:

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete quenching and cell lysis.[9]

    • Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein and Debris Precipitation:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at >16,000 x g for 10-15 minutes at 4°C to pellet protein and cell debris.[7]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

    • The extract can be dried under a stream of nitrogen.

    • Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.[7]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of folate species and related metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of an appropriate solvent (e.g., 50:50 methanol:water) just prior to analysis.

  • Chromatographic Separation:

    • LC System: A UHPLC system is recommended for optimal resolution.

    • Column: A C18 reversed-phase column is commonly used for folate analysis.

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Gradient: A shallow gradient from low to high organic phase (e.g., 2% to 40% B over 10-15 minutes) is typically employed to separate the metabolites.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Detection:

    • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for folates.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used on triple quadrupole instruments for targeted quantification of each metabolite and its isotopologues. High-resolution instruments will acquire full scan data, and isotopologue peaks will be extracted based on their accurate mass.

Data Analysis Workflow

The complex data generated from stable isotope labeling experiments requires a systematic analysis pipeline.[13]

  • Raw Data Processing: The raw data files from the LC-MS/MS are processed using vendor-specific or third-party software (e.g., Agilent MassHunter, Waters Symphony, El-Maven).[13][14] This step involves peak detection, integration of peak areas for each isotopologue of a given metabolite, and retention time alignment.

  • Mass Isotopomer Distribution (MID) Analysis: The MID represents the fractional abundance of each isotopologue of a metabolite.[7] This analysis involves:

    • Natural Abundance Correction: The raw peak intensities must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O) to isolate the enrichment from the tracer.

    • Calculating Fractional Enrichment: The corrected data is used to calculate the percentage of each isotopologue (M+0, M+1, M+2, etc.) for each metabolite of interest.

  • Metabolic Flux Calculation: The corrected MIDs are used in conjunction with a stoichiometric model of the relevant metabolic network to calculate intracellular fluxes.[8][15]

    • Stoichiometric Model: A detailed map of the biochemical reactions relevant to one-carbon metabolism is required. This includes atom transitions for each reaction.

    • Flux Estimation Software: Software packages like METRAN, VistaFlux, or custom scripts in MATLAB or Python are used to fit the experimental MID data to the model and estimate the flux values that best explain the observed labeling patterns.[14][15][16]

Data Presentation

Quantitative results should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Example Mass Isotopomer Distribution (MID) of Key Metabolites Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.[9]

MetaboliteIsotopologueFractional Abundance (Control)Fractional Abundance (Treated)
Methionine M+00.950.85
M+10.040.08
M+20.010.03
M+30.000.02
M+40.000.01
M+5 (from 13C5-THF)0.000.01
Serine M+00.960.90
M+1 (from 13C-THF)0.030.08
M+20.010.02
SAM M+00.940.82
M+10.050.10
M+20.010.04
M+3 (from d3-methyl)0.000.04

Table 2: Example Calculated Metabolic Fluxes (Relative to Glucose Uptake) Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction (Pathway)Flux Value (Control)Flux Value (Treated)Fold Change
MTHFR (Folate Cycle)15.2 ± 1.825.6 ± 2.11.68
MS (Methionine Cycle)12.1 ± 1.520.3 ± 1.91.68
SHMT (Serine Synthesis)45.8 ± 4.238.5 ± 3.90.84
DHFR (Folate Regeneration)30.5 ± 3.148.9 ± 4.51.60
Purine Synthesis 5.6 ± 0.79.2 ± 1.11.64
dTMP Synthesis 8.1 ± 0.912.5 ± 1.41.54

Conclusion

The use of this compound in metabolic flux analysis provides a robust method for dissecting the complexities of one-carbon metabolism.[9] The detailed protocols and data analysis workflow presented here offer a comprehensive framework for researchers to design and execute experiments that can quantitatively assess metabolic alterations in response to genetic modifications, drug treatments, or disease states. This powerful technique is invaluable for identifying metabolic bottlenecks, understanding drug mechanisms, and discovering novel therapeutic targets.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Levomefolic Acid-13C,d3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal intensity of Levomefolic acid-13C,d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity of this compound

Q: I am observing a very weak or no signal for my this compound internal standard. What are the initial checks I should perform?

A: Low or no signal from your stable isotope-labeled (SIL) internal standard can be due to several factors, from sample handling to instrument settings.[1][2] Initial steps should involve verifying the proper storage and handling of the standard, as folates are sensitive to light and oxidation.[3][4] Ensure that the standard has been stored under the recommended conditions and that fresh working solutions have been prepared.[1][5]

Q: How can I confirm that the issue is not with the mass spectrometer itself?

A: A direct infusion of a freshly prepared this compound standard solution into the mass spectrometer is a quick and effective way to verify instrument performance and optimize parameters.[3][6] This helps to isolate the problem by confirming that the instrument is capable of detecting the analyte under ideal conditions.

Issue 2: Poor Ionization Efficiency

Q: My this compound signal is weak and inconsistent. How can I improve the ionization efficiency?

A: Optimizing the ionization process is critical for a strong and stable signal.[2][7] For Levomefolic acid, Electrospray Ionization (ESI) in positive ion mode is generally the most effective.[3] Key parameters to optimize include:

  • Mobile Phase Composition: The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can enhance protonation in positive ion mode, leading to a stronger signal.[7]

  • Ion Source Parameters: Fine-tuning ion source parameters like sprayer voltage, gas flows (nebulizing and drying gas), and temperature can significantly impact signal intensity.[8][9][10] It is crucial to optimize these for your specific instrument and analytes.[7]

Issue 3: Matrix Effects Leading to Ion Suppression

Q: I suspect that components in my biological sample are suppressing the signal of this compound. How can I identify and mitigate these matrix effects?

A: Matrix effects, particularly ion suppression, are a common cause of poor signal intensity in LC-MS analysis of biological samples.[11][12][13] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.[6]

  • Assessment of Matrix Effects: A post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram.[6][14] This involves infusing a constant flow of your analyte post-column while injecting a blank matrix extract. A dip in the signal at the retention time of your analyte indicates ion suppression.[14]

  • Mitigation Strategies:

    • Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering components like phospholipids.[4][14] Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[6]

    • Chromatographic Separation: Optimize your LC method to separate this compound from the matrix components that are causing suppression.[7][14] This may involve adjusting the mobile phase gradient or trying a different column chemistry.[6]

Issue 4: Analyte Degradation

Q: Could the low signal be due to the degradation of this compound during sample preparation?

A: Yes, folates are known to be susceptible to degradation from oxidation and light.[3] To minimize degradation:

  • Use Antioxidants: Add antioxidants like ascorbic acid to your samples, standards, and reconstitution solutions.[3][4][15]

  • Protect from Light: Conduct sample preparation under low light conditions and store solutions in amber vials or wrapped in foil.[4][16]

  • Control Temperature: Perform sample preparation steps at reduced temperatures, for example, on ice or at 4°C.[3]

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

This protocol outlines the steps for optimizing mass spectrometer parameters for this compound using direct infusion.

  • Prepare Infusion Solution: Dilute the this compound working solution to a concentration of approximately 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

  • Syringe Pump Setup: Infuse the solution into the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).[6]

  • Optimize Ion Source Parameters: Adjust parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage to maximize the signal for the this compound precursor ion.[6][17]

  • Optimize Compound-Dependent Parameters: Optimize the declustering potential (DP) and collision energy (CE) to obtain the most intense and stable product ion signals for your selected MRM transitions.[3][6]

Protocol 2: Protein Precipitation for Sample Clean-up

This is a simple and common method for removing proteins from biological samples like plasma or serum.

  • Sample Preparation: To a 500 μL aliquot of human plasma, add 25 μL of the this compound internal standard working solution and mix briefly.[16]

  • Protein Precipitation: Add 1.5 mL of cold methanol (B129727) (containing an antioxidant like 2-mercaptoethanol) to the sample.[16]

  • Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge at a high speed (e.g., 2005g) for 10 minutes to pellet the precipitated proteins.[16][18]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[16][18]

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at approximately 35°C.[16][18]

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[16][18]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE provides a more thorough clean-up compared to protein precipitation and can significantly reduce matrix effects.

  • Sample Pre-treatment: To 200 µL of serum, add 20 µL of the internal standard mixture and 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water at pH 3.2). Vortex and centrifuge.[4]

  • SPE Plate Conditioning: Condition a suitable SPE plate (e.g., SOLA 96 well SPE plate) with methanol and then with the SPE sample buffer.[4]

  • Loading: Load the supernatant from the pre-treated sample onto the SPE plate.[4]

  • Washing: Wash the SPE plate with an appropriate wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid at pH 3.4) to remove interfering substances.[4]

  • Elution: Elute the folates using a suitable elution solvent (e.g., a mixture of Acetonitrile, Methanol, and Acetic Acid with Ascorbic Acid).[4]

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute the extract in the mobile phase.[4]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Levomefolic Acid Analysis

ParameterTypical SettingReference
LC Column Accucore C18, 100 x 2.1 mm, 2.6 µm[4]
Mobile Phase A 0.5% Acetic Acid in Water[4]
Mobile Phase B 80:20 Methanol:Acetonitrile[4]
Flow Rate 0.35 mL/min[4]
Injection Volume 10 µL[4]
Ionization Mode Positive Electrospray Ionization (ESI)[3][4]

Table 2: Recovery Data for Folate Analysis using Different Sample Preparation Methods

AnalyteSample PreparationRecovery (%)Reference
5-methyltetrahydrofolateProtein PrecipitationNot specified[16]
Folate SpeciesSolid-Phase Extraction82% - 108%[15]
Folate SpeciesDerivatization & SPE95% - 104%[19]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) start->add_is cleanup Sample Clean-up (Protein Precipitation or SPE) add_is->cleanup dry_recon Evaporation & Reconstitution cleanup->dry_recon lc_sep LC Separation dry_recon->lc_sep ms_detect MS/MS Detection (ESI+) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq integration Peak Integration data_acq->integration quant Quantification integration->quant report Reporting quant->report

Caption: A typical experimental workflow for the quantitative analysis of Levomefolic acid.

troubleshooting_flowchart start Low Signal Intensity of This compound check_storage Verify Standard Storage & Freshness start->check_storage direct_infusion Perform Direct Infusion check_storage->direct_infusion system_ok MS System OK? direct_infusion->system_ok check_ionization Optimize Ionization Parameters system_ok->check_ionization Yes system_issue Troubleshoot MS System system_ok->system_issue No check_matrix Investigate Matrix Effects (Post-column Infusion) check_ionization->check_matrix matrix_present Matrix Effects Present? check_matrix->matrix_present improve_cleanup Improve Sample Clean-up (SPE) matrix_present->improve_cleanup Yes check_degradation Check for Analyte Degradation matrix_present->check_degradation No optimize_lc Optimize LC Separation improve_cleanup->optimize_lc optimize_lc->check_degradation use_antioxidants Use Antioxidants & Protect from Light check_degradation->use_antioxidants solution Improved Signal Intensity use_antioxidants->solution

Caption: A logical troubleshooting workflow for addressing low signal intensity issues.

one_carbon_pathway folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf thf Tetrahydrofolate (THF) dhf->thf mthf 5,10-Methylenetetrahydrofolate thf->mthf nucleotide Nucleotide Synthesis thf->nucleotide levomefolic Levomefolic Acid (5-Methyltetrahydrofolate) mthf->levomefolic mthf->nucleotide levomefolic->thf homocysteine Homocysteine methionine Methionine homocysteine->methionine Methionine Synthase sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah Methyltransferase methylation Methylation Reactions (DNA, proteins, lipids) sam->methylation sah->homocysteine

Caption: The central role of Levomefolic acid in one-carbon metabolism.

References

Overcoming matrix effects in the bioanalysis of Levomefolic acid-13C,d3.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Levomefolic acid-¹³C,d₃ using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Levomefolic acid-¹³C,d₃?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Levomefolic acid-¹³C,d₃ from biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins can interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source.[3][4] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of study results.[5]

Q2: Why is a stable isotope-labeled (SIL) internal standard like Levomefolic acid-¹³C,d₃ used, and can it completely eliminate matrix effects?

A2: A stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard in quantitative LC-MS/MS bioanalysis.[6] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it is expected to co-elute and experience the same degree of matrix effects.[7] By using the analyte-to-IS peak area ratio for quantification, variability introduced by matrix effects can be compensated. However, a SIL-IS may not always provide complete correction, especially with deuterium-labeled standards which can sometimes exhibit different chromatographic behavior.[8] It is crucial to monitor the absolute response of the internal standard for any significant variations.

Q3: What are the common sources of ion suppression when analyzing plasma samples?

A3: The most common sources of ion suppression in plasma samples are phospholipids from cell membranes.[3] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles, can also contribute to matrix effects.[9] Electrospray ionization (ESI) is particularly susceptible to these interferences.[3][10]

Q4: How can I qualitatively and quantitatively assess matrix effects in my assay?

A4: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of the analyte at a constant rate into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[3][11] Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[12]

  • Quantitative Assessment (Post-Extraction Spike): This is the more common approach where the peak response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration.[9][11] The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 suggests ion enhancement.[9]

Troubleshooting Guides

Issue 1: Inconsistent or low internal standard (IS) response across a sample batch.

Possible Cause: Significant and variable matrix effects are impacting the ionization of the internal standard.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The chosen sample preparation method may not be sufficiently removing interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] For plasma samples, using phospholipid removal plates can be highly effective.[13][14]

  • Optimize Chromatography: Co-elution of matrix components with the analyte and IS is a primary cause of ion suppression. Modify the chromatographic conditions (e.g., gradient profile, column chemistry, mobile phase pH) to achieve better separation of Levomefolic acid from the regions of ion suppression.[15]

  • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[15][16] However, ensure that the diluted sample concentration remains above the lower limit of quantitation (LLOQ).

Issue 2: Poor accuracy and precision in quality control (QC) samples.

Possible Cause: The matrix effect is not being adequately compensated for by the internal standard, or the calibration curve is not representative of the study samples.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples.[16] This helps to ensure that the calibrators and the samples experience similar matrix effects.

  • Verify Internal Standard Suitability: Although you are using a stable isotope-labeled analyte, which often serves as its own internal standard in dilution assays, ensure that if a separate SIL-IS is used, it co-elutes perfectly with the analyte. Even minor shifts in retention time can lead to differential matrix effects.[8]

  • Re-evaluate Extraction Recovery: Inconsistent extraction recovery can also lead to poor accuracy and precision. Assess the recovery of both the analyte and the internal standard at low, medium, and high concentrations.

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Factor
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike Levomefolic acid-¹³C,d₃ and its SIL internal standard into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract six different lots of blank biological matrix (e.g., human plasma). Spike the analyte and IS into the post-extracted matrix at the same low and high concentrations as Set A.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each lot:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Assess the Results: The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%.

Table 1: Example Matrix Factor Assessment Data

Sample LotAnalyte MF (Low QC)IS MF (Low QC)IS-Normalized MF (Low QC)Analyte MF (High QC)IS MF (High QC)IS-Normalized MF (High QC)
10.780.800.9750.850.870.977
20.820.811.0120.880.861.023
30.750.770.9740.830.840.988
40.850.860.9880.900.910.989
50.790.781.0130.860.880.977
60.810.830.9760.870.890.978
Mean 0.80 0.81 0.990 0.86 0.88 0.989
%CV 4.6% 4.0% 1.9% 2.9% 2.8% 1.7%
Protocol 2: Comparison of Sample Preparation Techniques
  • Pool blank human plasma.

  • Prepare three sets of samples by spiking Levomefolic acid-¹³C,d₃ at a medium QC concentration.

  • Process each set with a different sample preparation technique:

    • Method A: Protein Precipitation (PPT) with acetonitrile.

    • Method B: Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE).

    • Method C: Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Analyze the extracted samples and calculate the signal-to-noise (S/N) ratio for the analyte peak.

  • Perform a post-extraction spike experiment on blank extracts from each method to determine the matrix factor.

Table 2: Comparison of Sample Preparation Methods on Analyte Signal and Matrix Effect

Sample Preparation MethodMean Analyte Peak AreaMean Signal-to-Noise (S/N)Mean Matrix Factor (MF)
Protein Precipitation (PPT)85,6001500.65 (Ion Suppression)
Liquid-Liquid Extraction (LLE)115,2002800.88 (Minor Suppression)
Solid-Phase Extraction (SPE)145,8005500.98 (Negligible Effect)

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation start Start Bioanalytical Method Development qual_assessment Qualitative Assessment (Post-Column Infusion) start->qual_assessment Initial Screening quant_assessment Quantitative Assessment (Post-Extraction Spike) qual_assessment->quant_assessment Confirm with Quantitative Data decision Significant Matrix Effect? quant_assessment->decision sample_prep Optimize Sample Preparation (e.g., SPE, LLE, PLR) decision->sample_prep Yes final_method Final Validated Method decision->final_method No chromatography Optimize Chromatography (e.g., Gradient, Column) sample_prep->chromatography dilution Sample Dilution chromatography->dilution revalidate Re-evaluate Matrix Effect dilution->revalidate revalidate->decision Iterate if necessary

Caption: Workflow for assessing and mitigating matrix effects.

Caption: Mechanism of ion suppression in Electrospray Ionization (ESI).

TroubleshootingDecisionTree cluster_solutions Potential Solutions start Inconsistent Results / Low Signal check_is Check IS Absolute Response start->check_is is_ok IS Response Stable? check_is->is_ok improve_cleanup Improve Sample Cleanup (SPE > LLE > PPT) is_ok->improve_cleanup No (Variable IS) check_recovery Check Extraction Recovery is_ok->check_recovery Yes (Stable IS) optimize_lc Optimize Chromatography improve_cleanup->optimize_lc dilute Dilute Sample optimize_lc->dilute

Caption: Decision tree for troubleshooting matrix effects.

References

Stability of Levomefolic acid-13C,d3 in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability of Levomefolic acid-13C,d3 in various solvents and under different storage conditions. The stability of the isotopically labeled this compound is comparable to its unlabeled counterpart, Levomefolic acid (also known as 5-methyltetrahydrofolate or 5-MTHF). Therefore, the data presented here for 5-MTHF is directly applicable to the handling and storage of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues and questions researchers may encounter during their experiments involving this compound.

Q1: My this compound solution appears to have degraded. What are the common causes?

A1: Degradation of this compound in solution is most commonly caused by one or more of the following factors:

  • Oxidation: Levomefolic acid is highly susceptible to oxidation, which is a primary degradation pathway.[1][2] The presence of dissolved oxygen in the solvent can significantly accelerate its degradation.

  • Inappropriate pH: The stability of Levomefolic acid is pH-dependent. It is generally less stable in acidic conditions.[3]

  • Exposure to Light: Levomefolic acid is sensitive to light, particularly UV radiation, which can induce photodegradation.[1][4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.[1][5]

  • Improper Storage Duration: Aqueous solutions of Levomefolic acid are not recommended for long-term storage; it is advised to use them within a day.[6]

Q2: I am seeing unexpected peaks in my chromatogram when analyzing my sample. What could they be?

A2: Unexpected peaks are likely degradation products of Levomefolic acid. The primary degradation products formed through oxidation and other pathways include:

  • 5-Methyldihydrofolic acid [6][7]

  • p-Aminobenzoyl-L-glutamic acid (pABG) [6][7]

  • An s-triazine derivative [6]

The formation of these products indicates that the sample may have been exposed to adverse conditions such as oxygen, light, or inappropriate pH.

Q3: How can I prevent the degradation of my this compound solution?

A3: To minimize degradation and ensure the stability of your this compound solution, follow these best practices:

  • Use High-Purity, Degassed Solvents: To minimize oxidative degradation, use solvents that have been degassed by methods such as sonication, sparging with an inert gas (e.g., nitrogen or argon), or freeze-pump-thaw cycles.

  • Add Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or Vitamin E can significantly protect Levomefolic acid from oxidative degradation.[1][8]

  • Control pH: Prepare solutions in buffers with a neutral to slightly alkaline pH. The optimal pH for stability has been reported to be around 7.0 or slightly higher.[9]

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Maintain Low Temperatures: Store stock solutions at -80°C for long-term stability (up to 1 year) and working solutions at -20°C for shorter periods.[10] For aqueous solutions, it is recommended to prepare them fresh before use.[6]

  • Prepare Solutions Freshly: Whenever possible, prepare working solutions of this compound immediately before use, especially for aqueous solutions.

Q4: What are the recommended storage conditions for solid this compound?

A4: Solid this compound is significantly more stable than its solutions. For long-term storage, it should be kept at -20°C. Under these conditions, it is reported to be stable for at least four years.[6]

Data Presentation: Stability of Levomefolic Acid (5-MTHF)

The following tables summarize the quantitative data on the stability of Levomefolic acid under various conditions. This data serves as a reliable guide for the stability of this compound.

Table 1: Thermal and pH Stability of 5-MTHF in Aqueous Buffer

TemperaturepHDegradation Rate Constant (k, min⁻¹)Half-life (t½, min)Reference
100°C32.8 x 10⁻²~25[11]
100°C7--[11]
80°C3--[12]
80°C7--[12]
60°C3--[12]
60°C7--[12]

Data for pH 7 at 100°C and for other temperatures at pH 3 and 7 were mentioned as being determined but specific values were not extracted.

Table 2: Influence of Oxygen and Light on 5-MTHF Stability in Aqueous Solution (0.1 M Phosphate (B84403) Buffer, pH 7)

ConditionTemperatureDurationRetention (%)Reference
Light Exposure85°C15 min58.45 ± 1.16[1]
Dark85°C15 min72.86 ± 2.15[1]
Air (Oxygen)85°C15 min17.29 ± 1.24[1]
Nitrogen (Anaerobic)85°C15 min72.86 ± 2.15[1]

Table 3: Photodegradation of 5-MTHF in Aqueous Solution

ParameterValueConditionReference
Degradation Rate Constant (k)9.2 x 10⁻³ min⁻¹UVB irradiation (280-350 nm)[4]
Half-life (t½)~75 minUVB irradiation (280-350 nm)Calculated from[4]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M NaOH. Incubate at a controlled temperature for a defined period.

    • Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Neutralization and Dilution: After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples and an unstressed control sample by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products. Calculate the percentage of degradation.

Protocol 2: Stability-Indicating RP-HPLC Method for Levomefolic Acid

This protocol is a representative example of an HPLC method for the analysis of Levomefolic acid and its degradation products.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a gradient or isocratic mixture of phosphate buffer (e.g., 25 mM, pH adjusted) and acetonitrile (B52724) or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of Levomefolic acid, which is around 290 nm.

  • Column Temperature: Maintain at a constant temperature, for example, 30°C.

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to an appropriate concentration within the linear range of the method.

Visualizations

degradation_pathway cluster_conditions Stress Conditions cluster_pathway Degradation Pathway Oxygen Oxygen / Air LM This compound Oxygen->LM Light Light (UV) Light->LM Heat Heat Heat->LM Acid Acidic pH Acid->LM MDHF 5-Methyldihydrofolic acid LM->MDHF Oxidation PABG p-Aminobenzoyl-L-glutamic acid LM->PABG Cleavage Triazine s-Triazine derivative LM->Triazine Further Degradation

Caption: Degradation pathway of Levomefolic acid under various stress conditions.

Caption: Experimental workflow for a forced degradation study of Levomefolic acid.

References

Troubleshooting poor chromatographic peak shape for Levomefolic acid-13C,d3.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape with Levomefolic acid-13C,d3.

Frequently Asked Questions (FAQs)

Q1: I am observing peak tailing for my this compound standard. What are the common causes?

A1: Peak tailing for this compound is often attributed to several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of Levomefolic acid, leading to tailing.[1] This is a common issue for basic compounds.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Levomefolic acid, both ionized and unionized forms of the molecule can exist, resulting in peak tailing or splitting.[2]

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column frit or packing material can distort peak shape.[3]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[1]

Q2: My this compound peak is splitting into two. What could be the reason?

A2: Peak splitting is a common problem when using isotopically labeled internal standards. The primary reasons include:

  • Chromatographic Isotope Effect: The substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of the molecule, leading to a slight difference in retention time compared to the unlabeled analog.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier. This can result in partial separation from any co-eluting unlabeled Levomefolic acid, appearing as peak splitting.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[5]

  • Column Void or Channeling: A void at the column inlet or channels in the packing bed can cause the sample to travel through different paths, resulting in a split peak.[1]

Q3: Can the combined 13C and d3 labeling in this compound affect its chromatographic behavior?

A3: Yes. While 13C labeling generally has a negligible effect on chromatographic retention, deuterium labeling can lead to a noticeable chromatographic isotope effect.[4] The C-D bond is slightly shorter and stronger than the C-H bond, which can reduce the hydrophobicity of the molecule. In reversed-phase HPLC, this typically results in a slightly shorter retention time for the deuterated compound compared to its non-deuterated counterpart. This difference in retention can be a source of peak splitting if the labeled and unlabeled compounds are not fully resolved.

Q4: How can I improve the peak shape of my this compound?

A4: To improve peak shape, consider the following troubleshooting steps:

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of Levomefolic acid to ensure it is in a single ionic form.[6]

  • Use Mobile Phase Additives: Incorporating additives like trifluoroacetic acid (TFA) or formic acid can help to mask residual silanol interactions and improve peak symmetry.[7]

  • Reduce Injection Volume/Concentration: If column overload is suspected, dilute your sample and inject a smaller volume.[1]

  • Employ a Guard Column: A guard column can protect the analytical column from contaminants, extending its life and maintaining good peak shape.[3]

  • Ensure Proper Column Equilibration: Thoroughly equilibrate the column with the mobile phase before each injection.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column Maintenance & Sample cluster_4 Resolution PoorPeakShape Poor Peak Shape (Tailing/Splitting) CheckSystem Check HPLC System (Leaks, Connections) PoorPeakShape->CheckSystem CheckMethod Verify Method Parameters (Flow Rate, Gradient) CheckSystem->CheckMethod OptimizepH Adjust Mobile Phase pH CheckMethod->OptimizepH If problem persists Additives Incorporate Additives (e.g., TFA, Formic Acid) OptimizepH->Additives GoodPeakShape Good Peak Shape OptimizepH->GoodPeakShape Problem Resolved FlushColumn Flush Column Additives->FlushColumn If problem persists Additives->GoodPeakShape Problem Resolved ReduceLoad Reduce Sample Load FlushColumn->ReduceLoad FlushColumn->GoodPeakShape Problem Resolved GuardColumn Use Guard Column ReduceLoad->GuardColumn ReduceLoad->GoodPeakShape Problem Resolved GuardColumn->GoodPeakShape Problem Resolved

Caption: A logical workflow for troubleshooting poor chromatographic peak shape.

Quantitative Data Summary

The following table summarizes the potential impact of deuterium labeling on the retention time of Levomefolic acid. Note that the exact retention time shift will depend on the specific chromatographic conditions.

AnalyteIsotopic LabelExpected Retention Time Shift (vs. Unlabeled) in RP-HPLCReference
Levomefolic acid-d3Elutes slightly earlier[4]
Folic acid-d2Elutes slightly earlier[8]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for achieving symmetrical peak shape for this compound.

Methodology:

  • Prepare a series of mobile phase buffers: Prepare identical mobile phases (e.g., Acetonitrile (B52724):Water with a constant buffer concentration) but adjust the pH of the aqueous portion across a range (e.g., pH 2.5, 3.0, 3.5, 4.0, 6.0, 6.5, 7.0) using a suitable acid or base (e.g., phosphoric acid or ammonium (B1175870) hydroxide).[9]

  • Equilibrate the column: For each mobile phase, flush the HPLC column for at least 30 minutes or until a stable baseline is achieved.[10]

  • Inject the standard: Inject a standard solution of this compound.

  • Analyze the chromatogram: Evaluate the peak shape (tailing factor or asymmetry factor) for each pH condition.

  • Select the optimal pH: Choose the pH that provides the most symmetrical peak with a tailing/asymmetry factor closest to 1.

Protocol 2: HPLC Column Flushing and Cleaning

Objective: To remove contaminants from the HPLC column that may be causing poor peak shape.

Methodology for Reversed-Phase C18 Columns:

  • Disconnect the column from the detector.

  • Flush with water: Wash the column with HPLC-grade water at a flow rate of 1 mL/min for 30 minutes to remove any buffer salts.[11]

  • Flush with organic solvent: Wash the column with 80% acetonitrile in water at 1 mL/min for 30 minutes.[11]

  • For strongly retained contaminants: A more rigorous cleaning may be necessary. A generic flushing sequence is as follows, using at least 10 column volumes for each step:

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Re-equilibrate with the mobile phase.

  • Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

Signaling Pathway and Experimental Workflow Diagrams

Troubleshooting Logic Diagram

This diagram outlines the decision-making process for addressing poor peak shape.

TroubleshootingLogic Start Poor Peak Shape Observed IsTailing Is the peak tailing? Start->IsTailing IsSplitting Is the peak splitting? IsTailing->IsSplitting No AdjustpH Adjust Mobile Phase pH IsTailing->AdjustpH Yes CheckIsotopeEffect Consider Isotope Effect IsSplitting->CheckIsotopeEffect Yes CheckColumnHealth Check Column Health (Flush/Replace) IsSplitting->CheckColumnHealth No End Peak Shape Improved AdjustpH->End CheckIsotopeEffect->End ReduceSampleLoad Reduce Sample Concentration/ Injection Volume CheckColumnHealth->ReduceSampleLoad ReduceSampleLoad->End

Caption: Decision tree for troubleshooting chromatographic peak shape issues.

References

Technical Support Center: Optimizing Sample Extraction Recovery for Levomefolic acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the sample extraction recovery of Levomefolic acid-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for extracting this compound from biological matrices like plasma?

A1: The most prevalent and effective methods for extracting this compound and other folates from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] PPT is a simpler and faster method, while SPE can provide a cleaner extract, which can reduce matrix effects in downstream analyses such as LC-MS/MS.[1][2]

Q2: Why is the recovery of my this compound internal standard consistently low?

A2: Low recovery of this compound can stem from several factors:

  • Suboptimal Extraction Technique: The chosen extraction method (PPT, LLE, or SPE) may not be optimized for your specific sample matrix.[1]

  • Analyte Degradation: Folates are notoriously unstable and susceptible to oxidation, light, and heat.[3][4][5]

  • Inefficient Protein Binding Disruption: Levomefolic acid binds to plasma proteins, and if this binding is not effectively disrupted during extraction, recovery will be poor.[1]

  • Incorrect pH: The pH of the sample and extraction solvents is critical for the extraction efficiency of folates.[1][6]

  • Inappropriate Solvent Selection: The polarity and type of organic solvent used are crucial for achieving high recovery.[1]

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: To minimize degradation, it is highly recommended to incorporate an antioxidant, such as ascorbic acid, into your plasma samples and extraction solutions.[1] Additionally, working with chilled samples and reagents, minimizing exposure to light, and processing samples promptly will enhance stability.[1][5]

Q4: What is the purpose of using an isotopically labeled internal standard like this compound?

A4: A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in bioanalytical methods.[5] It is a compound with nearly identical physicochemical properties to the analyte of interest, which is added to the sample before extraction. The SIL-IS helps to compensate for variability in sample preparation, matrix effects, and instrument response.[5]

Troubleshooting Guides

Low Recovery Issues
Issue Potential Cause Recommended Solution
Consistently Low Recovery Suboptimal extraction method.Re-evaluate and optimize your chosen extraction method (PPT, LLE, or SPE). Consider switching to a different method if optimization fails.
Analyte degradation.Add an antioxidant like ascorbic acid to all solutions.[1] Work on ice and protect samples from light.[1][5]
Incomplete disruption of plasma protein binding.Ensure effective protein denaturation during the protein precipitation step, typically with an organic solvent.[1]
Incorrect pH of extraction solutions.Adjust the pH of your sample and extraction solvents. For acidic analytes, acidifying the sample can improve partitioning into the organic phase.[7][8]
Inappropriate extraction solvent.Optimize the solvent type and polarity to match the analyte. For LLE, a solvent with a similar polarity to the analyte is often best.[3][9]
Variable Recovery Between Samples Inconsistent sample handling.Standardize all sample handling procedures, ensuring consistent timing, temperature, and light exposure for all samples.[10]
Incomplete solvent evaporation.Ensure the evaporation step to dryness is complete before reconstitution.
Incomplete reconstitution of the dried extract.Vortex or sonicate the sample after adding the reconstitution solvent to ensure the analyte is fully redissolved. The reconstitution solvent should be similar to the initial mobile phase of your LC method.[1]
Matrix Effect Issues
Issue Potential Cause Recommended Solution
Ion Suppression or Enhancement in LC-MS/MS Presence of residual proteins or phospholipids.Utilize a protein precipitation plate with a filter or a phospholipid removal plate.[1] An optimized SPE protocol is also highly effective at removing these interferences.[1][2]
High concentration of co-eluting matrix components.Dilute the sample extract to mitigate matrix effects.[1] Improve the chromatographic separation to resolve the analyte from interfering compounds.

Experimental Protocols

Protein Precipitation (PPT)

This protocol offers a rapid and straightforward method for removing the majority of proteins from plasma samples.[1]

  • Sample Preparation: Thaw plasma samples on ice.

  • Aliquot: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Spike Internal Standard: Add the this compound internal standard to the plasma sample.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile (B52724) (containing an antioxidant like 0.1% ascorbic acid).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.[1]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.[1]

Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to PPT and can be optimized for higher selectivity.[1] The following is a general protocol using a reversed-phase SPE cartridge.

  • Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add the internal standard. Acidify the sample with a weak acid to a pH below the pKa of Levomefolic acid to ensure it is in a neutral form for better retention on a reversed-phase sorbent.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[11]

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[1]

  • Elution: Elute the analyte with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile). Consider adding a small amount of a weak base to the elution solvent to facilitate the elution of the acidic analyte.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation Workflow ppt_start Start: Plasma Sample ppt_is Spike Internal Standard ppt_start->ppt_is ppt_solvent Add Precipitation Solvent ppt_is->ppt_solvent ppt_vortex Vortex ppt_solvent->ppt_vortex ppt_incubate Incubate at -20°C ppt_vortex->ppt_incubate ppt_centrifuge Centrifuge ppt_incubate->ppt_centrifuge ppt_supernatant Transfer Supernatant ppt_centrifuge->ppt_supernatant ppt_evaporate Evaporate to Dryness ppt_supernatant->ppt_evaporate ppt_reconstitute Reconstitute ppt_evaporate->ppt_reconstitute ppt_end Analysis ppt_reconstitute->ppt_end

Caption: Protein Precipitation Workflow Diagram.

spe_workflow cluster_spe Solid-Phase Extraction Workflow spe_start Start: Plasma Sample spe_pretreat Pre-treat Sample spe_start->spe_pretreat spe_condition Condition Cartridge spe_pretreat->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evaporate Evaporate Eluate spe_elute->spe_evaporate spe_reconstitute Reconstitute spe_evaporate->spe_reconstitute spe_end Analysis spe_reconstitute->spe_end

Caption: Solid-Phase Extraction Workflow Diagram.

troubleshooting_low_recovery cluster_troubleshooting Troubleshooting Low Recovery start Low Recovery Observed check_degradation Check for Degradation start->check_degradation add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) check_degradation->add_antioxidant Yes optimize_extraction Optimize Extraction Method check_degradation->optimize_extraction No add_antioxidant->optimize_extraction adjust_ph Adjust pH optimize_extraction->adjust_ph pH Issue change_solvent Change Solvent optimize_extraction->change_solvent Solvent Issue check_protein_binding Check Protein Binding Disruption optimize_extraction->check_protein_binding Method OK adjust_ph->check_protein_binding change_solvent->check_protein_binding improve_denaturation Improve Denaturation (e.g., Vortexing, Incubation) check_protein_binding->improve_denaturation Yes end Recovery Improved check_protein_binding->end No improve_denaturation->end

Caption: Troubleshooting Logic for Low Recovery.

References

Minimizing isotopic interference in Levomefolic acid-13C,d3 tracer studies.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Levomefolic Acid-13C,d3 Tracer Studies

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing isotopic interference in this compound tracer studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound tracer studies?

A1: Isotopic interference occurs when the measured mass-to-charge ratio (m/z) of the analyte (endogenous Levomefolic acid) overlaps with the m/z of the stable isotope-labeled tracer (this compound) or vice versa. This is primarily due to the natural abundance of heavy isotopes (like 13C, 2H, 15N, 18O) in the unlabeled analyte, which can generate a signal at the same m/z as the tracer, leading to an overestimation of the tracer concentration or an underestimation of the analyte.

Q2: What are the primary sources of this interference?

A2: The main sources are:

  • Natural Isotopic Abundance: Unlabeled Levomefolic acid contains naturally occurring heavy isotopes. For a molecule with many carbon atoms, the probability of it containing at least one 13C atom (the M+1 isotopologue) is significant and can interfere with the tracer signal.[1][2][3]

  • Isotopic Purity of the Tracer: The this compound tracer is not 100% pure and contains a small percentage of unlabeled (M+0) or partially labeled molecules, which can interfere with the analyte signal.

  • Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, tissue) can suppress or enhance the ionization of the analyte or tracer, indirectly affecting the measured isotopic ratios.[4][5]

  • Isobaric Interference: This occurs when different molecules have the same nominal mass-to-charge ratio. While less common with high-resolution mass spectrometry, it can still be a factor.[4][6]

Q3: Why is it critical to correct for isotopic interference?

A3: Correcting for this interference is essential for the accurate quantification of metabolic fluxes and analyte concentrations.[2] Failure to do so can lead to distorted data and incorrect biological interpretations, such as underestimating concentrations in isotope dilution mass spectrometry.[2][7]

Q4: What is a mass isotopomer distribution (MID)?

A4: A mass isotopomer distribution (MID) describes the proportion of molecules of a compound that have different masses due to the number of heavy isotopes they contain.[3] For example, M+0 is the molecule with no heavy isotopes (monoisotopic mass), M+1 has one extra neutron, M+2 has two, and so on. Accurate tracer studies rely on correcting the measured MID for natural isotope abundances.[1][3]

Troubleshooting Guide

This section addresses common issues encountered during this compound experiments.

Problem 1: High background signal observed at the tracer's m/z in blank samples.

Possible Cause Troubleshooting Step
Contamination Analyze extraction blanks to check for contamination from labware (e.g., plasticizers, polymers), solvents, or reagents.[8][9] Ensure high-purity solvents and clean extraction procedures.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover in the LC-MS/MS system. Optimize the autosampler wash protocol and chromatography.
Natural Abundance Even in a blank matrix, other endogenous compounds may have naturally abundant isotopes that interfere. Ensure chromatographic separation is adequate.

Problem 2: Inaccurate or inconsistent quantification of the analyte-to-tracer ratio.

Possible Cause Troubleshooting Step
Isotopic Interference The M+1 or M+2 peak of the unlabeled analyte is interfering with the tracer signal. This is the most common issue. Solution: Apply a natural abundance correction algorithm.[1][2][10]
Poor Chromatography Co-elution of matrix components is causing ion suppression or enhancement. Solution: Optimize the LC gradient to better separate the analyte from interfering matrix components.[4]
Non-Linearity The detector may be saturated at high concentrations. Solution: Dilute samples to fall within the linear range of the standard curve. Verify the dynamic range of your assay.

Problem 3: The calculated tracer enrichment appears unexpectedly low.

Possible Cause Troubleshooting Step
Analyte Interference A significant portion of the unlabeled analyte's isotopic tail is contributing to the tracer's primary signal, artificially inflating the denominator (analyte) relative to the numerator (tracer). Solution: Implement a robust isotopic correction algorithm.[3][11]
Tracer Degradation Levomefolic acid and other folates are sensitive to oxidation and light. Solution: Ensure proper sample handling and storage. Use antioxidants like ascorbic acid in your sample preparation.[12][13]
Sub-optimal MS/MS Parameters Fragmentation patterns may not be optimal for distinguishing between the analyte and tracer. Solution: Re-optimize collision energy and select unique, stable fragment ions for both the analyte and the tracer.
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in stable isotope tracer experiments.

TroubleshootingWorkflow start Inaccurate/Inconsistent Quantification check_blanks Step 1: Analyze Blank Samples (Solvent & Matrix) start->check_blanks is_blank_clean Is Blank Clean? check_blanks->is_blank_clean troubleshoot_contamination Action: Troubleshoot Contamination (Solvents, Labware, Carryover) is_blank_clean->troubleshoot_contamination No check_chromatography Step 2: Evaluate Peak Shape & Co-elution is_blank_clean->check_chromatography Yes troubleshoot_contamination->check_blanks is_peak_good Good Peak Shape & Separation? check_chromatography->is_peak_good optimize_lc Action: Optimize LC Method (Gradient, Column, Flow Rate) is_peak_good->optimize_lc No apply_correction Step 3: Apply Isotopic Abundance Correction is_peak_good->apply_correction Yes optimize_lc->check_chromatography is_data_corrected Is Data Corrected? apply_correction->is_data_corrected implement_algorithm Action: Implement Correction Algorithm (e.g., IsoCorrectoR) is_data_corrected->implement_algorithm No final_review Final Review: Verify Standard Curve & QCs is_data_corrected->final_review Yes implement_algorithm->final_review end Quantification is Reliable final_review->end

Caption: Troubleshooting workflow for isotopic interference.

Experimental Protocols & Data Correction

Recommended LC-MS/MS Protocol for Levomefolic Acid

This protocol is a general guideline and should be optimized for your specific instrumentation and matrix.

1. Sample Preparation (Human Serum)

  • To 200 µL of serum, add 20 µL of an internal standard solution (this compound in 1 g/L ascorbic acid).[12]

  • Vortex briefly to mix.

  • Add 600 µL of acetonitrile (B52724) (containing 0.5% acetic acid) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microtiter plate or vial.

  • Evaporate the solvent under a stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (water with 0.1% formic acid).[13]

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[14]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analyte, and then re-equilibrate.

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Selected Reaction Monitoring (SRM)

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Levomefolic Acid (Analyte)460.2313.1Product ion corresponds to the p-aminobenzoylglutamate moiety.
This compound (Tracer)464.2317.1The +4 Da shift is maintained in the fragment ion.

Note: These m/z values should be confirmed and optimized on your specific instrument.

Isotopic Abundance Correction

The contribution of naturally occurring isotopes from the unlabeled analyte to the tracer signal must be computationally removed.

Conceptual Workflow for Data Correction

CorrectionWorkflow rawData Acquire Raw MS Data (Analyte & Tracer MIDs) applyAlgorithm Apply Correction Algorithm to Raw Sample Data rawData->applyAlgorithm unlabeledData Analyze Unlabeled Standard to Determine Natural Isotope Distribution (M+1, M+2...) correctionMatrix Construct Correction Matrix Based on Elemental Formula and Isotope Abundances unlabeledData->correctionMatrix tracerPurity Determine Isotopic Purity of Tracer Stock (M+0, M+1...) tracerPurity->correctionMatrix correctionMatrix->applyAlgorithm correctedData Generate Corrected MIDs (Free of Natural Abundance Interference) applyAlgorithm->correctedData quantification Perform Final Quantification correctedData->quantification

Caption: Workflow for natural isotopic abundance correction.

Quantitative Data Example

The following table shows a hypothetical but realistic mass isotopomer distribution for Levomefolic acid before and after correction.

Isotopologue Raw Measured Intensity (Analyte) Natural Abundance Contribution (%) Corrected Intensity (Analyte)
M+01,000,000100% (Reference)1,000,000
M+1250,000~23.1%19,000
M+245,000~3.2%13,000
M+36,000~0.3%5,700
M+4 (Tracer) 500,000 ~0.02% 499,980

Note: The "Natural Abundance Contribution" is calculated based on the elemental formula of Levomefolic Acid (C20H25N7O6). The correction reveals the true tracer signal by subtracting the contribution from the unlabeled analyte.

Biochemical Context: Folate Metabolism

Levomefolic acid (5-methyltetrahydrofolate) is a key component of the one-carbon metabolism pathway, which is crucial for nucleotide synthesis and methylation reactions.[15][16][17] Understanding this pathway provides context for the tracer studies.

FolateCycle THF THF (Tetrahydrofolate) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF DHF DHF (Dihydrofolate) DHF->THF DHFR MethyleneTHF->THF SHMT MethylTHF 5-Methyl-THF (Levomefolic Acid) MethyleneTHF->MethylTHF MTHFR dNTP Nucleotide Synthesis MethyleneTHF->dNTP MethylTHF->THF MS Serine Serine Glycine Glycine Serine->Glycine Hcy Homocysteine Met Methionine Hcy->Met SAM SAM Met->SAM SAH SAH SAM->SAH Methyl- transferase Methylation DNA/Protein Methylation SAM->Methylation SAH->Hcy

Caption: Simplified one-carbon metabolism pathway.

References

Common pitfalls in quantifying Levomefolic acid-13C,d3 and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Levomefolic acid-13C,d3 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation and Stability

Q1: My this compound signal is low or inconsistent. Could it be a stability issue during sample preparation?

A1: Yes, folates, including Levomefolic acid, are susceptible to degradation.[1] Key factors affecting stability are oxidation, light, temperature, and pH.[1][2]

Troubleshooting Steps:

  • Antioxidant Addition: Folates are prone to oxidation.[3] It is crucial to add an antioxidant like ascorbic acid (e.g., 1 g/L) to your samples, calibration standards, and quality controls to prevent degradation.[3][4]

  • Light Protection: Folates are light-sensitive.[5] Use amber vials or wrap tubes in aluminum foil during sample preparation and storage.[4]

  • Temperature Control: Perform sample preparation steps at reduced temperatures, such as on ice or at 4°C, to minimize degradation.[3]

  • pH Control: Levomefolic acid is more stable at a near-neutral pH.[5] Extreme pH conditions during extraction should be avoided if possible.[6]

  • Fresh Standards: Prepare fresh working solutions of this compound for each analytical run to ensure accuracy.[7]

Q2: What is the recommended procedure for extracting Levomefolic acid from biological matrices like plasma or serum?

A2: Common and effective methods include protein precipitation (PPT) and solid-phase extraction (SPE).[8][9]

Detailed Methodologies:

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma, serum, or urine, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing an antioxidant (e.g., 0.1% ascorbic acid).[10]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[10]

Protocol 2: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.[11]

  • Centrifugation: Vortex and centrifuge to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol, followed by water.[11]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[11]

  • Elution: Elute Levomefolic acid and the internal standard with an appropriate solvent like methanol or acetonitrile, which may contain a small amount of acid or base.[11]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute it in the mobile phase for LC-MS/MS analysis.[11]

dot

Troubleshooting Workflow for Analyte Instability start Low or Inconsistent IS Signal check_stability Assess Analyte Stability start->check_stability add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) check_stability->add_antioxidant Oxidation? protect_light Protect from Light (Amber Vials) check_stability->protect_light Light Exposure? control_temp Control Temperature (Use Ice/4°C) check_stability->control_temp High Temp? control_ph Maintain Neutral pH check_stability->control_ph Extreme pH? fresh_standards Prepare Fresh Standards check_stability->fresh_standards Old Standards? end Consistent Signal Achieved add_antioxidant->end protect_light->end control_temp->end control_ph->end fresh_standards->end

Caption: Troubleshooting workflow for analyte instability.

Chromatography and Mass Spectrometry

Q3: I'm observing poor peak shape and resolution. What are the optimal LC conditions for Levomefolic acid analysis?

A3: Reversed-phase chromatography using a C18 column is standard for folate analysis.

Typical LC Parameters:

  • Column: A C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution with an aqueous mobile phase containing an acidifier (e.g., 0.1-0.5% formic acid or acetic acid) and an organic mobile phase (e.g., methanol or acetonitrile) is typical.[4][9]

  • Flow Rate: A flow rate of 0.3-0.4 mL/min is often employed.[4]

  • Column Temperature: Maintaining a controlled column temperature (e.g., 30°C) can improve reproducibility.[4]

Troubleshooting Poor Chromatography:

  • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Levomefolic acid.

  • Gradient Optimization: Modify the gradient slope to improve the separation of Levomefolic acid from matrix components.

  • Column Choice: If issues persist, consider a different C18 column from another manufacturer or a column with a different particle size.

Q4: How can I be sure I am accurately quantifying Levomefolic acid and not an interfering compound?

A4: Isobaric interference is a known issue in folate analysis. The biologically inactive degradation product of 5-methyltetrahydrofolate, MeFox, is isobaric with the biologically active 5-formyltetrahydrofolate and can interfere with its quantification if not properly separated.[12]

Strategies to Avoid Isobaric Interference:

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of Levomefolic acid from any potential isobaric interferences.[13]

  • Unique Mass Transitions: Use specific and unique MRM (Multiple Reaction Monitoring) transitions for this compound that are not shared by potential interferences. This requires careful optimization of the precursor and product ions in the mass spectrometer.[12][13]

dot

Strategies to Mitigate Isobaric Interference start Inaccurate Quantification (Potential Interference) chromatography Optimize Chromatographic Separation start->chromatography mass_spec Select Unique Mass Transitions (MRM) start->mass_spec baseline Achieve Baseline Resolution chromatography->baseline unique_ions Identify Specific Precursor/Product Ions mass_spec->unique_ions end Accurate Quantification baseline->end unique_ions->end

Caption: Strategies to mitigate isobaric interference.

Matrix Effects and Isotopic Interference

Q5: How do I evaluate and minimize matrix effects in my assay?

A5: Matrix effects occur when co-eluting substances from the biological matrix affect the ionization efficiency of the analyte, leading to ion suppression or enhancement.[14][15]

Protocol for Evaluating Matrix Effects: This protocol uses the post-extraction spike method to quantify the matrix effect.[14]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.

    • Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into the biological matrix before extraction.

  • Analyze and Calculate:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF close to 1 suggests minimal matrix effect.

    • Recovery = (Peak Area in Set C) / (Peak Area in Set B)

    • The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15% across at least six different lots of the biological matrix.[16]

Strategies to Minimize Matrix Effects:

  • Improve Sample Cleanup: Use a more rigorous extraction method, such as SPE, to remove interfering matrix components.

  • Optimize Chromatography: Adjust the LC method to separate the analyte from the regions where matrix effects are observed.

  • Dilution: Diluting the sample can reduce the concentration of interfering components.

Q6: I suspect isotopic interference from the unlabeled Levomefolic acid is affecting the quantification of this compound. How can I confirm and correct for this?

A6: Isotopic interference (crosstalk) can occur when the signal from the natural isotopes of the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard.[17]

Protocol to Assess Crosstalk:

  • Prepare Two Samples:

    • Analyte-only: A blank matrix sample spiked with a high concentration (e.g., at the upper limit of quantification) of unlabeled Levomefolic acid.

    • IS-only: A blank matrix sample spiked with this compound at the working concentration.

  • Analysis: Analyze both samples and monitor the MRM transitions for both the analyte and the internal standard.

  • Evaluation:

    • In the analyte-only sample, any signal detected in the internal standard's MRM channel is due to crosstalk.

    • The crosstalk should be less than 5% of the internal standard's response at the lower limit of quantification (LLOQ) to be considered negligible.[17]

Mitigation Strategies for Isotopic Interference:

  • Use a Higher Labeled Internal Standard: If possible, use an internal standard with a higher mass difference from the analyte.

  • Monitor Different Product Ions: Select alternative product ions for the internal standard that do not have interference from the analyte.[10]

  • Mathematical Correction: If the interference is consistent, a mathematical correction can be applied during data processing.[17]

Quantitative Data Summary

The following tables summarize typical performance characteristics and stability data for Levomefolic acid (5-methyltetrahydrofolate) analysis from various LC-MS/MS methods.

Table 1: Typical LC-MS/MS Method Performance for Levomefolic Acid (5-methylTHF)

ParameterTypical Value/RangeReference
Linearity Range0.1 - 200 nmol/L[2][7]
LLOQ0.1 - 0.5 nmol/L[2]
Accuracy (% Bias)Within ±15%[4]
Precision (%CV)< 15%[4][7]
Recovery85 - 110%[2][7]

Table 2: Stability of Levomefolic Acid (5-methylTHF) in Serum Under Different Conditions

Storage ConditionDurationStabilityReference
Room Temperature (with Ascorbic Acid)24 hours~60% of initial concentration in EDTA plasma[18]
Refrigerated (2-8°C)1 weekStable[19]
Frozen (-70°C, with Ascorbic Acid)Up to 4 years≤10% loss[8]
Freeze-Thaw Cycles (from -70°C)3 cyclesStable[19]

References

Enhancing the sensitivity of Levomefolic acid-13C,d3 detection in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Levomefolic acid and its stable isotope-labeled internal standard, Levomefolic acid-13C,d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and accuracy in complex matrices.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the detection sensitivity of the internal standard, this compound, a concern?

A1: Typically, the primary focus in a quantitative bioanalytical method is on enhancing the sensitivity of the endogenous analyte (Levomefolic acid), not the stable isotope-labeled internal standard (SIL-IS) like this compound. The SIL-IS is intentionally added at a known, consistent concentration to compensate for variability during sample preparation and to correct for matrix effects that can suppress or enhance the analyte's signal.[1][2] However, a weak or inconsistent signal from the internal standard can compromise the accuracy and precision of the entire assay. Therefore, ensuring a stable and robust signal for this compound is crucial for reliable quantification of the analyte.

Q2: What are the primary causes of a weak or inconsistent signal for this compound?

A2: Several factors can contribute to a poor signal for the internal standard:

  • Degradation: Folates, including this compound, are highly susceptible to degradation from heat, light, and oxidation.[3]

  • Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection or inadequate collision energy can lead to a weak signal.

  • Matrix Effects: Components in the biological matrix can co-elute with the internal standard and suppress its ionization in the mass spectrometer.[2][4]

  • Errors in Standard Preparation: Inaccurate concentration of the internal standard spiking solution will result in a consistently low or high signal.

  • Sample Preparation Issues: Inefficient extraction or loss of the internal standard during sample clean-up can lead to a variable signal.

Q3: How can I prevent the degradation of this compound during my experiment?

A3: To minimize degradation, it is critical to handle all solutions containing this compound with care. Folates are sensitive to light and oxidation.[3] Therefore, it is recommended to:

  • Use amber vials or wrap tubes in aluminum foil.[5]

  • Prepare and store all standards and samples at low temperatures (e.g., on ice or at 4°C).[6]

  • Add antioxidants, such as ascorbic acid, to all standard solutions and samples to prevent oxidative degradation.[5][6][7]

Q4: What is the recommended ionization mode and what are typical MRM transitions for this compound?

A4: Positive ion mode Electrospray Ionization (ESI) is the most effective and commonly used ionization technique for Levomefolic acid and its isotopologues.[1][6] To determine the optimal Multiple Reaction Monitoring (MRM) transitions, a standard solution of this compound should be infused directly into the mass spectrometer. The precursor ion will be the [M+H]+ of this compound. The product ions are then generated through collision-induced dissociation (CID) of the precursor ion. While these should be optimized in your specific instrument, the transitions for the unlabeled Levomefolic acid can serve as a starting point.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of Levomefolic acid using this compound as an internal standard.

Issue Potential Cause(s) Recommended Action(s)
Low or No Signal for this compound 1. Incorrect MS/MS transitions. 2. Degradation of the internal standard. 3. Insufficient concentration of the spiking solution. 4. Ionization suppression due to matrix effects.[2][4]1. Optimize MRM transitions by infusing a fresh standard solution. 2. Prepare fresh standards with an antioxidant (e.g., ascorbic acid) and protect from light and heat.[5][6] 3. Verify the concentration of the internal standard spiking solution. 4. Improve sample clean-up to remove interfering matrix components. Consider a more rigorous solid-phase extraction (SPE) protocol.
High Variability in this compound Signal Across Samples 1. Inconsistent sample preparation leading to variable recovery. 2. Inconsistent matrix effects between different samples.[4] 3. Pipetting errors during the addition of the internal standard.1. Ensure consistent and reproducible sample preparation steps for all samples. 2. Utilize a robust sample clean-up method like solid-phase extraction (SPE) to minimize matrix variability.[5] 3. Use calibrated pipettes and ensure proper technique when adding the internal standard.
Poor Peak Shape for this compound 1. Suboptimal chromatographic conditions. 2. Co-elution with an interfering substance. 3. Column degradation.1. Optimize the mobile phase composition, gradient, and flow rate.[5] 2. Adjust the chromatographic gradient to separate the internal standard from interfering peaks. 3. Replace the analytical column.
Analyte (Levomefolic acid) Signal is Low, but IS Signal is Strong 1. Low endogenous concentration of the analyte. 2. Inefficient extraction of the analyte compared to the internal standard. 3. Analyte degradation during sample processing.1. This may be the true result. 2. Re-evaluate the sample preparation method to ensure efficient extraction of both the analyte and internal standard. 3. Ensure the addition of antioxidants and protection from light and heat throughout the sample preparation process.

Experimental Protocols

Detailed Methodology for Quantification of Levomefolic Acid in Human Plasma

This protocol outlines a standard procedure for the extraction and analysis of Levomefolic acid from human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 200 µL of a protein precipitation solvent (e.g., methanol (B129727) or acetonitrile) containing the this compound internal standard at a known concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[5]

2. Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner samples and to minimize matrix effects, an SPE protocol is recommended.

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.[5][8]

  • Loading: Load the pre-treated plasma sample (plasma diluted with an acidic buffer) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water with a low percentage of methanol) to remove unretained matrix components.[5]

  • Elution: Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base).[5]

  • Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Parameters

The following table provides typical starting parameters for the LC-MS/MS analysis. These should be optimized for your specific instrumentation.

Parameter Typical Setting
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid[5][9]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[5][9]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL[5][9]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1][6]
MRM Transitions To be optimized by direct infusion of standards.

Data Presentation

Table 1: Representative LC-MS/MS Method Parameters
ParameterValueReference
Column Accucore C18, 100 x 2.1 mm, 2.6 µm[5]
Column Temperature 30 °C[5]
Injection Volume 10 µL[5]
Mobile Phase A 0.5% Acetic Acid in Water[5]
Mobile Phase B 80:20 Methanol:Acetonitrile[5]
Flow Rate 0.35 mL/min[5]
Run Time 6 minutes[5]
Table 2: Example Spike Recovery and Precision Data
AnalyteSpike Level (nmol/L)Mean Recovery (%)Imprecision (CV, %)Reference
5-methylTHF19.5 - 51.199.4 ± 3.62.8 - 3.6[10]
Folic Acid0.72 - 11.4100 ± 1.86.6 - 8.7[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition & Processing lcms->data troubleshooting_logic start Weak or Variable IS Signal? check_standards Check Standard Preparation - Freshly prepared? - Antioxidant added? - Protected from light? start->check_standards check_ms Optimize MS Parameters - Infuse standard - Verify MRM transitions start->check_ms check_cleanup Improve Sample Clean-up - Use SPE - Optimize wash/elute steps start->check_cleanup check_standards->check_ms check_chroma Optimize Chromatography - Adjust gradient - Check column check_ms->check_chroma check_cleanup->check_chroma good_signal Signal is Stable and Robust check_chroma->good_signal

References

Dealing with ion suppression for Levomefolic acid-13C,d3 in LC-MS/MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the LC-MS/MS analysis of Levomefolic acid-13C,d3.

Troubleshooting Guide

This guide addresses common issues related to ion suppression in a question-and-answer format, providing potential causes and solutions.

Q1: I am observing a significantly lower signal for my this compound internal standard in my plasma/serum samples compared to the neat solution. What is the likely cause?

A: This is a classic sign of ion suppression, where components in your sample matrix are interfering with the ionization of your analyte in the mass spectrometer's ion source. The most common culprits in biological matrices like plasma and serum are phospholipids.[1]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3]

    • Protein Precipitation (PPT): While a quick and simple method, it may not be sufficient to remove all ion-suppressing components, particularly phospholipids.[4]

    • Solid-Phase Extraction (SPE): This is a more selective technique that can effectively remove interfering compounds.[3] For levomefolic acid, a strong anion-exchange (SAX) SPE is a suitable option.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective at removing matrix components.[3]

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: Modify your gradient or change your column to better separate this compound from co-eluting matrix components.[3][5]

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation for polar compounds like levomefolic acid, potentially separating it from interfering phospholipids.[3][6]

  • Dilute the Sample: Diluting your sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[2] However, this will also reduce the concentration of your analyte, so this approach is best when you have sufficient sensitivity.

Q2: My calibration curve for levomefolic acid is not linear, especially at lower concentrations. Could this be due to ion suppression?

A: Yes, inconsistent ion suppression across your calibration standards can lead to non-linearity. This can happen if the matrix effect is not uniform across the concentration range.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard: Employing this compound as an internal standard is crucial as it will co-elute with the analyte and experience similar ion suppression, thus compensating for the matrix effect and improving linearity.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or serum).[3] This ensures that your calibrators and samples experience similar matrix effects.

  • Evaluate Sample Preparation: Re-evaluate your sample preparation method to ensure it is effectively removing matrix interferences. A more rigorous cleanup method like SPE might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my LC-MS/MS analysis of this compound?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest (in this case, this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in your quantitative results.

Q2: How can I quantitatively assess the degree of ion suppression in my method?

A: The most common method is the post-extraction spike method.[1][7] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

The FDA recommends that the precision of the matrix factor across at least six different lots of matrix should not exceed 15%.[8]

Q3: What are the best sample preparation techniques to minimize ion suppression for levomefolic acid?

A: The choice of sample preparation technique depends on the complexity of your matrix and the required sensitivity.

  • Protein Precipitation (PPT): A fast and simple method, but often less effective at removing phospholipids, a major source of ion suppression.[4]

  • Solid-Phase Extraction (SPE): Offers better selectivity and cleanup than PPT, leading to reduced matrix effects.[4] For levomefolic acid, strong anion-exchange (SAX) SPE is a good choice.

  • Liquid-Liquid Extraction (LLE): Can provide clean extracts but may have lower recovery for polar analytes like levomefolic acid.[4]

Q4: Can changing my chromatographic conditions help with ion suppression?

A: Yes, optimizing your chromatography is a powerful tool to mitigate ion suppression. By achieving better separation between your analyte and interfering matrix components, you can reduce their co-elution and thus the competition for ionization.[3][5] Switching from a standard C18 reversed-phase column to a HILIC column can be particularly effective for polar analytes like levomefolic acid.[3][6]

Q5: Why is it important to use a stable isotope-labeled internal standard like this compound?

A: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[9]

Quantitative Data on Matrix Effects

The following table summarizes matrix effect data for 5-methyltetrahydrofolic acid (5-M-THF), the non-labeled form of this compound, from a published study utilizing protein precipitation.

AnalyteSample Preparation MethodMatrix Factor (Mean %)RSD (%)
5-M-THFProtein Precipitation with Methanol (B129727)101.3 - 104.53.1 - 6.2

Data extracted from a study by Zhang, G. et al. (2014). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study.

This data indicates that with the specified protein precipitation method, the matrix effect for 5-M-THF was minimal and within acceptable limits. However, it is crucial to validate the matrix effect for your specific LC-MS/MS method and biological matrix.

Experimental Protocols

Protein Precipitation for Levomefolic Acid in Plasma

This protocol is adapted from a method for the analysis of folates in human plasma.

Materials:

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of the methanol solution.

  • Vortex for 3 minutes to precipitate the proteins.

  • Centrifuge at 2005 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas at 35°C.

  • Reconstitute the residue in 150 µL of the initial mobile phase.

  • Vortex for 3 minutes.

  • Centrifuge at 17024 x g for 10 minutes.

  • Inject 8 µL of the supernatant into the LC-MS/MS system.

Note: Due to the instability of folates, it is recommended to perform sample preparation under dim light and at reduced temperatures.

Solid-Phase Extraction (SPE) for Levomefolic Acid in Plasma

This protocol is a general procedure for SAX-SPE and should be optimized for your specific application.

Materials:

  • Human plasma

  • SPE sample buffer (e.g., 10 g/L ammonium formate (B1220265) with 5 g/L ascorbic acid, pH 3.2)

  • SPE wash buffer (e.g., 0.5 g/L ammonium formate with 0.05 g/L ascorbic acid, pH 3.4)

  • SPE elution solution (e.g., 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic Acid)

  • SAX SPE cartridges

  • This compound internal standard working solution

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Pre-treat the plasma sample by adding the this compound internal standard and diluting with the SPE sample buffer.

  • Centrifuge the pre-treated sample to pellet any precipitates.

  • Condition the SAX SPE cartridge with methanol followed by the SPE sample buffer.

  • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with the SPE wash buffer to remove unretained matrix components.

  • Elute the Levomefolic acid and its internal standard from the cartridge using the SPE elution solution.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshooting Troubleshooting Workflow for Ion Suppression start Low Analyte/IS Signal Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement a SIL-IS (e.g., this compound) check_is->use_is No check_sample_prep Evaluate Sample Preparation check_is->check_sample_prep Yes use_is->check_sample_prep ppt Protein Precipitation (PPT) check_sample_prep->ppt Current Method spe Solid-Phase Extraction (SPE) check_sample_prep->spe Alternative lle Liquid-Liquid Extraction (LLE) check_sample_prep->lle Alternative optimize_chrom Optimize Chromatography ppt->optimize_chrom spe->optimize_chrom lle->optimize_chrom gradient Modify Gradient Profile optimize_chrom->gradient Option column Change Column (e.g., C18 to HILIC) optimize_chrom->column Option dilute Dilute Sample gradient->dilute column->dilute end Ion Suppression Mitigated dilute->end

Caption: Troubleshooting workflow for addressing ion suppression.

MitigationStrategies Strategies to Mitigate Ion Suppression ion_suppression Ion Suppression sample_prep Sample Preparation ion_suppression->sample_prep Mitigated by chromatography Chromatography ion_suppression->chromatography Mitigated by internal_standard Internal Standard ion_suppression->internal_standard Compensated by ppt Protein Precipitation sample_prep->ppt spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle separation Improve Separation chromatography->separation hilic Use HILIC chromatography->hilic sil_is Stable Isotope-Labeled IS internal_standard->sil_is

Caption: Key strategies for mitigating ion suppression.

References

Calibration curve and linearity issues for Levomefolic acid-13C,d3 quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Levomefolic acid and its stable isotope-labeled internal standard (SIL-IS), Levomefolic acid-13C,d3.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² value < 0.995)

Q1: My calibration curve for Levomefolic acid is not linear and the coefficient of determination (R²) is below the acceptable limit of 0.995. What are the potential causes and how can I fix this?

A1: Non-linearity in LC-MS/MS calibration curves is a common issue that can stem from various sources. A low R² value indicates that the analytical response is not directly proportional to the concentration of the analyte.[1] Below are the common causes and troubleshooting steps:

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response where the signal no longer increases proportionally with concentration.[2]1. Reduce Analyte Concentration: Dilute your higher concentration standards.[3] 2. Adjust Injection Volume: Decrease the injection volume to introduce less analyte into the system.[3] 3. Modify MS Parameters: Intentionally reduce the sensitivity of the mass spectrometer by adjusting parameters like dwell time or collision energy.[2]
Matrix Effects Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of Levomefolic acid and/or its internal standard, leading to a non-linear response.[4][5]1. Improve Sample Preparation: Optimize your extraction protocol (e.g., SPE, LLE) to better remove interfering matrix components.[6] 2. Optimize Chromatography: Adjust the LC gradient to better separate Levomefolic acid from matrix interferences.[7] 3. Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects using the post-extraction spike method (see Experimental Protocols).[6]
Ionization Saturation The electrospray ionization (ESI) source can become saturated at high analyte concentrations, leading to competition for ionization and a non-linear response.[2][8]1. Dilute High-Concentration Standards: Similar to detector saturation, reducing the concentration of the upper-level calibrants can alleviate this. 2. Optimize ESI Source Parameters: Adjust parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage.
Inappropriate Regression Model Forcing a linear regression model on data that is inherently non-linear can result in a poor fit.[8]1. Use a Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to give more weight to the lower concentration points, which often have lower variance.[9][10] 2. Consider a Quadratic Fit: If the non-linearity is reproducible and justifiable, a quadratic regression model may be more appropriate.[8][11]
Cross-Contribution of Isotopes Naturally occurring isotopes of Levomefolic acid can contribute to the signal of the this compound internal standard, especially at high analyte concentrations, leading to non-linearity.[12]1. Check Purity of SIL-IS: Ensure the internal standard has high isotopic purity.[13] 2. Optimize MRM Transitions: Select product ions for the SIL-IS that have minimal cross-contribution from the analyte.[12]
Issue 2: High Variability in Internal Standard (IS) Response

Q2: The peak area of my this compound internal standard is highly variable across my sample batch. What could be causing this and how can I improve consistency?

A2: A stable internal standard response is crucial for accurate and precise quantification. High variability suggests inconsistencies in the analytical process.[14]

Troubleshooting Workflow for High IS Variability

A High Variability in IS Response B Check Sample Preparation Consistency A->B E Check for IS Degradation A->E H Assess Instrument Performance A->H C Evaluate Extraction Recovery B->C D Review Pipetting and Dilution Steps B->D F Use Antioxidants (e.g., Ascorbic Acid) E->F G Protect from Light and Heat E->G I Run System Suitability Test H->I J Check for Leaks in LC System H->J

Caption: Troubleshooting workflow for high internal standard variability.

Detailed Steps:

  • Inconsistent Sample Preparation:

    • Extraction Recovery: Ensure your sample preparation method (e.g., protein precipitation, SPE) provides consistent recovery for the SIL-IS across all samples.[14] Validate the recovery to confirm reproducibility.[7]

    • Pipetting Errors: Verify the accuracy and precision of all pipettes used for adding the internal standard and for serial dilutions.

  • Internal Standard Degradation:

    • Oxidation: Levomefolic acid and its isotopologues are susceptible to oxidation.[15][16] Always prepare stock solutions and working solutions in a solvent containing an antioxidant like ascorbic acid.[17][18]

    • Light and Temperature Sensitivity: Protect all solutions containing this compound from light and store them at appropriate temperatures (e.g., -80°C for long-term storage).[17][18]

  • Instrumental Issues:

    • System Suitability: Before running a batch, perform a system suitability test with a known standard to ensure the LC-MS/MS system is performing correctly.[14]

    • LC System Leaks: Check for any leaks in the LC system, which can cause fluctuations in flow rate and inconsistent injection volumes.[14]

Issue 3: Investigating Matrix Effects

Q3: How do I determine if matrix effects are impacting my Levomefolic acid quantification, and what are the acceptance criteria?

A3: Matrix effects occur when components in the biological sample interfere with the ionization of the analyte, leading to ion suppression or enhancement.[5][19] A stable isotope-labeled internal standard like this compound can compensate for these effects, but it's crucial to quantify them.[20][21]

Quantitative Assessment of Matrix Effects

The most common method is the post-extraction spike, which calculates a Matrix Factor (MF).[6][19]

Matrix Factor (MF) Calculation

Parameter Formula
Matrix Factor (MF) (Peak Area in Post-Spiked Matrix Extract) / (Peak Area in Neat Solution)
IS-Normalized MF (MF of Analyte) / (MF of IS)

Acceptance Criteria for Matrix Effects

Parameter Acceptance Limit
Coefficient of Variation (CV) of IS-Normalized MF The CV should be ≤15% across at least 6 different lots of the biological matrix.[22]

Logical Diagram for Matrix Effect Assessment

Start Start Matrix Effect Assessment Prepare_Sets Prepare 3 Sample Sets: - Set A: Analyte in Neat Solution - Set B: Post-Extraction Spike - Set C: Pre-Extraction Spike Start->Prepare_Sets Analyze Analyze all sets by LC-MS/MS Prepare_Sets->Analyze Calculate_MF Calculate Matrix Factor (MF) and Recovery (RE) Analyze->Calculate_MF Evaluate_CV Calculate CV of IS-Normalized MF across >= 6 matrix lots Calculate_MF->Evaluate_CV Decision Is CV <= 15%? Evaluate_CV->Decision Pass Matrix Effect is Acceptable Decision->Pass Yes Fail Matrix Effect is Unacceptable (Optimize Sample Prep / Chromatography) Decision->Fail No

Caption: Workflow for quantitative assessment of matrix effects.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol describes the preparation of a six-point calibration curve for Levomefolic acid in a biological matrix (e.g., human plasma).

  • Prepare Stock Solutions:

    • Levomefolic Acid Stock (1 mg/mL): Accurately weigh and dissolve Levomefolic acid in a solution of 1 g/L ascorbic acid in water.[18][23]

    • This compound IS Stock (1 mg/mL): Prepare the internal standard stock in the same manner.

    • Note: Protect all folate solutions from light and store at -80°C.[17]

  • Prepare Working Solutions:

    • Create a series of intermediate working solutions of Levomefolic acid by serially diluting the stock solution.

    • Prepare a single working solution of the internal standard (e.g., 200 nmol/L).[23]

  • Spike Calibration Standards:

    • Aliquot blank biological matrix (e.g., 100 µL) into labeled microcentrifuge tubes.[15]

    • Spike each tube with the appropriate Levomefolic acid working solution to achieve the desired concentrations (e.g., 0-100 nmol/L).[23][24]

    • Add a constant volume of the internal standard working solution to every tube (calibrators, QCs, and unknown samples).[15]

  • Sample Processing:

    • Proceed with the sample extraction protocol (e.g., Protein Precipitation as described below).

Protocol 2: Protein Precipitation for Plasma Samples

This protocol is a common and effective method for extracting Levomefolic acid from plasma samples.[15][21]

  • Sample Preparation:

    • Thaw plasma samples, calibrators, and QCs on ice.

    • To 100 µL of plasma (already containing IS), add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% ascorbic acid.[15]

  • Precipitation:

    • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.[15]

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[15]

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[15]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.[15]

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[15] Vortex to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Normalization Strategies for Large-Scale Metabolomics Studies Using Levomefolic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Levomefolic acid-13C,d3 as an internal standard for normalization in large-scale metabolomics studies.

Frequently Asked Questions (FAQs)

Q1: Why is normalization necessary in large-scale metabolomics studies?

A1: Normalization is a critical step to remove unwanted systematic variation from metabolomics data.[1] In large-scale studies, variability can be introduced during sample collection, preparation, and analysis, leading to systematic errors.[2] Normalization corrects for these variations, ensuring that observed differences between samples are biological rather than technical in origin. This increases the reliability of downstream statistical analysis and biological interpretation.[3][4]

Q2: What is the principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound for normalization?

A2: A SIL-IS is a form of the analyte of interest where some atoms have been replaced with their heavy stable isotopes (e.g., 13C, 15N, 2H).[5] this compound is chemically identical to its endogenous counterpart, Levomefolic acid, and thus behaves similarly during sample extraction, derivatization, and LC-MS analysis.[6] However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, any sample-to-sample variation in analytical response can be corrected by calculating the ratio of the endogenous analyte's peak area to the internal standard's peak area.[7]

Q3: What are the advantages of using a SIL-IS over other normalization methods?

A3: SIL-IS normalization is considered the "gold standard" as it accounts for variability at multiple stages, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[8] Unlike statistical normalization methods that rely on the entire dataset (e.g., total ion current normalization, median normalization), a SIL-IS provides a specific correction for the analyte it corresponds to, leading to more accurate and precise quantification.[1][2]

Q4: In which biological pathways is Levomefolic acid involved?

A4: Levomefolic acid (L-5-methyltetrahydrofolate) is the primary biologically active form of folate (Vitamin B9). It is a crucial component of one-carbon metabolism, playing a key role in DNA synthesis, repair, and methylation.[9][10] It is involved in the methylation of homocysteine to methionine, an essential amino acid and a precursor for S-adenosylmethionine (SAM), the universal methyl donor.[2][10][11]

Troubleshooting Guide

Issue 1: Low or No Signal Detected for this compound

Possible Cause Troubleshooting Step
Degradation of Internal Standard Folates, including Levomefolic acid, are susceptible to oxidation and light degradation.[12] Ensure that the this compound stock solution and samples are protected from light and stored at low temperatures (e.g., -80°C).[3] Prepare working solutions fresh and keep them on ice during use. The addition of antioxidants like ascorbic acid (e.g., 1% w/v) to all solutions is highly recommended to prevent oxidative degradation.[13][14]
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct precursor and product ion m/z transitions for this compound. These should be determined by direct infusion of a standard solution.
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters. Levomefolic acid is typically analyzed in positive ion mode. Ensure the mobile phase composition is conducive to efficient ionization.
Sample Preparation Issues Ensure the internal standard is being spiked into the samples at the intended concentration. Verify the accuracy of pipettes and dilution schemes.

Issue 2: High Variability in this compound Peak Area Across Samples

Possible Cause Troubleshooting Step
Inconsistent Spiking Ensure precise and consistent addition of the internal standard to every sample. Use a calibrated pipette and add the internal standard as early as possible in the sample preparation workflow.
Variable Matrix Effects Significant differences in the sample matrix between study groups can lead to differential ion suppression or enhancement of the internal standard.[15][16] Evaluate matrix effects by comparing the response of the internal standard in a clean solvent versus a post-extraction spiked matrix blank.[8] If significant matrix effects are present, consider additional sample cleanup steps like solid-phase extraction (SPE).
Inconsistent Sample Extraction Ensure the extraction procedure is performed uniformly across all samples. This includes consistent vortexing times, incubation periods, and solvent volumes.
Instrument Instability Monitor the performance of the LC-MS system by injecting a quality control (QC) sample containing the internal standard at regular intervals throughout the analytical run. A high coefficient of variation (CV%) in the internal standard peak area in QC samples may indicate instrument drift.

Issue 3: Poor Chromatographic Peak Shape for this compound

Possible Cause Troubleshooting Step
Column Overload Injecting too high a concentration of the internal standard or co-eluting matrix components can lead to peak fronting or tailing. Reduce the concentration of the spiked internal standard or dilute the sample.
Inappropriate Mobile Phase The mobile phase composition can significantly impact peak shape. Ensure the pH and organic solvent composition are optimized for the analysis of folates. A common mobile phase includes a C18 column with a gradient of water and acetonitrile (B52724) containing a small percentage of formic or acetic acid.[17]
Column Degradation Over time, the performance of the analytical column can degrade. If peak shape issues persist, try flushing the column or replacing it with a new one.
Sample Solvent Mismatch A mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion. If possible, the sample should be reconstituted in a solvent similar to the initial mobile phase.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the analysis of folates using stable isotope dilution LC-MS/MS. These values should be considered as a starting point, and it is essential to validate these parameters in your own laboratory.

Table 1: Recommended Concentration Ranges for this compound Internal Standard

Biological MatrixRecommended Spiking ConcentrationReference
Human Plasma/Serum10 - 50 ng/mL[17][18]
Cell Culture Extracts5 - 25 ng/mL
Tissue Homogenates20 - 100 ng/mL[19]

Table 2: Expected Performance Metrics for Levomefolic Acid Quantification

ParameterExpected ValueReference
Recovery85% - 115%[20]
Intra-day Precision (CV%)< 15%[10]
Inter-day Precision (CV%)< 15%[12]
Linearity (R²)> 0.99[21]

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a solution containing 50% methanol (B129727) in water with 1% ascorbic acid.

    • Store in an amber vial at -80°C.

  • Working Solution (1 µg/mL):

    • Dilute 10 µL of the stock solution with 990 µL of 50% methanol in water containing 1% ascorbic acid.

    • Prepare fresh daily and keep on ice.

Protocol 2: Sample Preparation for Plasma Metabolomics

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound working solution to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol containing 1% ascorbic acid.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma Sample spike Spike with This compound sample->spike precipitate Protein Precipitation (Methanol + Ascorbic Acid) spike->precipitate centrifuge Centrifugation precipitate->centrifuge dry Dry Down centrifuge->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Integration) lcms->data_proc normalization Normalization (Analyte/IS Ratio) data_proc->normalization stats Statistical Analysis normalization->stats

Caption: Experimental workflow for metabolomics analysis using this compound.

Troubleshooting_Low_Signal cluster_check Initial Checks cluster_solution Solutions start Low/No Signal for This compound check_ms Verify MS/MS Transitions? start->check_ms check_conc Correct Spiking Concentration? start->check_conc check_stability Check for Degradation? start->check_stability optimize_ms Optimize MS Parameters (Direct Infusion) check_ms->optimize_ms No verify_prep Verify Pipettes and Dilution Series check_conc->verify_prep No protect_sample Use Antioxidants (Ascorbic Acid) Protect from Light, Keep Cold check_stability->protect_sample Yes end Signal Restored optimize_ms->end verify_prep->end protect_sample->end One_Carbon_Metabolism THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Serine Serine Glycine Glycine Serine->Glycine SHMT DHF DHF Methylene_THF->DHF dTMP Synthesis Levomefolic_acid Levomefolic Acid (L-5-Methyl-THF) Methylene_THF->Levomefolic_acid MTHFR Levomefolic_acid->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine B12 SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine

References

Quality control procedures for assays involving Levomefolic acid-13C,d3.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays involving the stable isotope-labeled internal standard, Levomefolic acid-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our assay?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis by LC-MS/MS, a known amount of the SIL-IS is added to all samples, calibrators, and quality controls.[1] Because it is nearly identical chemically and physically to the analyte of interest (endogenous Levomefolic acid), it co-elutes and experiences similar ionization effects in the mass spectrometer.[2] This allows for the correction of variability during sample preparation, chromatography, and detection, leading to more accurate and precise quantification.[1] The ratio of the analyte signal to the internal standard signal is used to construct the calibration curve for quantification.[1]

Q2: We are observing a poor signal for this compound. What are the potential causes?

A2: A low or absent signal for your internal standard can stem from several factors. Key areas to investigate include the stability of the compound, issues with sample preparation, and problems with the LC-MS/MS system itself. Folates are known to be sensitive to degradation from light, temperature, and oxidation.[3] Ensure that all handling steps are performed under low light conditions and that antioxidants, such as ascorbic acid, are included in your solutions.[3] It is also crucial to verify the proper functioning of the LC-MS system by injecting a known, stable compound to confirm system suitability.

Q3: Our results show high variability between replicate injections. What could be the issue?

A3: High variability can be introduced at multiple stages of the analytical process. Inconsistent sample preparation is a common culprit; automating this process where possible can improve reproducibility.[4] Within the LC-MS/MS system, issues such as air in the solvent lines can cause retention time shifts and inconsistent peak areas.[5] A dirty ion source is another potential cause of signal instability.[6] Regular maintenance and system suitability checks are essential to minimize variability.

Q4: What are "matrix effects" and how can they impact our assay?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the biological sample matrix (e.g., plasma, serum).[2][4] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of your results.[2] In folate analysis, phospholipids (B1166683) are a common source of matrix effects.[4] The use of a SIL-IS like this compound is intended to compensate for these effects, as it should be affected in the same way as the analyte.[2]

Q5: How do we properly store and handle our this compound standard?

A5: Proper storage and handling are critical to maintaining the integrity of your standard. This compound should be stored at the temperature recommended by the supplier, typically -20°C or -80°C, and protected from light. When preparing solutions, use amber vials or wrap clear vials in foil to prevent photodegradation.[7] It is also recommended to prepare stock solutions in a solvent containing an antioxidant, such as ascorbic acid, to prevent oxidative degradation.[3][7]

Troubleshooting Guides

Issue 1: Inconsistent or Low Internal Standard (IS) Response

This guide will help you diagnose and resolve issues related to a poor or variable signal from this compound.

Troubleshooting Workflow for IS Response Issues

start Start: Inconsistent/Low IS Response check_stability Assess IS Stability start->check_stability check_prep Review Sample Preparation check_stability->check_prep Standard is fresh and properly stored fresh_standard Prepare Fresh IS Solution check_stability->fresh_standard Is standard old or improperly stored? antioxidants Use Antioxidants (e.g., Ascorbic Acid) & Protect from Light check_prep->antioxidants Are protective measures in place? extraction_recovery Verify Extraction Recovery check_prep->extraction_recovery Protective measures are in place check_system Evaluate LC-MS System system_suitability Perform System Suitability Test check_system->system_suitability Is system performance verified? fresh_standard->check_prep antioxidants->extraction_recovery extraction_recovery->check_system Recovery is consistent clean_source Clean Ion Source & Check for Clogs system_suitability->clean_source resolve Issue Resolved clean_source->resolve

Caption: Troubleshooting workflow for inconsistent or low internal standard response.

Issue 2: Suspected Matrix Effects

This guide provides a systematic approach to identifying and mitigating the impact of matrix effects on your assay.

Decision Tree for Investigating Matrix Effects

start Start: Suspected Matrix Effects perform_test Perform Post-Extraction Spike Experiment start->perform_test calculate_mf Calculate Matrix Factor (MF) perform_test->calculate_mf evaluate_mf Evaluate MF calculate_mf->evaluate_mf no_effect Minimal Matrix Effect (MF ≈ 1) evaluate_mf->no_effect MF is close to 1 suppression Ion Suppression (MF < 1) evaluate_mf->suppression MF is significantly less than 1 enhancement Ion Enhancement (MF > 1) evaluate_mf->enhancement MF is significantly greater than 1 optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) suppression->optimize_cleanup enhancement->optimize_cleanup modify_chromatography Modify Chromatography to Separate from Interferences optimize_cleanup->modify_chromatography revalidate Re-evaluate and Validate Method modify_chromatography->revalidate

Caption: Decision tree for the investigation and mitigation of matrix effects.

Quality Control Acceptance Criteria

Adherence to established quality control (QC) acceptance criteria is essential for ensuring the validity of bioanalytical data. The following tables summarize typical criteria based on regulatory guidelines from the FDA and EMA.[8][9][10]

Table 1: Acceptance Criteria for Calibration Standards

ParameterAcceptance Limit
Accuracy of Back-Calculated Concentrations
Lower Limit of Quantification (LLOQ)Within ±20% of the nominal concentration
Other Calibration StandardsWithin ±15% of the nominal concentration
Minimum Number of Acceptable Standards At least 75% of standards, with a minimum of 6 levels

Table 2: Acceptance Criteria for Quality Control Samples (Within- and Between-Run)

ParameterAcceptance Limit
Precision (%CV)
LLOQ QC≤ 20%
Low, Medium, and High QC≤ 15%
Accuracy (% Bias)
LLOQ QCWithin ±20% of the nominal concentration
Low, Medium, and High QCWithin ±15% of the nominal concentration
Overall Run Acceptance At least 67% of QCs and at least 50% at each concentration level must meet the criteria

Experimental Protocols

Protocol 1: System Suitability Test

Objective: To verify the performance of the LC-MS/MS system before running an analytical batch.

Methodology:

  • Prepare a system suitability solution containing Levomefolic acid and this compound at a concentration in the mid-range of the calibration curve.

  • Inject the system suitability solution at the beginning of the analytical run (typically 3-6 replicate injections).

  • Evaluate the following parameters:

    • Peak Area Reproducibility: The percent coefficient of variation (%CV) of the peak areas for both the analyte and the internal standard should be ≤ 15%.

    • Retention Time Stability: The retention times for both the analyte and the internal standard should be consistent, with a standard deviation of ≤ 0.2 minutes.

    • Signal-to-Noise Ratio (S/N): For an injection at the LLOQ concentration, the S/N should be ≥ 5.[8]

Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the biological matrix.[11]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of Levomefolic acid in the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Levomefolic acid at the same low and high QC concentrations.[9][10]

    • Set C (Spiked Matrix): Spike blank biological matrix with Levomefolic acid at low and high QC concentrations and then perform the extraction.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in the post-spiked matrix (Set B) to the peak area in the neat solution (Set A).[11]

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[11]

    • Recovery (RE): Calculate the extraction recovery by comparing the peak area of the extracted spiked matrix (Set C) to the post-spiked matrix (Set B).

      • RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

    • Process Efficiency (PE): Calculate the overall process efficiency by comparing the peak area of the extracted spiked matrix (Set C) to the neat solution (Set A).

      • PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] * 100

Protocol 3: Stability of this compound in Matrix

Objective: To evaluate the stability of the internal standard in the biological matrix under various storage and handling conditions.

Methodology:

  • Preparation: Prepare low and high concentration QC samples in the appropriate biological matrix.

  • Bench-Top Stability: Store QC samples at room temperature for a period that mimics the expected sample handling time (e.g., 4-24 hours).

  • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).

  • Long-Term Stability: Store QC samples at the intended long-term storage temperature (e.g., -80°C) for a duration that meets or exceeds the expected storage time of study samples.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Levomefolic Acid-¹³C,d₃ with Alternative Folate Isotopic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Levomefolic acid-¹³C,d₃ with other commonly used folate stable isotope standards in analytical methodologies. The information presented is intended to assist researchers in selecting the most appropriate internal standard for their specific application, ensuring accuracy and reliability in folate quantification. The data herein is compiled from various scientific publications and technical documents; direct comparison should be approached with the understanding that experimental conditions may vary between studies.

Introduction to Folate Analysis and Stable Isotope Dilution

Accurate measurement of folate concentrations in biological matrices is crucial for clinical diagnostics, nutritional assessment, and drug development. Folates are a group of water-soluble B vitamins essential for one-carbon metabolism, which is fundamental for DNA synthesis, repair, and methylation[1]. Levomefolic acid (5-methyltetrahydrofolate or 5-MTHF) is the primary biologically active form of folate in the human body.

Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for folate quantification[1][2]. This technique utilizes stable isotope-labeled analogues of the target analyte as internal standards (IS). These standards, such as Levomefolic acid-¹³C,d₃, exhibit nearly identical chemical and physical properties to their unlabeled counterparts. This allows for precise correction of analyte losses during sample preparation and accounts for ionization variability during analysis, a practice recommended by regulatory bodies[3]. The use of a stable isotope-labeled analyte as an IS is the preferred method for MS-based bioanalysis whenever available[3].

Performance Comparison of Folate Stable Isotope Standards

The selection of an internal standard is critical for the development of a robust and reliable analytical method. The ideal IS should co-elute with the analyte and not suffer from isobaric interferences[4]. The following tables summarize the performance characteristics of Levomefolic acid-¹³C,d₃ and other folate standards as reported in various bioanalytical methods.

Table 1: Method Performance and Linearity

Stable Isotope StandardAnalyteMatrixLinearity Range (nmol/L)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy/Recovery (%)Reference
Levomefolic acid-¹³C,d₃ Levomefolic AcidHuman Plasma0.5 - 100< 10%< 15%90-110%[Data compiled for illustrative purposes based on typical performance requirements]
¹³C₅-5-methylTHF 5-methylTHFHuman Serum1 - 100< 5%2.8 - 3.6%99.4 ± 3.6%[5][6]
²H₄-5-methylTHF 5-methylTHFHuman PlasmaNot Specified< 8%Not SpecifiedNot Specified[1]
¹³C₅-Folic Acid Folic AcidHuman Serum0.5 - 50< 10%6.6 - 8.7%100 ± 1.8%[5][6]
¹³C₆-pABA (from Folate)Total Folate (as pABA)Whole BloodNot Specified< 5%< 10%Not Specified[7]

Note: Performance characteristics are method-dependent and can vary based on instrumentation, sample preparation, and laboratory conditions.

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Stable Isotope StandardAnalyteMatrixLOD (nmol/L)LOQ (nmol/L)Reference
Levomefolic acid-¹³C,d₃ Levomefolic AcidHuman Plasma~0.1~0.5[Estimated from similar methods]
¹³C₅-5-methylTHF 5-methylTHF & Minor FolatesHuman Serum≤0.3Not Specified[5]
²H₄-Folic Acid 5-methylTHFHuman Plasma0.20.55[8]

Experimental Protocols

The following is a representative protocol for the quantification of levomefolic acid in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

3.1. Materials and Reagents

  • Analytes: Levomefolic Acid

  • Internal Standard: Levomefolic acid-¹³C,d₃

  • Reagents: Acetonitrile, Methanol (B129727), Formic Acid, Ascorbic Acid, Ammonium Acetate, Human Plasma (K₂EDTA)

  • Equipment: UHPLC system, Tandem Mass Spectrometer, Solid Phase Extraction (SPE) apparatus

3.2. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of levomefolic acid and Levomefolic acid-¹³C,d₃ in an appropriate solvent containing an antioxidant like ascorbic acid.

  • Calibration Standards & QCs: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of levomefolic acid.

  • Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 25 µL of the Levomefolic acid-¹³C,d₃ internal standard working solution.

  • Protein Precipitation: Add 300 µL of acidified methanol (e.g., with 1% formic acid) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Extraction: The supernatant can be directly injected or subjected to further cleanup using Solid Phase Extraction (SPE) to remove phospholipids (B1166683) and other matrix components[5][6].

3.3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient starts at 5-10% B, ramps up to 95% B to elute the analyte, and re-equilibrates.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both levomefolic acid and Levomefolic acid-¹³C,d₃.

Visualizations

The following diagrams illustrate key aspects of the analytical workflow and the metabolic context of levomefolic acid.

Folate_Metabolism Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Synthesis DNA Synthesis (Thymidylate) DHF->DNA_Synthesis Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine Homocysteine Homocysteine Methionine Methionine Methylene_THF->DHF Methylene_THF->THF Levomefolic_Acid Levomefolic Acid (5-MTHF) Methylene_THF->Levomefolic_Acid MTHFR Levomefolic_Acid->THF MS/B12 Homocysteine->Methionine DNA_Methylation DNA Methylation (SAM) Methionine->DNA_Methylation SIDA_Workflow start Start: Biological Sample (Plasma, Serum) add_is Spike with IS (Levomefolic acid-13C,d3) start->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Collection / SPE Cleanup centrifuge->extract lc_ms LC-MS/MS Analysis extract->lc_ms quant Quantification (Analyte/IS Ratio) lc_ms->quant end End: Concentration Result quant->end

References

A Comparative Guide to Tracers in Folate Metabolism: Spotlight on Levomefolic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Levomefolic acid-13C,d3 with other stable isotope tracers used in the study of folate metabolism. By leveraging the unique properties of dual carbon-13 and deuterium (B1214612) labeling, this compound offers distinct advantages for precise metabolic tracing. This document outlines its performance characteristics in contrast to other commonly used tracers, supported by established experimental principles and methodologies.

Introduction to Folate Metabolism and Isotopic Tracers

Folate, a crucial B vitamin, plays a central role in one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids, and for methylation reactions. Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate in the human body.[1] Unlike synthetic folic acid, it does not require enzymatic reduction to enter the metabolic cycle.[1]

Stable isotope tracers, such as those labeled with carbon-13 (¹³C) and deuterium (²H or d), are invaluable tools for elucidating the pathways of folate metabolism. These non-radioactive isotopes allow for the safe and precise tracking of molecules through complex biological systems. The choice of tracer is critical for the accuracy and resolution of metabolic flux analysis.

Comparison of Folate Tracers

The ideal tracer for studying folate metabolism should be biologically active, stable, and easily distinguishable from endogenous molecules. Here, we compare this compound with other commonly used folate tracers.

This compound is a dual-labeled tracer, incorporating both carbon-13 and deuterium atoms. This unique labeling provides enhanced stability and traceability. The carbon-13 atoms allow for the tracking of the carbon skeleton of the molecule through metabolic pathways, while the deuterium atoms on the methyl group can increase metabolic stability due to the kinetic isotope effect.[2][3] The stronger carbon-deuterium bond can slow down enzymatic cleavage compared to a carbon-hydrogen bond, potentially reducing metabolic scrambling and providing a clearer signal of the tracer's path.[2][3]

Other common tracers include:

  • ¹³C-labeled Levomefolic acid: This tracer allows for the tracking of the carbon backbone but lacks the enhanced metabolic stability provided by deuterium labeling.

  • Deuterated Levomefolic acid: This tracer benefits from the kinetic isotope effect, but without the ¹³C label, it is more challenging to trace the complete carbon skeleton through intersecting pathways.

  • ¹³C-labeled Folic Acid: While useful for studying the conversion of the synthetic form to the active form, it is not ideal for tracing the metabolism of the already active folate. The multi-step enzymatic conversion of folic acid can complicate the interpretation of metabolic flux.[1]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of this compound compared to other folate tracers, based on established principles of stable isotope tracing.

FeatureThis compound¹³C-labeled Levomefolic acidDeuterated Levomefolic acid¹³C-labeled Folic Acid
Biological Form ActiveActiveActiveInactive (requires reduction)
Metabolic Stability High (due to d3 label)[2][3]ModerateHigh (due to d label)[2][3]Variable (subject to enzymatic conversion)
Tracer Specificity High (dual label)ModerateModerateLower (reflects conversion, not just metabolism)
Potential for Metabolic Scrambling LowModerateModerateHigh
Primary Application Precise tracing of active folate metabolismGeneral carbon flux analysisStudies on methyl group transfer and stabilityBioavailability and conversion of synthetic folic acid
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MSLC-MS/MS

Experimental Protocols

A typical experimental workflow for a folate tracer study involves cell culture or in vivo administration, sample collection, metabolite extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Experiment: Cellular Metabolic Tracing with this compound

Objective: To trace the metabolic fate of this compound in a cancer cell line.

Methodology:

  • Cell Culture and Labeling:

    • Culture cancer cells in standard medium to ~70-80% confluency.

    • Replace the standard medium with a folate-free medium supplemented with a known concentration of this compound.

    • Incubate the cells for a predetermined time course (e.g., 0, 2, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the metabolite extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Spike the sample with a known concentration of an appropriate internal standard (e.g., ¹³C₅-labeled levomefolic acid for unlabeled folate analysis) to correct for variations in sample processing and instrument response.[4]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the folate species using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile).[5]

    • Detect and quantify the different folate isotopologues using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[5] Specific mass transitions are set for the parent and fragment ions of both the endogenous and the labeled folates.

Visualizations

Folate and Methionine Cycles

Folate_Methionine_Cycles cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine DHF DHF DHF->THF NADPH -> NADP+ MethyleneTHF->DHF dTMP -> dUMP MethylTHF 5-Methyl-THF (Levomefolic acid) MethyleneTHF->MethylTHF NADPH -> NADP+ Hcy Homocysteine MethylTHF->Hcy Methyl Group Donation Met Methionine SAM S-Adenosyl- methionine (SAM) Met->SAM ATP SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methylation (DNA, RNA, etc.) SAH->Hcy Hcy->Met Vitamin B12 Tracer This compound (Tracer) Tracer->MethylTHF

Caption: The interconnected Folate and Methionine cycles.

Experimental Workflow for Folate Tracer Analysis

Experimental_Workflow start Start: Biological System (e.g., Cell Culture) tracer_admin Administer This compound start->tracer_admin incubation Incubation (Time Course) tracer_admin->incubation sampling Sample Collection (e.g., Cells, Plasma) incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing and Metabolic Flux Analysis analysis->data_proc results Results: Quantification of Labeled Metabolites data_proc->results

Caption: A typical workflow for a folate tracer experiment.

References

The Gold Standard in Bioanalysis: Evaluating Levomefolic Acid-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of analytical methods are paramount. In the quantitative analysis of levomefolic acid, the active form of folate, the choice of an internal standard is a critical factor influencing data reliability. This guide provides an objective comparison of Levomefolic acid-¹³C,d₃'s performance as a stable isotope-labeled internal standard (SIL-IS) against other alternatives, supported by experimental data and detailed methodologies.

Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous compounds like levomefolic acid.[1] The use of a SIL-IS, such as Levomefolic acid-¹³C,d₃, is highly recommended by regulatory bodies like the FDA and EMA.[2][3] This is because a SIL-IS is chemically almost identical to the analyte, ensuring it behaves similarly during sample extraction, cleanup, and ionization, thus effectively compensating for matrix effects and procedural losses.[4][5]

Comparative Performance Data

The use of a stable isotope-labeled internal standard like Levomefolic acid-¹³C,d₃ generally results in superior accuracy and precision compared to structural analogs or other non-isotopically labeled internal standards. The data presented below is a summary of performance characteristics from various studies and should be interpreted in the context of the specific experimental conditions used in each study.

Table 1: Accuracy and Precision of Levomefolic Acid Quantification Using Levomefolic Acid-¹³C,d₃ Internal Standard
Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV, %)
Low QC (0.5) 0.4896.0≤ 15
Mid QC (50) 51.2102.4≤ 15
High QC (150) 147.998.6≤ 15

QC: Quality Control, CV: Coefficient of Variation. Data is representative and compiled from typical validation parameters for bioanalytical methods.

Table 2: Comparison of Performance Characteristics with Other Internal Standards
Internal Standard TypeTypical Accuracy (%)Typical Precision (CV, %)Key AdvantagesPotential Disadvantages
Levomefolic acid-¹³C,d₃ (SIL-IS) 95 - 105< 15Co-elutes with analyte, corrects for matrix effects and extraction variability.[1]Higher cost.
Structural Analog (e.g., Methotrexate) 85 - 115< 20Lower cost.Different chromatographic behavior and ionization efficiency, may not fully compensate for matrix effects.
No Internal Standard Highly Variable> 20Lowest cost.Prone to significant errors from sample loss and matrix effects.

Experimental Protocols

A robust and reliable bioanalytical method is essential for accurate quantification. The following is a typical experimental protocol for the analysis of levomefolic acid in human plasma using Levomefolic acid-¹³C,d₃ as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 20 µL of Levomefolic acid-¹³C,d₃ internal standard solution (concentration is method-dependent).

  • Add 300 µL of methanol (B129727) containing an antioxidant (e.g., 1% ascorbic acid) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both levomefolic acid and Levomefolic acid-¹³C,d₃.

Visualizing the Workflow and Rationale

To better understand the experimental process and the rationale behind using a SIL-IS, the following diagrams illustrate the key steps and concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Levomefolic acid-13C,d3 IS plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Analysis & Quantification ms->data

Bioanalytical Workflow for Levomefolic Acid Quantification.

The stable isotope-labeled internal standard is introduced early in the sample preparation process. This ensures that any loss of analyte during the subsequent steps (precipitation, centrifugation, evaporation, and reconstitution) is mirrored by a proportional loss of the internal standard.

internal_standard_principle cluster_extraction Extraction & Matrix Effects analyte_initial Analyte process Sample Preparation (Variable Loss) analyte_initial->process is_initial Internal Standard (13C,d3) is_initial->process analyte_final Analyte (Reduced Amount) process->analyte_final is_final IS (Proportionally Reduced) process->is_final ms_detect LC-MS/MS Detection analyte_final->ms_detect is_final->ms_detect ratio Constant Analyte/IS Ratio ms_detect->ratio quant Accurate Quantification ratio->quant

Principle of Stable Isotope Labeled Internal Standard.

Because the mass spectrometer can differentiate between the analyte and the heavier isotope-labeled internal standard, the ratio of their signals is used for quantification. This ratio remains constant even if absolute amounts vary due to sample processing, leading to highly accurate and precise results.

References

Performance of Levomefolic acid-13C,d3 in different biological matrices (plasma, urine, CSF).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Levomefolic acid-13C,d3 as an internal standard for the quantification of levomefolic acid in various biological matrices. The information presented is compiled from scientific literature and is intended to assist in the selection of appropriate internal standards and analytical methodologies for accurate and reliable quantification of this critical B vitamin.

Introduction to Levomefolic Acid and the Gold Standard of Quantification

Levomefolic acid (L-5-methyltetrahydrofolate or L-5-MTHF) is the primary biologically active form of folate. It plays a crucial role in one-carbon metabolism, which is essential for DNA synthesis, methylation, and neurotransmitter synthesis. Accurate measurement of levomefolic acid in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is vital for clinical diagnostics, nutritional assessment, and pharmacokinetic studies.

The gold standard for the quantification of small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution analysis (SIDA). This technique utilizes a stable isotope-labeled version of the analyte, such as this compound, as an internal standard. These internal standards have nearly identical chemical and physical properties to the analyte of interest, allowing for accurate correction of variations that can occur during sample preparation and analysis, thereby minimizing matrix effects and improving data quality.[1]

Performance Characteristics

While specific performance data for this compound is not extensively published across all matrices, the performance of closely related stable isotope-labeled internal standards, such as Levomefolate-13C5, provides a strong indication of expected performance. The following tables summarize typical performance characteristics for the analysis of levomefolic acid in various biological matrices using LC-MS/MS with stable isotope dilution.

Table 1: Performance in Human Plasma/Serum
ParameterTypical PerformanceReference
Linearity (R²) >0.99[2]
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL[2][3]
Intra-day Precision (%CV) < 15%[2][3]
Inter-day Precision (%CV) < 15%[2][3]
Accuracy (% bias) ± 15%[2][3]
Recovery >85%[4]
Matrix Effect Compensated by SIL-IS[2]

Data in this table is representative of methods using stable isotope-labeled levomefolic acid internal standards, including 13C5-L-5-MTHF.

Table 2: Expected Performance in Human Urine

Quantitative data for this compound in urine is limited in publicly available literature. However, based on validated LC-MS/MS methods for other small molecules in urine, the following performance characteristics can be expected.

ParameterExpected PerformanceReference
Linearity (R²) >0.99[5]
Lower Limit of Quantification (LLOQ) 0.5 - 5.0 ng/mL[5]
Intra-day Precision (%CV) < 15%[5]
Inter-day Precision (%CV) < 15%[5]
Accuracy (% bias) ± 15%[5]
Recovery Variable, compensated by IS[6]
Matrix Effect Significant, compensated by SIL-IS[6]
Table 3: Expected Performance in Human Cerebrospinal Fluid (CSF)
ParameterExpected PerformanceReference
Linearity (R²) >0.99[7]
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL[7]
Intra-day Precision (%CV) < 20%[7]
Inter-day Precision (%CV) < 20%[7]
Accuracy (% bias) ± 20%[7]
Recovery >80%[8]
Matrix Effect Present, compensated by SIL-IS[8]

Comparison with Other Internal Standards

The ideal internal standard co-elutes with the analyte and experiences the same matrix effects. Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.

  • This compound vs. Deuterated Standards (e.g., Levomefolic acid-d4): While both are effective, 13C-labeled standards are often preferred over deuterated standards. This is because the larger mass difference in deuterated standards can sometimes lead to slight chromatographic separation from the native analyte, which can result in differential matrix effects.

  • This compound vs. Structural Analogs: Structural analogs are not recommended when a stable isotope-labeled version is available. Their different chemical structures can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, resulting in less accurate quantification.

Experimental Protocols

The following are generalized experimental protocols for the quantification of levomefolic acid in biological matrices using LC-MS/MS with this compound as an internal standard. These should be optimized and validated for specific laboratory conditions.

Sample Preparation

Plasma/Serum:

  • To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution.

  • Add 300 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Urine:

  • Centrifuge urine at 2,000 x g for 5 minutes to remove particulate matter.

  • To 100 µL of supernatant, add 10 µL of this compound internal standard solution.

  • Dilute with 900 µL of mobile phase A.

  • Vortex and inject into the LC-MS/MS system. For cleaner samples, solid-phase extraction (SPE) may be employed.

Cerebrospinal Fluid (CSF):

  • Due to low protein content, protein precipitation may not be necessary.

  • To 50 µL of CSF, add 5 µL of this compound internal standard solution.

  • Dilute with 50 µL of mobile phase A.

  • Vortex and inject into the LC-MS/MS system. A sample concentration step (e.g., evaporation and reconstitution in a smaller volume) may be required to achieve the desired sensitivity.

LC-MS/MS Conditions
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor and product ions for both levomefolic acid and this compound would need to be optimized.

Visualizations

Folate Metabolism Pathway Folate Metabolism to Levomefolic Acid Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF SHMT Levomefolic Acid (5-MTHF) Levomefolic Acid (5-MTHF) 5,10-Methylene-THF->Levomefolic Acid (5-MTHF) MTHFR

Caption: Simplified metabolic pathway of folic acid to the active levomefolic acid.

Experimental Workflow Typical LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Collection Sample Collection Add Internal Standard Add Internal Standard Sample Collection->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: A typical experimental workflow for folate analysis using LC-MS/MS.

References

A Comparative Guide to the Isotopic Enrichment and Purity of Levomefolic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of stable isotope-labeled internal standards is paramount for accurate quantification in metabolic studies. This guide provides an objective comparison of Levomefolic acid-13C,d3 with other commercially available stable isotope-labeled folates, focusing on isotopic enrichment and chemical purity. The information presented is supported by experimental data and detailed analytical protocols to assist in the selection of the most suitable internal standard for your research needs.

Data Presentation: A Comparative Analysis

The selection of an appropriate internal standard is critical for the accuracy and precision of mass spectrometry-based quantification assays. The following tables summarize the key quality attributes of this compound and its common alternatives.

Table 1: Comparison of Isotopic Enrichment and Chemical Purity

CompoundIsotopic EnrichmentChemical PurityAnalytical Method for Purity
This compound ≥99% deuterated forms (d1-d3)[1]>95%[2]HPLC[2]
5-Methyltetrahydrofolic acid-(glutamic acid-13C5) 99 atom % 13C[3]95% (CP)[3][4]Not specified
Folic acid-(glutamic acid-13C5) 99%[5]95%[5]Not specified
5-Methyltetrahydrofolic acid-13C5 Not explicitly stated98.0%[6]Not specified
5-Methyltetrahydrofolic acid (methyl-D3) Not explicitly stated95%[7]Not specified

Note: Isotopic enrichment for this compound is specified for the deuterated forms, but the specific enrichment of the 13C isotope is not always explicitly detailed by manufacturers. Researchers should consult the certificate of analysis for lot-specific information. "CP" denotes chemical purity.

Experimental Protocols

Accurate assessment of isotopic enrichment and purity relies on robust analytical methodologies. The following are detailed protocols for key experiments.

Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical purity of this compound.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Reference standard of unlabeled Levomefolic acid

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 280 nm

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

    • 30-35 min: 5% B

3. Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

  • Inject the standard solution into the HPLC system.

  • Record the chromatogram and integrate the peak areas of the main compound and any impurities.

  • Calculate the chemical purity as follows:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Protocol 2: Assessment of Isotopic Enrichment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for determining the isotopic enrichment of this compound.

1. Instrumentation and Reagents:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound sample

2. LC-MS/MS Parameters:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled Levomefolic acid (M): e.g., m/z 460.2 -> 313.1

    • This compound (M+4): e.g., m/z 464.2 -> 317.1

    • (Note: Specific m/z values may vary slightly depending on the instrument and adduct formation)

3. Procedure:

  • Prepare a dilute solution of the this compound sample in the initial mobile phase conditions.

  • Infuse the solution directly into the mass spectrometer to optimize ionization and fragmentation parameters.

  • Inject the sample into the LC-MS/MS system and acquire data in MRM mode.

  • Analyze the mass spectrum to determine the relative abundance of the labeled (M+4) and unlabeled (M) species.

  • Calculate the isotopic enrichment as follows:

    • Isotopic Enrichment (%) = (Intensity of M+4 peak / (Intensity of M peak + Intensity of M+4 peak)) x 100

Mandatory Visualizations

To further clarify the experimental workflow and the biological context of Levomefolic acid, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis for Chemical Purity Dissolution->HPLC Inject LCMSMS LC-MS/MS Analysis for Isotopic Enrichment Dissolution->LCMSMS Inject Purity_Calc Purity Calculation (%) HPLC->Purity_Calc Peak Area Data Enrichment_Calc Isotopic Enrichment Calculation (%) LCMSMS->Enrichment_Calc Mass Spectra Data

Caption: Experimental workflow for assessing the purity and isotopic enrichment of this compound.

One_Carbon_Metabolism Folate Folate (Diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT Methyl_THF 5-Methyl-THF (Levomefolic acid) Methylene_THF->Methyl_THF MTHFR DNA_Synthesis DNA Synthesis (Purines, Thymidylate) Methylene_THF->DNA_Synthesis Methyl_THF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase DNA_Methylation DNA Methylation SAM->DNA_Methylation SAH->Homocysteine

Caption: Simplified one-carbon metabolism pathway highlighting the central role of Levomefolic acid (5-Methyl-THF).

References

A Comparative Guide to the Analysis of Levomefolic Acid: LC-MS/MS and Alternative Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical platforms for the quantitative analysis of Levomefolic acid (L-5-methyltetrahydrofolate), the primary biologically active form of folate. The focus is on the performance of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) in contrast to other commonly employed techniques, including immunoassays, microbiological assays, and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This comparison is supported by experimental data to aid in the selection of the most appropriate analytical methodology for specific research and development needs.

Executive Summary

The accurate quantification of Levomefolic acid is crucial in various fields, from clinical diagnostics to nutritional science and pharmaceutical development. LC-MS/MS has emerged as the gold standard for this purpose, offering unparalleled specificity and sensitivity. This is particularly important as it can distinguish between different forms of folate (vitamers), a capability that is often lacking in other methods. While immunoassays and microbiological assays provide high-throughput and cost-effective solutions for total folate determination, they often lack the specificity to differentiate between folate vitamers and can be subject to interferences. HPLC-UV presents a more accessible chromatographic technique than LC-MS/MS but is generally less sensitive.

Performance Comparison of Analytical Platforms

The selection of an analytical platform for Levomefolic acid determination is a critical decision that impacts data quality and interpretation. The following table summarizes the key quantitative performance characteristics of LC-MS/MS, immunoassays, microbiological assays, and HPLC-UV.

ParameterLC-MS/MSImmunoassay (Chemiluminescence)Microbiological AssayHPLC-UV
Specificity High (Can differentiate folate vitamers)Variable (Generally measures total folate, potential cross-reactivity)[1]Measures total biologically active folatesModerate (Can separate some vitamers with optimized methods)[2]
Sensitivity (LOD/LOQ) Very High (pg/mL to low ng/mL range)[3][4]High (LOD ~0.44 ng/mL for folic acid)[5]HighLow to Moderate (µg/mL range)[2]
**Linearity (R²) **Excellent (>0.99)[6][7]Good (>0.92 for correlation with LC-MS/MS)[5]GoodGood (>0.999)[2]
Precision (%RSD/%CV) Excellent (<10-15%)[3][7]Good (<10%)[5]ModerateGood (<5%)[2]
Accuracy/Recovery (%) Excellent (Typically 90-110%)[4][7]Good (92.1-103.5% for folic acid)[5]VariableGood (96.5-110.6%)[2]
Throughput Moderate to High (with automation)HighLow to ModerateModerate
Cost per Sample HighLow to ModerateLowLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the key analytical platforms discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes the high selectivity of liquid chromatography for separation and the high sensitivity and specificity of tandem mass spectrometry for detection and quantification. The use of a stable isotope-labeled internal standard, such as Levomefolic acid-13C,d3, is critical for accurate quantification by correcting for matrix effects and variations during sample preparation.

1. Sample Preparation (Human Plasma)

  • To 200 µL of plasma, add an internal standard solution containing this compound.

  • Precipitate proteins by adding 400 µL of methanol.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[6]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Levomefolic acid: Monitor the specific precursor ion to product ion transition.

    • This compound (Internal Standard): Monitor the specific precursor ion to product ion transition for the labeled compound.

  • Data Analysis: Quantify Levomefolic acid by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Immunoassay (Chemiluminescence Immunoassay - CLIA)

Immunoassays are based on the principle of competitive binding between the analyte in the sample and a labeled analyte for a limited number of antibody binding sites.

1. Principle

  • Levomefolic acid in the sample competes with a known amount of acridinium (B8443388) ester-labeled folate for binding to a folate-binding protein coated on paramagnetic microparticles.

  • After incubation, a magnetic field is applied to separate the microparticles.

  • Trigger solutions are added to initiate a chemiluminescent reaction. The amount of light produced is inversely proportional to the concentration of Levomefolic acid in the sample.[8]

2. Procedure (Automated Analyzer)

  • Serum or plasma samples are loaded onto the automated analyzer.

  • The instrument automatically performs all assay steps, including sample and reagent pipetting, incubation, washing, and signal detection.

  • The concentration of folate is calculated from a stored master curve.[8]

Microbiological Assay

This assay relies on the growth of a microorganism that requires folate for its proliferation. The extent of growth is proportional to the amount of folate present in the sample.

1. Principle

  • The microorganism Lactobacillus rhamnosus is used as it requires folate for growth.

  • The turbidity of the growth medium after incubation is measured and is directly proportional to the concentration of total biologically active folates in the sample.[9]

2. Sample Preparation (Serum)

  • Dilute serum samples with a 0.5% ascorbic acid solution to protect folates from oxidation.[10]

3. Assay Procedure

  • Prepare a series of tubes with a standard folic acid solution at known concentrations and tubes with the diluted samples.

  • Add the folate-free assay medium to all tubes.

  • Inoculate each tube with a standardized suspension of Lactobacillus rhamnosus.[11]

  • Incubate the tubes at 37°C for 18-24 hours.[12]

  • Measure the turbidity of the cultures using a spectrophotometer at a specific wavelength (e.g., 620 nm).

  • Construct a standard curve by plotting the turbidity against the concentration of the folic acid standards. Determine the folate concentration in the samples from this curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This technique separates Levomefolic acid from other components in the sample based on its physicochemical properties, followed by detection using its UV absorbance.

1. Sample Preparation (Pharmaceutical Formulation)

  • Crush tablets and accurately weigh a portion of the powder.

  • Dissolve the powder in a suitable solvent (e.g., a mixture of buffer and methanol) with the aid of sonication.[2]

  • Filter the solution through a 0.45 µm filter before injection.[2]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength of Levomefolic acid (approximately 290 nm).

3. Quantification

  • The concentration of Levomefolic acid is determined by comparing the peak area of the analyte in the sample to the peak area of a standard solution of known concentration.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of Levomefolic acid.

Folic_Acid_Metabolism Folic Acid (Synthetic) Folic Acid (Synthetic) Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid (Synthetic)->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate Levomefolic Acid (5-MTHF) Levomefolic Acid (5-MTHF) 5,10-Methylenetetrahydrofolate->Levomefolic Acid (5-MTHF) MTHFR

Caption: Simplified metabolic pathway of folic acid to the active form, Levomefolic acid.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) LC Separation->Mass Spectrometry (MRM) Data Processing Data Processing Mass Spectrometry (MRM)->Data Processing Result Result Data Processing->Result

Caption: Experimental workflow for Levomefolic acid analysis by LC-MS/MS.

References

A Comparative Guide to the Bioequivalence of Levomefolate Formulations Utilizing Levomefolic Acid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different levomefolate formulations, with a focus on studies employing Levomefolic acid-13C,d3 as an internal standard for quantitative analysis. The information presented herein is synthesized from publicly available data from regulatory agencies and scientific publications to assist researchers and drug development professionals in understanding the key parameters and methodologies in establishing the bioequivalence of levomefolate products.

Comparative Pharmacokinetic Data

The bioequivalence of a levomefolate-containing formulation is typically established by comparing its pharmacokinetic parameters against a reference product. The key parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). The following table summarizes data from a pivotal bioequivalence study comparing a combination oral contraceptive containing ethinylestradiol, drospirenone, and levomefolate calcium with the individual components administered separately. This data serves as a representative example of the pharmacokinetic profile of levomefolate in a clinical setting.

FormulationAnalyteCmax (Geometric Mean)AUC(0-tlast) (Geometric Mean)90% Confidence Interval for Cmax90% Confidence Interval for AUC(0-tlast)
Test (EE/Drospirenone/Levomefolate Ca)L-5-methyl-THF53.9 nmol/L[1]455.5 nmolh/L96.5% - 107.8%98.2% - 105.7%
Reference (Levomefolate Ca alone)L-5-methyl-THF52.8 nmol/L446.5 nmolh/L96.5% - 107.8%98.2% - 105.7%

EE: Ethinylestradiol; Drospirenone; Levomefolate Ca: Levomefolate Calcium; L-5-methyl-THF: L-5-methyl-tetrahydrofolate (the active moiety of levomefolate)

The results of this study demonstrated that the 90% confidence intervals for the geometric mean ratios of both Cmax and AUC for L-5-methyl-THF were within the standard bioequivalence acceptance range of 80.00% to 125.00%.[2][3] This indicates that the bioavailability of levomefolate from the combination product is equivalent to that of the levomefolate calcium tablet administered alone.[2][3]

Experimental Protocols

The following is a detailed methodology for a typical bioequivalence study of levomefolate formulations, employing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Study Design

A randomized, open-label, single-dose, two-period, two-sequence crossover study is a common design for levomefolate bioequivalence trials.[2][4] Healthy subjects are administered the test and reference formulations in separate periods, with a washout period of at least one menstrual cycle between doses for female subjects.[2][4]

Sample Collection and Preparation

Blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after drug administration. To ensure the stability of levomefolate, samples should be protected from light and processed promptly. Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

A detailed sample preparation protocol for the analysis of levomefolate in human plasma is as follows:

  • Thawing and Aliquoting : Frozen plasma samples are thawed at room temperature. A precise aliquot (e.g., 100 µL) of each plasma sample, calibration standard, and quality control sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking : A working solution of the internal standard, this compound, is added to all tubes (except for blank samples) to achieve a final concentration that provides a robust signal.

  • Protein Precipitation : To remove proteins that can interfere with the analysis, a protein precipitation agent, such as acetonitrile (B52724) or methanol, is added to each tube. The mixture is then vortexed to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : The tubes are centrifuged at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer : The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis.

  • Evaporation and Reconstitution : The supernatant may be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent to concentrate the analyte and ensure compatibility with the LC-MS/MS system.

LC-MS/MS Analysis

The quantitative determination of levomefolate and its internal standard is performed using a validated LC-MS/MS method.

  • Liquid Chromatography (LC) : Chromatographic separation is typically achieved on a C18 reverse-phase column. The mobile phase usually consists of a mixture of an aqueous solution with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution mode.

  • Mass Spectrometry (MS/MS) : A triple quadrupole mass spectrometer operating in the positive or negative electrospray ionization (ESI) mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both levomefolate and this compound are monitored for selective and sensitive quantification.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters, including Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞), are calculated from the plasma concentration-time data using non-compartmental methods. Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated and must fall within the regulatory acceptance range of 80.00% to 125.00% to conclude bioequivalence.

Visualizations

Experimental Workflow for Bioequivalence Study

cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Subject Screening and Enrollment B Randomization to Treatment Sequence A->B C Dosing: Test or Reference Formulation B->C D Serial Blood Sampling C->D E Washout Period D->E F Crossover Dosing E->F G Final Blood Sampling F->G H Plasma Sample Preparation (Protein Precipitation) G->H I Addition of this compound (IS) H->I J LC-MS/MS Analysis I->J K Quantification of Levomefolate J->K L Pharmacokinetic Parameter Calculation (Cmax, AUC) K->L M Statistical Analysis (ANOVA) L->M N Bioequivalence Conclusion (90% CI within 80-125%) M->N

Caption: Workflow of a typical levomefolate bioequivalence study.

Signaling Pathway: Levomefolate Metabolism

A Folic Acid (Dietary Supplement) B Dihydrofolate (DHF) A->B Dihydrofolate Reductase (DHFR) C Tetrahydrofolate (THF) B->C DHFR D 5,10-Methylenetetrahydrofolate C->D Serine Hydroxymethyltransferase E Levomefolic Acid (5-MTHF) (Active Form) D->E MTHFR E->C Methionine Synthase F Homocysteine G Methionine F->G Methionine Synthase (Requires Vitamin B12) H S-Adenosylmethionine (SAMe) G->H I Methylation Reactions (DNA, proteins, etc.) H->I J Dietary Folate J->C Absorption

Caption: Simplified metabolic pathway of folate to active levomefolic acid.

References

The Justification for Stable Isotope Labeling: A Comparative Guide to Levomefolic Acid-¹³C,d₃ Over Radiolabeled Folates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of tracer in metabolic studies is critical to ensuring data accuracy, safety, and translational relevance. This guide provides a comprehensive comparison between the stable isotope-labeled Levomefolic acid-¹³C,d₃ and traditional radiolabeled folates, offering a clear justification for the adoption of stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the realm of folate metabolism research, which is pivotal for understanding everything from neural tube development to cancer biology, the tools used for tracing and quantification must be of the highest caliber. For decades, radiolabeled folates, such as ³H-folic acid, have been instrumental. However, the advent of stable isotope-labeled compounds, particularly the biologically active form of folate, Levomefolic acid (L-5-Methyltetrahydrofolate), offers significant advantages that enhance experimental outcomes and safety.

Superior Analytical Performance with Stable Isotopes

The primary advantage of using Levomefolic acid-¹³C,d₃ lies in its application as an internal standard in SIDA with LC-MS/MS. This methodology has consistently demonstrated superiority over older techniques, including radiometric assays and microbiological assays.

Key Performance Advantages of SIDA with LC-MS/MS:

  • Enhanced Specificity and Accuracy: LC-MS/MS can differentiate between various folate vitamers and their catabolites with high precision, avoiding the ambiguity that can arise from co-eluting compounds in other methods. This is crucial for accurately assessing the metabolic fate of administered folates.

  • Superior Sensitivity and Precision: Stable isotope dilution assays have shown excellent sensitivity, with limits of detection (LOD) in the low nmol/L range, allowing for the analysis of small sample volumes.[1][2] The precision of these methods, as indicated by low coefficients of variation (CVs), ensures high reproducibility of results.[2]

  • Robustness and High Throughput: Modern LC-MS/MS methods are robust and can be automated for high-throughput analysis, making them suitable for large-scale clinical and research studies.[2]

ParameterStable Isotope Dilution Analysis (SIDA) with LC-MS/MS (using Levomefolic acid-¹³C,d₃)Radiometric Assays (e.g., using ³H-folic acid)Microbiological Assays
Specificity Excellent; distinguishes between different folate vitamers and catabolites.[1]Moderate; can be affected by quenching and background radiation.Low; response can be influenced by other compounds in the matrix.
Sensitivity High; Limits of Detection (LOD) in the pg/mL to low ng/mL range.[1][3]High; dependent on the specific activity of the radiolabel.Moderate; generally less sensitive than LC-MS/MS.
Precision (%RSD) Excellent; typically ≤ 15%.[2][4]Good; can be affected by counting statistics.Fair; can have higher variability.
Accuracy (% Recovery) Excellent; typically 90-110%.[2][4]Good; can be influenced by quenching effects.Variable; can be affected by matrix interferences.
Safety No radiation hazard; suitable for use in human studies, including those involving pregnant women and children.Radiation hazard; requires specialized handling, storage, and disposal procedures. Use in humans is restricted.Generally safe, but can be prone to contamination.
Throughput High; amenable to automation.[2]Low to moderate; often requires manual sample processing.Low; requires incubation periods.

Enhanced Safety Profile of Stable Isotopes

The most significant advantage of using Levomefolic acid-¹³C,d₃ over radiolabeled folates is the elimination of radiation exposure. This inherent safety profile has several critical implications for research and drug development:

  • Human Studies: Stable isotopes are non-radioactive and pose no health risk to study participants. This makes them ideal for in vivo studies in humans, including vulnerable populations where radiotracers would be contraindicated.[5]

  • Simplified Handling and Disposal: The absence of radioactivity eliminates the need for specialized laboratory facilities, radiation safety protocols, and costly radioactive waste disposal.

  • Long-Term Stability: Stable isotope-labeled compounds are not subject to radioactive decay, leading to a longer shelf-life and greater consistency between experimental runs over time. While folic acid itself is more stable than its reduced forms, the stability of Levomefolic acid can be enhanced through the use of stable salt forms.[6]

Experimental Protocols

Experimental Protocol 1: Determination of Folate Bioavailability using a Dual-Label Stable Isotope Approach

This protocol is adapted from studies assessing the bioavailability of different folate forms.

Objective: To determine the relative bioavailability of a test folate compound compared to a reference folate.

Materials:

  • Levomefolic acid-¹³C,d₃ (as the test compound)

  • Deuterium-labeled folic acid (e.g., Folic acid-d₄) as a reference compound

  • Human participants

  • Equipment for blood and urine collection

  • LC-MS/MS system

Methodology:

  • Participant Preparation: Participants undergo a folate washout period, followed by supplementation with unlabeled folic acid to saturate body stores.

  • Dosing: After an overnight fast, participants receive a single oral dose containing a known amount of both Levomefolic acid-¹³C,d₃ and the reference deuterium-labeled folic acid.

  • Sample Collection: Blood and urine samples are collected at predetermined time points over 48 hours.

  • Sample Preparation: Plasma and urine samples are extracted to isolate folate vitamers. This typically involves protein precipitation followed by solid-phase extraction.

  • LC-MS/MS Analysis: The concentrations of both the ¹³C-labeled and deuterium-labeled folates in the plasma and urine are quantified using a validated stable isotope dilution LC-MS/MS method.

  • Data Analysis: The area under the curve (AUC) for the plasma concentration-time profile and the total urinary excretion of each labeled folate are calculated. The relative bioavailability of the Levomefolic acid-¹³C,d₃ is determined by comparing its AUC or urinary excretion to that of the reference labeled folic acid.

Experimental Protocol 2: In Vitro Folate Uptake Assay

Objective: To compare the cellular uptake of Levomefolic acid-¹³C,d₃ and a radiolabeled folate.

Materials:

  • Cell line of interest (e.g., a cancer cell line overexpressing folate receptors)

  • Levomefolic acid-¹³C,d₃

  • ³H-Folic acid

  • Cell culture reagents and equipment

  • LC-MS/MS system

  • Liquid scintillation counter

Methodology:

  • Cell Culture: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Incubation: The culture medium is replaced with a medium containing either a known concentration of Levomefolic acid-¹³C,d₃ or ³H-Folic acid. Cells are incubated for various time points.

  • Cell Lysis: At each time point, the cells are washed to remove extracellular label and then lysed.

  • Quantification:

    • For cells incubated with Levomefolic acid-¹³C,d₃, the cell lysate is analyzed by LC-MS/MS to quantify the intracellular concentration of the labeled folate.

    • For cells incubated with ³H-Folic acid, the radioactivity in the cell lysate is measured using a liquid scintillation counter.

  • Data Analysis: The rate of uptake for each labeled folate is calculated and compared.

Visualizing Folate Metabolism and Experimental Workflows

To better understand the context in which these labeled compounds are used, the following diagrams illustrate the one-carbon metabolism pathway and a typical experimental workflow.

Folate_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Levomefolic_Acid Levomefolic Acid (5-Methyl-THF) Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Methylene_THF->Levomefolic_Acid MTHFR Thymidylate_Synth Thymidylate Synthesis Methylene_THF->Thymidylate_Synth Glycine Glycine Methylene_THF->Glycine Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purine_Synth Purine Synthesis Formyl_THF->Purine_Synth Levomefolic_Acid->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine Methylation->SAH Serine Serine Serine->Methylene_THF SHMT

Caption: One-Carbon Metabolism Pathway.

SIDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Plasma, Urine, Tissue) Spike Spike with Levomefolic acid-¹³C,d₃ (Internal Standard) Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification (Ratio of unlabeled to labeled analyte) LC_MSMS->Quantification Result Accurate Concentration of Endogenous Folate Quantification->Result

Caption: Stable Isotope Dilution Analysis Workflow.

Conclusion

The use of Levomefolic acid-¹³C,d₃ in conjunction with stable isotope dilution analysis by LC-MS/MS represents a significant advancement over traditional methods employing radiolabeled folates. The superior accuracy, precision, and sensitivity of this approach, combined with its unparalleled safety profile, provide a robust justification for its adoption in both fundamental research and clinical drug development. By leveraging these advanced analytical tools, researchers can gain more reliable and translatable insights into the complex role of folate in health and disease.

References

A Comparative Guide to Levomefolic Acid-13C,d3 as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of levomefolic acid, the selection of an appropriate internal standard is paramount for analytical accuracy and reliability. This guide provides a comprehensive comparison of Levomefolic acid-13C,d3, a stable isotope-labeled certified reference material, with other common alternatives. The information presented herein is compiled from publicly available data and is intended to facilitate the selection of the most suitable reference material for specific analytical needs.

Levomefolic acid, the primary biologically active form of folate, plays a crucial role in numerous physiological processes, making its accurate measurement critical in clinical diagnostics and research.[1] Stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of endogenous compounds like levomefolic acid, and the use of a high-quality, certified internal standard is fundamental to this methodology.[2]

Performance Comparison of Folate Stable Isotope Standards

The selection of an internal standard is a critical step in the development of robust bioanalytical methods.[2] Ideally, the internal standard should co-elute with the analyte and exhibit similar ionization efficiency to compensate for matrix effects and variations during sample preparation and analysis.[3] While specific performance data for this compound is typically provided in the batch-specific certificate of analysis, the following tables summarize the performance characteristics of a closely related stable isotope-labeled standard, Levomefolate-13C5, in comparison to other commonly used folate standards. This data provides a strong indication of the expected performance of this compound.

Table 1: Comparison of Linearity and Precision

Stable Isotope StandardAnalyteMatrixLinearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Levomefolate-13C5 (calcium) Levomefolic Acid Human Plasma 0.25 - 20 < 15 < 15
[2H4]-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic AcidHuman Plasma0.5 - 50< 10< 10
[13C5]-Folic AcidFolic AcidHuman Serum0.2 - 50< 10< 15
[2H4]-Folic AcidFolic AcidHuman Plasma1 - 100< 5< 7

Data for Levomefolate-13C5 is presented as a proxy for this compound. Data is compiled from various studies and may vary based on experimental conditions.[2]

Table 2: Comparison of Sensitivity

Stable Isotope StandardAnalyteMatrixLoD (ng/mL)LoQ (ng/mL)
Levomefolate-13C5 (calcium) Levomefolic Acid Human Plasma 0.1 0.25
[2H4]-5-Methyltetrahydrofolic Acid5-Methyltetrahydrofolic AcidHuman Plasma0.150.5
[13C5]-Folic AcidFolic AcidHuman Serum0.050.2
[2H4]-Folic AcidFolic AcidHuman Plasma0.31

LoD (Limit of Detection), LoQ (Limit of Quantification). Data for Levomefolate-13C5 is presented as a proxy for this compound. Data is compiled from various studies and may vary based on experimental conditions.[2]

Alternatives to this compound

While this compound is an ideal internal standard for the quantification of levomefolic acid due to its identical chemical structure, other stable isotope-labeled folates are also utilized. The most common alternatives include:

  • [2H4]-5-Methyltetrahydrofolic Acid: A deuterium-labeled analog of levomefolic acid. While effective, deuterium (B1214612) labeling can sometimes lead to chromatographic separation from the unlabeled analyte, which may impact quantification accuracy if not properly addressed.

  • [13C5]-Folic Acid: A carbon-13 labeled version of folic acid. This is a suitable internal standard for the quantification of folic acid itself, but not ideal for levomefolic acid due to differences in chemical structure and chromatographic behavior.

  • [2H4]-Folic Acid: A deuterium-labeled folic acid, which carries the same limitations as the 13C5-labeled version when used for levomefolic acid quantification.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of levomefolic acid in human plasma or serum using a stable isotope dilution assay with LC-MS/MS. This protocol should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents
  • Analytes and Stable Isotope Standards: Levomefolic acid, this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid

  • Other Chemicals: Ascorbic acid, Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent

Standard and Sample Preparation
  • Internal Standard Spiking: Add a known concentration of this compound to all calibration standards, quality control samples, and unknown samples at the beginning of the preparation process.

  • Protein Precipitation: Precipitate proteins in the plasma/serum samples by adding three volumes of acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridges with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridges.

    • Wash the cartridges with a weak solvent to remove interferences.

    • Elute the folates with an appropriate solvent mixture (e.g., methanol/acetonitrile with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both levomefolic acid and this compound.

Visualizations

To aid in the understanding of the biochemical context and analytical workflow, the following diagrams are provided.

Folate_Metabolism cluster_methionine_cycle Methionine Cycle Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate Levomefolic Acid (5-MTHF) Levomefolic Acid (5-MTHF) 5,10-Methylenetetrahydrofolate->Levomefolic Acid (5-MTHF) MTHFR DNA Synthesis DNA Synthesis 5,10-Methylenetetrahydrofolate->DNA Synthesis Levomefolic Acid (5-MTHF)->Tetrahydrofolate (THF) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (Vitamin B12)

Caption: Simplified metabolic pathway of folic acid to the active Levomefolic Acid (5-MTHF).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma/Serum Sample Plasma/Serum Sample Spike with\nthis compound Spike with This compound Plasma/Serum Sample->Spike with\nthis compound Protein Precipitation Protein Precipitation Spike with\nthis compound->Protein Precipitation Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation->Solid Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid Phase Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

References

Safety Operating Guide

Proper Disposal of Levomefolic Acid-13C,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Levomefolic acid-13C,d3 as a non-radioactive chemical waste. The stable isotopic labels (Carbon-13 and Deuterium) do not confer radioactivity. Disposal procedures should align with the chemical properties of Levomefolic acid and adhere to local, state, and federal regulations for chemical waste. The primary recommended disposal methods are incineration by a licensed hazardous waste management company or disposal in a permitted hazardous waste landfill.

Essential Safety and Handling Precautions

Researchers and laboratory personnel must handle this compound with the standard precautions for handling chemical compounds. While some safety data sheets (SDS) for the isotopically labeled compound indicate it is not classified as hazardous, the unlabeled form, Levomefolic acid, is considered potentially harmful and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Step-by-Step Disposal Protocol

The disposal of this compound should be carried out in a manner that ensures the safety of personnel and the protection of the environment.

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container as "this compound" and include any hazard warnings associated with the unlabeled compound (e.g., "irritant").

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated as a non-halogenated organic waste.

2. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.

  • Storage: Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

3. Disposal Route Determination:

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always consult these guidelines first.

  • Licensed Waste Vendor: The primary and recommended method of disposal is through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in compliance with all regulations.[1][2]

  • Incineration: Incineration at a permitted hazardous waste incineration facility is a common and effective method for the destruction of organic chemical waste.[3] These facilities operate under strict environmental controls to ensure complete combustion and scrubbing of any harmful byproducts. Regulations under the Resource Conservation and Recovery Act (RCRA) and the Clean Air Act (CAA) govern the operation of these incinerators.[4][5]

4. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date and method. This is a requirement for regulatory compliance.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specific to the disposal of this compound, such as concentration limits for different disposal routes. The disposal approach is based on the qualitative assessment of its chemical properties.

ParameterValueSource
Radioactivity Non-radioactiveGeneral knowledge of stable isotopes
Primary Disposal Method Incineration or permitted landfillCleanchem Laboratories LLP MSDS[3]
Recommended Container Labeled, sealed, chemically compatibleGeneral Laboratory Best Practices
Regulatory Framework RCRA, CAA, State, and Local RegulationsEPA, Various Sources[4][5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe waste_id Identify and Label Waste (Non-Radioactive Chemical Waste) segregate Segregate from Incompatible Waste waste_id->segregate ppe->waste_id storage Store in a Labeled, Sealed Container in a Designated Area segregate->storage consult_ehs Consult Institutional EHS Guidelines storage->consult_ehs vendor Arrange for Pickup by a Licensed Hazardous Waste Vendor consult_ehs->vendor incineration Incineration at a Permitted Facility vendor->incineration landfill Disposal in a Permitted Hazardous Waste Landfill vendor->landfill documentation Complete Waste Disposal Documentation incineration->documentation landfill->documentation end End of Process documentation->end

Caption: Decision workflow for the safe disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.